5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Description
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Properties
IUPAC Name |
5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPYRGXPTAPRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70057-67-9 | |
| Record name | 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. Molecules incorporating this five-membered heterocyclic system are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The title compound, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structure, featuring a substituted phenyl ring and a primary amine, offers versatile points for further chemical modification, making it a valuable building block for drug discovery professionals.
This guide provides an in-depth, scientifically grounded overview of the predominant synthesis route for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.
The Prevailing Synthetic Strategy: Acid-Catalyzed Cyclization of a Thiosemicarbazide Intermediate
The most common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of an appropriate acylthiosemicarbazide.[2] This approach involves a two-step, one-pot reaction starting from 3-chlorobenzoic acid and thiosemicarbazide. The key transformation is the formation of the thiadiazole ring through dehydration, a process facilitated by a strong dehydrating agent.
Reaction Scheme Overview
The overall synthetic pathway can be visualized as follows:
Caption: Overall reaction scheme for the synthesis of the target compound.
Mechanistic Insights: The Role of the Dehydrating Agent
The conversion of the acylthiosemicarbazide intermediate to the 1,3,4-thiadiazole ring is the critical step in this synthesis. This intramolecular cyclization is facilitated by a dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.
The proposed mechanism involves the following key steps:
-
Activation of the Carbonyl Group: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of the acylthiosemicarbazide, making the carbonyl carbon more susceptible to nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The sulfur atom of the thiourea moiety acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate, facilitated by the POCl₃, leading to the formation of the aromatic 1,3,4-thiadiazole ring.
The choice of a powerful dehydrating agent like POCl₃ is crucial for driving the reaction to completion and achieving high yields.[3] Other reagents such as concentrated sulfuric acid or polyphosphoric acid can also be used, but POCl₃ often offers milder reaction conditions and easier work-up.[2]
Detailed Experimental Protocol
The following protocol is a synthesized procedure based on established methods for the synthesis of analogous 2-amino-5-aryl-1,3,4-thiadiazoles.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 3-Chlorobenzoic Acid | 156.57 | 10 | 1.57 g |
| Thiosemicarbazide | 91.13 | 10 | 0.91 g |
| Phosphorus Oxychloride | 153.33 | - | ~5 mL |
| 50% Sodium Hydroxide (aq) | - | - | As needed |
| Water | 18.02 | - | As needed |
| Ethanol | 46.07 | - | For recrystallization |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorobenzoic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Addition of Dehydrating Agent: Under constant stirring, carefully and slowly add phosphorus oxychloride (~5 mL). The addition should be done in a fume hood due to the corrosive and reactive nature of POCl₃.
-
Initial Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours. The mixture will likely become a thick slurry.
-
Cooling and Quenching: After 2 hours, cool the reaction mixture in an ice bath. Once cooled, slowly and cautiously add water (10 mL). This step is highly exothermic and should be performed with care.
-
Cyclization Completion: Following the addition of water, reflux the reaction mixture for an additional 4 hours to ensure complete cyclization.
-
Isolation of the Crude Product: Cool the solution in an ice bath. The acidic solution is then carefully basified to a pH of approximately 8 by the dropwise addition of a 50% aqueous sodium hydroxide solution. This will cause the product to precipitate out of the solution.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield the final product, this compound, as a solid.
Trustworthiness and Self-Validation
The integrity of this protocol relies on careful monitoring and control of the reaction parameters.
-
Purity of Reagents: The use of pure starting materials is essential. Partially hydrolyzed phosphorus oxychloride can significantly hinder the reaction's progress.[4]
-
Temperature Control: Maintaining the specified temperatures during the initial heating and reflux steps is critical for optimal yield and to minimize the formation of side products.
-
pH Adjustment: Careful basification is necessary to ensure the complete precipitation of the amine product, which is soluble in acidic conditions. Overshooting the pH should be avoided.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Conclusion
The synthesis of this compound via the acid-catalyzed cyclization of 1-(3-chlorobenzoyl)thiosemicarbazide is a robust and well-established method. By understanding the underlying mechanism and carefully controlling the experimental conditions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The use of phosphorus oxychloride as a dehydrating agent offers an efficient pathway to this important molecular scaffold.
References
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
- This compound. MySkinRecipes. [Link]
- Why 4-chloro or 4-bromo benzoic acid not reacted completely in the reaction with thosemicarbazide and POCl3?
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Preamble: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic system whose unique electronic and structural properties have rendered it a cornerstone in the design of novel therapeutic agents. Its mesoionic character, coupled with its ability to act as a hydrogen bond acceptor and a rigid linker, allows it to engage with a wide array of biological targets. This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2]
This guide focuses on a specific, yet highly significant, derivative: 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine . The introduction of a chlorophenyl moiety at the 5-position and an amine group at the 2-position creates a molecule with a distinct physicochemical profile. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of the molecule's spatial arrangement, lipophilicity, and electronic distribution, which in turn profoundly influences its pharmacokinetic and pharmacodynamic behavior. This document provides a comprehensive analysis of the meta-substituted isomer, offering field-proven insights into its synthesis, characterization, and core properties, thereby equipping researchers with the foundational knowledge required for its application in drug discovery and development.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental physicochemical properties of a compound is the bedrock of drug development. These parameters govern a molecule's solubility, permeability, and metabolic stability—key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While extensive experimental data for the 3-chloro isomer is not widely published, we can consolidate known data for its isomers and robustly predicted values to build a comprehensive profile.
The strategic placement of the chlorine atom at the meta position subtly alters the molecule's dipole moment and steric profile compared to its ortho and para counterparts, which can lead to differential binding affinities at a target protein and varied metabolic pathways. The data presented below provides a comparative baseline for these isomers.
| Property | This compound | Comparative Data: 2-Chloro Isomer | Comparative Data: 4-Chloro Isomer | Rationale & Significance |
| Molecular Formula | C₈H₆ClN₃S[3] | C₈H₆ClN₃S[4] | C₈H₆ClN₃S[5] | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 211.67 g/mol [5] | 211.67 g/mol [4] | 211.67 g/mol [5] | Crucial for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays. |
| Melting Point (°C) | Data not available | 192-195[6] | >260 (as a sulfonamide derivative)[7] | Indicates purity and the strength of intermolecular forces in the crystal lattice. Differences between isomers reflect variations in crystal packing. |
| pKa (Predicted) | Data not available | 2.28 ± 0.10[8] | Data not available | Predicts the ionization state at physiological pH (7.4), which critically affects solubility, permeability, and receptor interaction. The amino group is the primary site of protonation. |
| XlogP (Predicted) | 2.3[3] | 2.3[4] | 2.3[5] | A measure of lipophilicity. An XlogP in this range suggests a good balance between aqueous solubility and lipid membrane permeability, a key aspect of the "drug-likeness" of a molecule.[9] |
| Solubility | Poorly soluble in water[10] | Soluble in some organic solvents (e.g., Chloroform, Dichloromethane)[8] | Data not available | Affects formulation and bioavailability. Low aqueous solubility is a common challenge for aromatic heterocycles and can be addressed through formulation strategies or chemical modification.[11] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 5-aryl-1,3,4-thiadiazol-2-amines is most reliably achieved through the acid-catalyzed cyclization of an aryl carboxylic acid with thiosemicarbazide. This method is robust, high-yielding, and proceeds through a well-understood mechanism. The choice of a strong dehydrating agent and acid catalyst, such as phosphorus oxychloride (POCl₃), is critical for driving the reaction to completion.
Rationale for Method Selection
The use of POCl₃ is a field-proven choice for this transformation. It serves a dual purpose:
-
Activating Agent: It converts the carboxylic acid into a highly reactive acyl phosphate intermediate, which is readily attacked by the nucleophilic sulfur of the thiosemicarbazide.
-
Dehydrating Agent: It efficiently removes the water molecules generated during the intramolecular cyclization and subsequent aromatization steps, preventing side reactions and pushing the equilibrium towards the desired thiadiazole product.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of isomeric analogs.[6]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Reaction Initiation: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, ~3-4 mL per gram of carboxylic acid) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Thermal Cyclization: Vigorously stir the resulting slurry and heat to 75-80°C. The reaction mixture will typically become a clearer solution as the reaction progresses. Maintain this temperature for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Hydrolysis of Intermediate: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding the mixture to crushed ice or cold water. This step hydrolyzes the remaining POCl₃ and precipitates the crude product.
-
Neutralization and Precipitation: Heat the aqueous mixture to reflux for 3-4 hours to ensure complete hydrolysis and cyclization. Cool the mixture and adjust the pH to ~8 using a 50% aqueous NaOH solution. This deprotonates the amine and precipitates the neutral product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Section 3: Protocols for Experimental Property Determination
For drug development professionals, theoretical predictions must be validated by robust experimental data. The following section outlines self-validating protocols for determining two critical physicochemical parameters: aqueous solubility and lipophilicity (LogP).
Protocol 1: Aqueous Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: This method, often considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium. This value is essential for predicting dissolution rates in vivo and for designing appropriate formulations and bioassays.
Methodology:
-
Preparation: Add an excess amount of the crystalline compound (~1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The use of a buffer is critical as it mimics physiological pH and controls for pH-dependent solubility effects.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This extended period ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is crucial to ensure that only the dissolved compound is measured.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.
-
Validation: The presence of solid material at the end of the experiment validates that a saturated solution was achieved.
Protocol 2: Lipophilicity Determination (LogP by HPLC)
Causality: Lipophilicity is a key predictor of a drug's ability to cross cell membranes. The partition coefficient (LogP) between n-octanol and water is the industry standard for its measurement.[9] An HPLC-based method offers higher throughput than the traditional shake-flask method.[12]
Methodology:
-
System Calibration: Calibrate an HPLC system (with a C18 reverse-phase column) using a set of standard compounds with known LogP values.
-
Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of an organic modifier (e.g., methanol) and an aqueous buffer.
-
Retention Time Measurement: Inject a solution of the test compound and the standards onto the column for each mobile phase composition and measure the retention time (t_R). Calculate the capacity factor (k) for each run.
-
Extrapolation: For each compound, plot log(k) against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the y-intercept, log(k_w).
-
LogP Calculation: A linear correlation exists between the log(k_w) values of the standards and their known LogP values. Create a calibration curve by plotting LogP vs. log(k_w) for the standards. Use the log(k_w) of the test compound to determine its LogP from this calibration curve.
Experimental Workflow Diagram
Caption: Workflow for determining key physicochemical properties.
Section 4: Biological Significance and Structure-Activity Relationships (SAR)
The 5-(Aryl)-1,3,4-thiadiazol-2-amine scaffold is a well-established pharmacophore with significant therapeutic potential, particularly in oncology.[13] Research on analogous compounds has demonstrated that this core structure can serve as a potent hinge-binding motif for various protein kinases, which are often dysregulated in cancer.
Mechanism of Action & SAR Insights
-
Kinase Inhibition: Many derivatives of this class act as ATP-competitive inhibitors. The 2-amino group and the nitrogen atoms of the thiadiazole ring can form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine portion of ATP.
-
Role of the Aryl Group: The 5-aryl substituent (in this case, 3-chlorophenyl) typically projects into a more hydrophobic region of the binding pocket. The nature and position of substituents on this ring are therefore critical for modulating potency and selectivity.
-
The meta-Chloro Substituent: The chlorine atom at the 3-position acts as a weakly electron-withdrawing group and increases the lipophilicity of the phenyl ring. Its position allows it to probe specific hydrophobic sub-pockets within the active site that may not be accessible to ortho or para isomers, potentially leading to a unique selectivity profile against different kinases.
Conceptual SAR Pathway
Caption: Conceptual diagram of SAR for the thiadiazole scaffold.
References
- Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate.
- Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry.
- Chen Z, et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. 2010;15(12):9046-9056.
- Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate.
- Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. International Journal for Innovative Research in Technology.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.
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- Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
- The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed.
- 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE. ChemBK.
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- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience.
- N-(4-Chlorophenyl)-5-(3-methoxybenzyl)-1,3,4-thiadiazol-2-amine. SpectraBase.
- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica.
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- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. NIH.
- LogP—Making Sense of the Value. ACD/Labs.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC - PubMed Central.
- Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Arabian Journal of Chemistry.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. MDPI.
- Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. ResearchGate.
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An In-Depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 70057-67-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a "privileged" structure, recognized for its diverse biological activities, and derivatives of this core have shown considerable promise in oncology research.[1] This document will delve into the physicochemical properties, synthesis, potential mechanisms of action, and applications of this compound in drug discovery, with a particular focus on its prospective role as an anticancer agent. Experimental protocols for its synthesis and in vitro evaluation are also detailed to provide a practical resource for researchers in the field.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system is a cornerstone in the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and notably, anticancer properties.[2][3][4] The structural features of the thiadiazole ring, including its planarity and the presence of heteroatoms, allow for diverse interactions with biological targets. The inclusion of a chlorophenyl moiety, as seen in this compound, can further enhance its biological activity, a phenomenon observed in various classes of therapeutic compounds. This guide aims to consolidate the current understanding of this specific thiadiazole derivative and to provide a framework for its further investigation and application in drug development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 70057-67-9 | [5] |
| Molecular Formula | C₈H₆ClN₃S | [5] |
| Molecular Weight | 211.67 g/mol | [5] |
| Boiling Point | 398.6°C at 760 mmHg | [5] |
| Storage | 2-8°C, protected from light, stored under inert gas | [5] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of an aryl thiosemicarbazide, which is typically prepared from the corresponding acid hydrazide. A general method for the preparation of such compounds involves the reaction of an aromatic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[6]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: The following protocol is a general procedure adapted from the synthesis of analogous compounds.[6][7] Researchers should optimize the conditions for the specific synthesis of this compound.
Materials:
-
3-Chlorobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride
-
Sodium carbonate solution (e.g., 8%)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), 3-chlorobenzoic acid (1-1.2 molar equivalents), and phosphorus oxychloride (1-1.2 molar equivalents).
-
Grind the mixture thoroughly at room temperature until the reaction is complete. The progress can be monitored by thin-layer chromatography.
-
Allow the reaction mixture to stand, resulting in the formation of the crude product.
-
To the crude product, slowly add a sodium carbonate solution with stirring until the pH of the mixture reaches 8-8.2.
-
Filter the resulting precipitate and wash it with water.
-
Dry the filter cake.
-
Recrystallize the dried product from a suitable solvent system, such as a mixture of DMF and water, to obtain pure this compound.[6]
Mechanism of Action and Applications in Drug Discovery
The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The anticancer potential of this class of compounds is of particular interest.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[2][8] The presence of a substituted phenyl ring at the 5-position and an amino group at the 2-position are common features of many biologically active thiadiazoles. The chlorophenyl group, in particular, has been shown to contribute to the cytotoxic activity of these compounds.[9] While specific data for the 3-chloro isomer is limited, derivatives of the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine have shown significant anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma).[9][10]
Potential Signaling Pathways
The precise mechanism of action for many 1,3,4-thiadiazole derivatives is still under investigation; however, several potential signaling pathways have been implicated.
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Starting materials for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine synthesis
An In-Depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The 1,3,4-thiadiazole ring system is a core component in a wide array of pharmacologically active agents, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document moves beyond a simple recitation of steps to deliver an in-depth understanding of the synthetic strategy, the causal relationships behind experimental choices, and the critical parameters governing reaction success. We will detail a robust and widely adopted two-step pathway commencing from 3-chlorobenzoic acid and thiosemicarbazide, involving the formation of an acylthiosemicarbazide intermediate followed by acid-catalyzed cyclodehydration. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for the preparation of this key molecular building block.
Synthetic Strategy and Retrosynthetic Analysis
The most common and efficient pathway for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles involves the intramolecular cyclization of an N-acylthiosemicarbazide intermediate.[4] This intermediate is readily formed from the condensation of a carboxylic acid derivative with thiosemicarbazide. Our retrosynthetic analysis, therefore, disconnects the target molecule at the C-N and C-S bonds of the thiadiazole ring, leading back to two primary starting materials: a precursor for the 3-chlorophenyl moiety and thiosemicarbazide, which provides the core heterocyclic structure.
The forward synthesis is designed as a two-step process for optimal control and yield:
-
Activation and Acylation: 3-Chlorobenzoic acid is first converted to its more reactive acid chloride derivative, 3-chlorobenzoyl chloride, which then readily acylates thiosemicarbazide.
-
Cyclodehydration: The resulting 1-(3-chlorobenzoyl)thiosemicarbazide intermediate is then cyclized under strong acidic conditions to yield the final this compound.
-
Trustworthiness Note: The self-validating nature of this protocol lies in the distinct physical changes. The formation of the intermediate, the exothermic nature of the acid addition, and the precipitation of the final product upon neutralization provide clear checkpoints for the progression of the synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Data | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity, typically >200 °C |
| ¹H NMR (DMSO-d₆) | δ ~7.4-7.9 (m, 4H, Ar-H), ~7.6 (s, 2H, NH₂) |
| Mass Spec (m/z) | Expected [M]+ at ~211.0 g/mol |
Note: Exact spectral values may vary slightly depending on the solvent and instrument used.
References
- Synthesis routes of 3-Chlorobenzoyl chloride. Benchchem. Available from: https://www.benchchem.com/pro-chem/B046567/synthesis/synthesis-routes-of-3-Chlorobenzoyl%20chloride
- The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: https://www.inno-pharmchem.com/blog/the-synthesis-and-applications-of-3-chlorobenzoyl-chloride-in-modern-chemistry/
- Synthesis of 3-p-chlorobenzoyl-benzoic acid chloride. PrepChem.com. Available from: https://prepchem.com/synthesis-of-3-p-chlorobenzoyl-benzoic-acid-chloride/
- Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/21443026/
- Silica sulfuric acid catalyzed an efficient and green protocol for the synthesis of 2-amino-5-aryl-1, 3, 4-thiadiazole. Journal of Research in Chemistry. Available from: https://www.chemistryjournal.net/article/96/5-1-12-850.pdf
- A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. Available from: https://www.researchgate.net/publication/330403330_A_variety_of_methods_for_the_synthesis_of_2-amino-5-substituted-134-thiadizole
- Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/jm020875v
- Synthesis of 2-Amino-5-(Substituted Phenyl)-1, 3, 4-Thiadizole And Evaluation of Biological Activity. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Synthesis-of-2-Amino-5-(Substituted-Phenyl)-1%2C-3%2C-And-Bhusari-Kibe/8863673f56e0d9b43445839b56f874530739c90b
- Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/39210648/
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available from: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2004/3/231.pdf
- Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. ResearchGate. Available from: https://www.researchgate.net/publication/383296081_Cyclization_of_acyl_thiosemicarbazides_led_to_new_Helicobacter_pylori_a-carbonic_anhydrase_inhibitors
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/34344293/
- preventing byproduct formation in thiosemicarbazide cyclization. BenchChem. Available from: https://www.benchchem.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents. Available from: https://patents.google.
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. Available from: https://www.researchgate.net/publication/49603213_Synthesis_and_Antiviral_Activity_of_5-4-Chlorophenyl-134-Thiadiazole_Sulfonamides
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- Process for the preparation of chloro-benzoyl chlorides. Google Patents. Available from: https://patents.google.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. NIH National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/
- Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4- dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. ResearchGate. Available from: https://www.researchgate.net/publication/288484196_Cyclization_of_thiosemicarbazide_derivatives_of_5-arylidene-24-dioxothiazolidine-3-acetic_acids_to_134-thiadiazoles_and_their_pharmacological_properties
- Method for producing chlorobenzoyl chloride. Google Patents. Available from: https://patents.google.
- Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available from: https://www.researchgate.net/figure/Reaction-scope-of-cyclization-of-the-thiosemicarbazide_fig2_322236372
- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. Available from: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-novel-1-3-4-thiadiazole-analogues-with-expected-anticancer-activity.pdf
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- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: https://www.mdpi.com/1420-3049/27/15/4960
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific derivative, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a compound of significant interest for its potential therapeutic applications. While direct research on this precise molecule is emerging, a wealth of data on structurally similar analogs, particularly those with a chlorophenyl substituent, strongly suggests a primary role as an anticancer agent. This guide will synthesize the available evidence, propose likely therapeutic targets and mechanisms of action, and provide detailed experimental protocols for researchers to explore and validate these hypotheses. Our approach is grounded in the analysis of related compounds, offering a robust framework for initiating research and development efforts targeting this compound.
Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes, making it a privileged scaffold in drug discovery.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2] The presence of a chlorophenyl group, as in this compound, is a common feature in many bioactive molecules, often enhancing their pharmacological effects.
Primary Therapeutic Target Area: Oncology
Based on extensive research into its analogs, the most promising therapeutic application for this compound is in the field of oncology. Numerous studies on 5-aryl-1,3,4-thiadiazole derivatives, including those with a 4-chlorophenyl substituent, have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3][4] It is therefore highly probable that the 3-chloro isomer possesses similar anticancer properties. The primary mechanisms through which these compounds are believed to exert their effects are the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis: A Key Anticancer Mechanism
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. For derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, the induction of apoptosis is a well-documented mechanism of action.[3] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade. Studies on related thiadiazole derivatives have shown a significant increase in the Bax/Bcl-2 ratio in treated cancer cells.[3]
Experimental Protocol: Western Blot Analysis of Bax/Bcl-2 Ratio
This protocol outlines the steps to quantify the protein expression levels of Bax and Bcl-2 in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.
-
Protein Extraction: Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the β-actin loading control. Calculate the Bax/Bcl-2 ratio.
Logical Workflow for Bax/Bcl-2 Ratio Analysis
Caption: Workflow for determining the Bax/Bcl-2 ratio.
Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. The intrinsic pathway typically involves the activation of initiator caspase-9, which then activates effector caspases like caspase-3. Colorimetric or fluorometric assays can be used to measure the activity of these caspases in cell lysates.
Experimental Protocol: Caspase-3/9 Colorimetric Assay
This protocol provides a method to measure the activity of caspase-3 and caspase-9 in cells treated with the test compound.
Materials:
-
Treated and control cell lysates
-
Caspase-3 substrate (DEVD-pNA)
-
Caspase-9 substrate (LEHD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Treat cells as described in the Western blot protocol and prepare lysates. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Substrate Addition: Add the caspase-3 or caspase-9 substrate to the respective wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase activity.
Cell Cycle Arrest
In addition to inducing apoptosis, many anticancer agents can inhibit cell proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry analysis of DNA content is the standard method to determine the cell cycle distribution of a cell population. Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been shown to induce cell cycle arrest at the S and G2/M phases in different cancer cell lines.[3]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and control cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Flow Cytometry Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Potential for Enzyme Inhibition
The 1,3,4-thiadiazole nucleus is a common feature in many enzyme inhibitors. While specific enzyme targets for this compound have not been definitively identified, based on the activities of related compounds, several enzyme families represent plausible targets.
-
Kinases: A review of cytotoxic 1,3,4-thiadiazole derivatives indicates that some analogs can inhibit protein kinases, such as Abl kinase.[1]
-
Carbonic Anhydrases: Some sulfonamide derivatives of 1,3,4-thiadiazoles are known to be potent carbonic anhydrase inhibitors.
-
Other Enzymes: Various other enzymes have been identified as targets for thiadiazole derivatives, including topoisomerase II and focal adhesion kinase (FAK).
Further investigation through enzymatic assays and molecular docking studies would be necessary to identify specific enzyme targets for this compound.
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is typically achieved through the cyclization of thiosemicarbazides. A general synthetic route starting from 3-chlorobenzoic acid is outlined below.
Synthetic Pathway
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine Activity
Executive Summary
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth technical workflow for predicting the biological activity of a specific derivative, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, using a suite of powerful in silico techniques. We move beyond a simple recitation of methods to deliver a strategic framework grounded in scientific rationale, designed for researchers, computational chemists, and drug development professionals. This document details a multi-faceted approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility. The ultimate goal is to build a robust, predictive model of the compound's behavior at the molecular level, thereby accelerating the drug discovery pipeline and enabling a more rational design of subsequent in vitro and in vivo experiments.[3][4][5]
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][6] The mesoionic character of the ring allows it to effectively cross biological membranes, and its unique electronic properties, including the presence of the N=C-S moiety, facilitate diverse interactions with protein targets.[1][7]
The specific compound of interest, this compound, combines this potent scaffold with a chlorophenyl group, a substitution known to influence pharmacokinetic and pharmacodynamic properties. Predicting its precise biological activity requires a systematic and computationally intensive approach. Computer-Aided Drug Design (CADD) provides a virtual shortcut in the drug discovery pipeline, allowing for the rapid screening of vast chemical spaces, optimization of lead compounds, and elucidation of interaction mechanisms at an atomic level, thereby reducing the time and cost associated with traditional methods.[4][5][8]
A Multi-Faceted Strategy for Predictive Analysis
To construct a reliable predictive model, we employ an integrated computational workflow. This strategy ensures that the predictions are not based on a single method but are cross-validated through multiple, complementary techniques.
Target Identification: A Rationale-Driven Approach
The biological activity of a compound is defined by the protein targets with which it interacts. Literature analysis of the 1,3,4-thiadiazole scaffold reveals several recurring target classes. For this guide, we will focus on two well-validated targets implicated in major diseases: Epidermal Growth Factor Receptor (EGFR) for anticancer activity and Dihydrofolate Reductase (DHFR) as a potential antimicrobial target.
-
Epidermal Growth Factor Receptor (EGFR): Over-expression of EGFR is a hallmark of various cancers.[9] Numerous studies have successfully designed thiadiazole derivatives as EGFR inhibitors, making it a high-probability target.[9][10]
-
Dihydrofolate Reductase (DHFR): This enzyme is crucial for nucleotide synthesis in both prokaryotes and eukaryotes. Its inhibition can produce antimicrobial and anticancer effects. The 1,3,4-thiadiazole scaffold has been explored for DHFR inhibition, presenting a viable hypothesis for our compound's activity.[1]
Experimental Protocols: A Step-by-Step Technical Guide
This section provides detailed methodologies for each stage of the computational workflow. The choice of software and parameters is explained to provide insight into the experimental design.
Protocol 1: Ligand and Target Preparation
Causality: The accuracy of any in silico prediction is critically dependent on the quality of the initial structures. This protocol ensures that both the ligand and protein are in a chemically correct and energetically favorable state.
-
Ligand Preparation:
-
Step 1.1 (2D Structure Generation): Draw the 2D structure of this compound using software like ChemDraw.
-
Step 1.2 (3D Conversion & Energy Minimization): Convert the 2D structure to a 3D SDF or MOL2 file. Perform energy minimization using a force field like MMFF94 to obtain a low-energy conformation. This step is crucial for ensuring the ligand has a realistic geometry.
-
-
Target Preparation:
-
Step 2.1 (Structure Retrieval): Download the 3D crystal structures of the selected targets from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2J6M (human EGFR) and PDB ID: 1DLS (E. coli DHFR).
-
Step 2.2 (Protein Cleaning): Remove all non-essential molecules from the PDB file, including water, co-solvents, and existing co-crystallized ligands. The removal of water is critical as crystallographic water molecules may not be relevant to the native binding site and can interfere with docking calculations.
-
Step 2.3 (Protonation and Repair): Add polar hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This ensures that the hydrogen bonding potential of the protein is accurately represented.
-
Step 2.4 (Energy Minimization): Perform a constrained energy minimization on the protein structure to relieve any steric clashes introduced during the preparation phase, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.
-
Protocol 2: Molecular Docking
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity). This allows for the rapid screening of compounds and provides a static snapshot of the binding mode.[4][11]
-
Grid Generation:
-
Step 1.1: Define the binding site (active site) on the target protein. This is typically done by identifying the coordinates of the original co-crystallized ligand or by using site-finder algorithms.
-
Step 1.2: Generate a grid box that encompasses the entire binding pocket. The grid pre-calculates the potential energy of different atom types at each point, which dramatically speeds up the subsequent docking calculations.
-
-
Ligand Docking:
-
Step 2.1: Use a docking program like AutoDock Vina or Glide to dock the prepared ligand into the defined grid box.
-
Step 2.2: Configure the docking parameters. Set the exhaustiveness parameter (e.g., to 16) to control the thoroughness of the conformational search. A higher value increases the probability of finding the true binding mode but requires more computational time.
-
Step 2.3: Execute the docking run. The algorithm will explore various conformations and orientations of the ligand within the active site, scoring each one.
-
-
Analysis of Results:
-
Step 3.1: Analyze the output poses. The top-ranked pose is the one with the most favorable binding energy (lowest value).
-
Step 3.2: Visualize the protein-ligand complex in software like PyMOL or VMD. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The nature and number of these interactions provide a qualitative validation of the docking score.
-
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR | 2J6M | -8.9 | Met793, Leu718, Cys797 |
| E. coli DHFR | 1DLS | -7.5 | Ile50, Phe31, Asp27 |
| Note: Data in this table is hypothetical and for illustrative purposes. |
Protocol 3: Quantitative Structure-Activity Relationship (QSAR)
Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12][13] If a sufficient dataset of related thiadiazole derivatives with known activity exists, a QSAR model can predict the activity of our target compound based on its calculated molecular properties (descriptors).[9][14]
-
Dataset Curation:
-
Step 1.1: Compile a dataset of 1,3,4-thiadiazole derivatives with experimentally determined biological activity (e.g., IC50 values) against the target of interest (e.g., EGFR).[12]
-
-
Descriptor Calculation:
-
Step 2.1: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Mordred.
-
-
Model Building and Validation:
-
Step 3.1: Split the dataset into a training set (to build the model) and a test set (to validate it).
-
Step 3.2: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation linking the descriptors to the activity.
-
Step 3.3: Validate the model's predictive power using statistical metrics. The model must meet stringent criteria, such as those defined by the Organisation for Economic Co-operation and Development (OECD), to be considered robust.[12][13]
-
-
Prediction:
-
Step 4.1: Calculate the same set of molecular descriptors for this compound.
-
Step 4.2: Input these descriptor values into the validated QSAR equation to predict its biological activity.
-
| QSAR Model Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | > 0.8 | Model explains >80% of the variance in the training set. |
| Q² (Cross-validation R²) | > 0.6 | Model has good internal predictive power. |
| r²_pred (External Validation R²) | > 0.6 | Model has good predictive power for an external test set. |
| Note: Data in this table represents common acceptance criteria for a robust QSAR model. |
Protocol 4: Molecular Dynamics (MD) Simulation
Causality: While docking provides a static picture, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time.[11][15] This method is essential for validating the stability of the docked pose and understanding the flexibility of the complex.[16][17]
-
System Setup:
-
Step 1.1: Take the best-ranked pose from the molecular docking as the starting structure.
-
Step 1.2: Parametrize the ligand using a force field like the General Amber Force Field (GAFF). This step assigns the necessary parameters (e.g., bond lengths, angles, partial charges) to accurately model the ligand's physics.[16]
-
Step 1.3: Solvate the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[16]
-
-
Simulation Execution:
-
Step 2.1 (Minimization): Perform energy minimization of the entire system to remove steric clashes.
-
Step 2.2 (Equilibration): Gradually heat the system to a physiological temperature (300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex before the production run.
-
Step 2.3 (Production MD): Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints. During this phase, the system's trajectory (atomic positions, velocities, and energies over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Step 3.1 (RMSD): Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD plot for the ligand indicates that it remains bound in its initial pose and the complex is stable.
-
Step 3.2 (RMSF): Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue. This identifies flexible regions of the protein and can highlight which residues are most affected by ligand binding.
-
Step 3.3 (Interaction Analysis): Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.
-
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico workflow to predict the biological activity of this compound. By integrating molecular docking, QSAR modeling, and molecular dynamics simulations, we can generate a high-confidence hypothesis regarding its potential targets and mechanism of action. The results from this computational cascade—a favorable docking score, a stable binding pose confirmed by MD, and a predicted activity consistent with a validated QSAR model—provide a strong rationale for advancing the compound to the next stage of the drug discovery process: in vitro biological validation. These computational insights not only prioritize experimental resources but also guide the design of next-generation analogs with improved potency and selectivity.
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Spectral characterization of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Spectral Characterization of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Foreword: The Structural Elucidation Imperative
In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as this compound, a molecule of significant interest due to the broad biological activities associated with the 1,3,4-thiadiazole scaffold, this structural verification is non-negotiable.[1][2] This guide provides a comprehensive, methodology-driven approach to the spectral characterization of this specific molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the analytical choices, ensuring a self-validating and robust characterization workflow.
Foundational Analysis: Mass Spectrometry
The initial step in characterizing a newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
Electrospray ionization is the preferred method for this class of compounds due to its soft ionization nature, which typically preserves the molecular ion.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution should be sonicated for 2 minutes to ensure complete dissolution.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The amine group is readily protonated.
-
Carrier Solvent: A mixture of acetonitrile and water (1:1) with 0.1% formic acid is a common choice to facilitate protonation.[3]
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurement.
-
-
Data Acquisition: Acquire data in the m/z range of 50-500 Da. This range is sufficient to observe the molecular ion and potential fragments.
Causality and Self-Validation: Using ESI in positive mode is logical due to the basicity of the exocyclic amine, which readily accepts a proton to form the [M+H]⁺ ion. Formic acid is added to the carrier solvent to lower the pH, further promoting this protonation and enhancing the signal. A TOF analyzer is crucial as it provides high mass accuracy (typically <5 ppm), allowing for the confident determination of the elemental formula. The experimentally determined mass should be compared to the theoretical mass calculated from the molecular formula (C₈H₆ClN₃S).
Caption: Workflow for ESI-TOF Mass Spectrometry analysis.
Expected Data and Interpretation
The primary ion observed will be the protonated molecule, [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol [4] |
| Theoretical Exact Mass [M] | 210.99709 Da |
| Expected [M+H]⁺ (monoisotopic) | 211.99487 Da |
A key feature to observe is the isotopic pattern for chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the spectrum should exhibit two major peaks for the molecular ion: the [M+H]⁺ peak at m/z 211.99 and an [M+2+H]⁺ peak at approximately m/z 213.99 with roughly one-third the intensity. This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. For this compound, it will confirm the presence of the amine group, the aromatic rings, and the thiadiazole core.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet Method
For a solid powder, the ATR method is often preferred due to its simplicity and lack of sample preparation. However, the traditional KBr pellet method also yields high-quality spectra.[5][6]
Protocol (ATR):
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹.
Protocol (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[5][7]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5][6]
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run for correction.[8]
Causality and Self-Validation: ATR is a surface technique, so good contact is critical for a strong signal. The KBr pellet method ensures the sample is finely dispersed in an IR-transparent matrix, minimizing light scattering and producing sharp, well-defined absorption bands.[7] The choice between methods often depends on sample amount and desired throughput; ATR is faster and requires less sample.
Caption: General workflow for ¹H and ¹³C NMR analysis.
Expected Data and Interpretation
¹H NMR (400 MHz, DMSO-d₆): The aromatic region will be the most complex. The 3-chlorophenyl group will exhibit a distinct pattern.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.8 - 8.0 | m | 1H | Ar-H | H2' or H6' (ortho to thiadiazole) |
| ~7.6 - 7.8 | m | 1H | Ar-H | H4' or H5' (meta/para to thiadiazole) |
| ~7.4 - 7.6 | m | 2H | Ar-H | Remaining Ar-H |
| ~7.3 | s (broad) | 2H | -NH₂ | Exchangeable with D₂O |
Note: The exact shifts and multiplicities of the 3-chlorophenyl protons require detailed analysis (and potentially 2D NMR like COSY) for unambiguous assignment. The labels H2', H4', etc., refer to the positions on the chlorophenyl ring.
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show 8 distinct carbon signals.
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~168 - 172 | C5 (Thiadiazole) | Carbon attached to the phenyl ring. |
| ~155 - 160 | C2 (Thiadiazole) | Carbon attached to the amine group. |
| ~133 - 135 | Ar-C | C-Cl |
| ~130 - 132 | Ar-C | C1' (ipso-carbon) |
| ~128 - 131 | Ar-CH | Aromatic CH |
| ~125 - 128 | Ar-CH | Aromatic CH |
| ~123 - 125 | Ar-CH | Aromatic CH |
| ~120 - 123 | Ar-CH | Aromatic CH |
The chemical shifts of the thiadiazole carbons (C2 and C5) are characteristically downfield due to the influence of the electronegative nitrogen and sulfur atoms. [1][9]The carbon bearing the chlorine atom will also have a distinct chemical shift.
Electronic Spectroscopy: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to its conjugated system.
Experimental Protocol
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1x10⁻⁵ M) in a UV-transparent solvent like ethanol or methanol.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm, using the pure solvent as a reference.
Expected Data and Interpretation
Thiadiazole derivatives typically exhibit strong absorption bands in the UV region.
| Parameter | Expected Value | Transition Type |
| λ_max 1 | ~240 - 270 nm | π → π |
| λ_max 2 | ~300 - 350 nm | n → π or π → π* |
The spectrum is expected to show one or more intense peaks corresponding to π → π* transitions within the conjugated system formed by the phenyl ring and the thiadiazole heterocycle. [9]A lower energy, less intense band corresponding to an n → π* transition may also be observed.
Conclusion: A Synergistic Approach
The spectral characterization of this compound is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. Mass spectrometry confirms the elemental formula, FT-IR identifies the functional groups, NMR spectroscopy maps the atomic connectivity, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these orthogonal techniques, a researcher can achieve an unambiguous and definitive structural confirmation, establishing the necessary foundation for any further investigation into the compound's biological activity or material properties.
References
- Kovács, D., Kuki, Á., & Zsuga, M. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 957-965.
- University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Department of Chemistry and Biochemistry.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
- Shimadzu Corporation. (n.d.). Powder Samples.
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- El-Faham, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30193-30206.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications.
- Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.
- El-Sayed, N. N. E., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(11), 3256.
- Titi, A., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(21), 5192.
- Grzesik, W., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Scientific Reports, 9, 14041.
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Known derivatives of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Derivatives of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Foreword: The Strategic Value of the 1,3,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring stands as a "privileged scaffold." Its five-membered aromatic structure, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and possesses a unique combination of electronic properties and hydrogen bonding capabilities. This allows it to engage with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3]
This guide focuses on the derivatives of a specific, strategically substituted core: This compound . The presence of the 3-chlorophenyl group at the 5-position introduces metabolic stability and lipophilicity, crucial for bioavailability, while the 2-amino group serves as a versatile synthetic handle for extensive derivatization. Through a systematic exploration of its chemical reactivity, we can generate vast libraries of novel compounds for drug discovery pipelines.
While the direct literature on the 3-chloro isomer is specific, a significant body of research exists for the analogous 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. The synthetic pathways and chemical logic are directly translatable, and for the purpose of this guide, protocols involving the 4-chloro isomer will be used to illustrate the robust and versatile chemistry applicable to our core topic.
Part 1: Synthesis of the Core Scaffold
The foundational step in any derivatization campaign is the efficient and scalable synthesis of the starting material. The construction of the 5-aryl-2-amino-1,3,4-thiadiazole ring is classically achieved through the oxidative cyclization of an N-aryl-thiosemicarbazide.
Rationale Behind the Synthesis
The chosen pathway involves the reaction of a substituted benzoic acid with thiosemicarbazide in a strong dehydrating acid medium, such as concentrated sulfuric acid or polyphosphoric acid.[3][4] This one-pot reaction is favored for its operational simplicity and generally good yields. The acid protonates the carbonyl oxygen of the benzoic acid, making it highly electrophilic for attack by the terminal nitrogen of thiosemicarbazide. Subsequent intramolecular cyclization and dehydration yield the stable aromatic thiadiazole ring.
Experimental Protocol: Synthesis of this compound
-
Preparation: To a cooled (0-5°C) flask containing concentrated sulfuric acid, add 3-chlorobenzoic acid (1 equivalent) portion-wise while stirring, ensuring the temperature remains below 10°C.
-
Addition of Thiosemicarbazide: Once the acid has fully dissolved, add thiosemicarbazide (1.1 equivalents) slowly.
-
Reaction: Allow the mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude product.
-
Neutralization & Isolation: Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 6-7.
-
Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure this compound.
Caption: General workflow for the synthesis of the core scaffold.
Part 2: Key Derivatives and Their Synthetic Strategies
The true potential of the core scaffold is unlocked through derivatization of the 2-amino group. This primary amine is a nucleophilic center and a proton donor, allowing for a wide range of chemical transformations.
Schiff Base Derivatives: The Gateway to Bioactivity
The formation of Schiff bases (or imines) by reacting the primary amine with various aldehydes is one of the most direct and effective strategies for generating chemical diversity.[5] This reaction introduces a new C=N bond and allows for the incorporation of a vast array of substituted aromatic or aliphatic groups.
The reaction is typically catalyzed by a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the 2-amino group of the thiadiazole. The subsequent dehydration step is driven by refluxing in a solvent like ethanol or methanol, often with azeotropic removal of water to push the equilibrium towards the product.[6] This method is self-validating; the formation of a precipitate upon cooling is a strong indicator of successful product formation.
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.[6]
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 6-10 hours. Monitor the reaction via TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature or pour it onto crushed ice.[6]
-
Purification: Collect the resulting solid precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield the pure Schiff base derivative.
Caption: Synthetic pathway for Schiff base derivatives.
Schiff bases derived from this core have demonstrated significant antimicrobial and antitubercular activities.[1][7] The imine linkage is crucial for this activity, and the nature of the substituent on the aldehyde-derived phenyl ring can be tuned to optimize potency.
Table 1: Representative Antimicrobial Activity of Thiadiazole Schiff Bases
| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Schiff base with F, NO₂ groups | Staphylococcus aureus | 8 | [7] |
| Schiff base with dimethylamino | Proteus vulgaris | Potent | [7] |
| General Schiff bases | E. coli (Gram -ve) | Significant | [1] |
| General Schiff bases | S. aureus (Gram +ve) | Significant |[1] |
Acetamide-Linked Piperazine Derivatives: Targeting Cancer
A more sophisticated approach involves a two-step synthesis to introduce a flexible acetamide linker, which can then be coupled with various nucleophiles, such as substituted piperazines. This strategy allows for fine-tuning of physicochemical properties like solubility and basicity, which are critical for targeting specific cellular environments.
-
Step 1: Acylation. The core amine is first reacted with chloroacetyl chloride.[8] This highly reactive acyl halide readily forms a stable amide bond, installing a reactive alkyl chloride handle. The reaction is often performed in the presence of a mild base like sodium acetate to neutralize the HCl byproduct.
-
Step 2: Nucleophilic Substitution. The resulting chloroacetamide intermediate is a potent electrophile. It readily undergoes Sₙ2 reaction with secondary amines like piperazine.[8] The reaction is driven to completion by heating under reflux, and a tertiary amine base like triethylamine (TEA) is added to scavenge the HCl formed, preventing protonation of the nucleophile.
Part A: Synthesis of 2-Chloro-N-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
-
Suspension: Suspend the core amine (1 equivalent) and anhydrous sodium acetate (1 equivalent) in dry acetone.[8]
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1 equivalent) dropwise.
-
Reaction: Stir the mixture for 1 hour in the cold, then pour into ice-cold water.
-
Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from ethanol.
Part B: Synthesis of N-(5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide
-
Reaction Setup: Dissolve the chloroacetamide intermediate (1 equivalent) in dry benzene or a similar solvent.
-
Nucleophile Addition: Add the appropriate substituted piperazine (1 equivalent) followed by a catalytic amount of triethylamine (TEA).[8]
-
Reflux: Heat the mixture under reflux for 16-20 hours.
-
Isolation: Cool the reaction. The product often precipitates and can be collected by filtration, then washed and recrystallized from ethanol.[8]
Caption: Two-step synthesis of acetamide-linked piperazine derivatives.
This class of derivatives has shown potent in vitro cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[8] The substituent on the distal nitrogen of the piperazine ring plays a critical role in modulating this activity.
Table 2: Cytotoxic Activity of Piperazine Derivatives (IC₅₀ in µg/mL)
| Derivative (Piperazine Substituent) | MCF-7 Cell Line | HepG2 Cell Line | Reference |
|---|---|---|---|
| 4-Methylpiperazine | 51.56 | >100 | [8] |
| 4-(2-Ethoxyphenyl)piperazine | 7.21 | 10.34 | [8] |
| 4-Benzylpiperidine | 8.33 | 12.56 | [8] |
| 5-Fluorouracil (Standard) | 6.80 | 8.90 |[8] |
Sulfonamide Derivatives: A Classic Pharmacophore
Incorporating a sulfonamide moiety is a time-tested strategy in drug design, known to impart a wide range of biological activities.[9] The synthesis is a multi-step process that fundamentally alters the electronics and functionality at the 2-position of the thiadiazole ring.
The pathway begins with the conversion of the parent 3-chlorobenzoic acid into 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This is a critical transformation, replacing the amino group with a thiol. The thiol is then oxidized to a sulfonyl chloride, a highly reactive intermediate that readily couples with primary or secondary amines to form the desired sulfonamides.[9][10] Each step is a standard, high-yielding organic transformation.
-
Thiol Synthesis: React 3-chlorobenzoic acid sequentially with methanol (esterification), hydrazine hydrate (hydrazination), and carbon disulfide in the presence of potassium hydroxide (salt formation and cyclization) to yield 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-thiol.[9][10]
-
Sulfonyl Chloride Formation: Convert the thiol into the corresponding sulfonyl chloride using an oxidizing agent like chlorine in an acidic aqueous medium.
-
Sulfonamide Coupling: Dissolve the sulfonyl chloride intermediate (1 equivalent) in a suitable solvent like acetonitrile. Add the desired amine (1 equivalent) and triethylamine (1.1 equivalents). Stir at room temperature for 6-8 hours.
-
Isolation: The product can be isolated by filtering the reaction mixture and purifying the resulting solid by recrystallization.[9]
These sulfonamide derivatives have been investigated for their antiviral properties, showing notable activity against the Tobacco Mosaic Virus (TMV), which is a significant concern in agriculture.[9][10] This highlights the scaffold's potential beyond human medicine.
Conclusion
The this compound core is a chemically tractable and pharmacologically significant scaffold. The 2-amino group provides a reliable anchor point for a multitude of synthetic transformations, including the formation of Schiff bases, linked piperazines, and sulfonamides. These derivatization strategies have been proven to yield compounds with potent and diverse biological activities, spanning from antimicrobial and anticancer to antiviral applications. The logical, step-wise protocols described herein offer a robust framework for researchers in drug development to build upon, enabling the systematic exploration of chemical space around this valuable heterocyclic core.
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The Thiadiazole Scaffold: A Versatile Core for Novel Anticonvulsant Agents
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel, more effective, and safer antiepileptic drugs (AEDs) has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 1,3,4-thiadiazole ring has emerged as a privileged structure, consistently appearing in compounds with potent anticonvulsant properties. This guide provides a comprehensive technical overview of substituted thiadiazoles as anticonvulsant agents, delving into their synthesis, structure-activity relationships (SAR), multifaceted mechanisms of action, and the critical experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing the field of epilepsy treatment.
The 1,3,4-Thiadiazole Core: A Foundation for Anticonvulsant Activity
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its unique electronic properties, including its aromaticity and the presence of the =N-C-S- moiety, contribute to its metabolic stability and ability to participate in various biological interactions.[1][2] This scaffold's versatility allows for substitution at the C2 and C5 positions, enabling the fine-tuning of physicochemical properties and biological activity. Several marketed drugs incorporate the 1,3,4-thiadiazole core, such as the carbonic anhydrase inhibitor acetazolamide, underscoring its therapeutic potential.[3]
Crafting the Core: Synthesis of Anticonvulsant Thiadiazoles
The synthesis of anticonvulsant thiadiazoles typically involves the construction of the heterocyclic ring from acyclic precursors. Two common substitution patterns dominate the landscape of anticonvulsant thiadiazoles: 2,5-disubstituted and 2-amino-5-substituted derivatives.
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
A prevalent method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. For instance, the reaction of an aryl isothiocyanate with hydrazine hydrate can form a thiocarbohydrazide, which can then be cyclized with a substituted aromatic aldehyde to yield the desired 2,5-disubstituted thiadiazole.[4]
Another robust approach starts with the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid to form a 2-amino-5-substituted-1,3,4-thiadiazole. This intermediate can then be further modified. For example, diazotization followed by substitution reactions can introduce various functionalities at the 2-position.
Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
-
Step 1: Formation of Thiosemicarbazone. To a solution of a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL), add thiosemicarbazide (1 mmol). Add a few drops of concentrated sulfuric acid as a catalyst. Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 2: Oxidative Cyclization. Cool the reaction mixture to room temperature. Add a solution of ferric chloride (FeCl₃) (2 mmol) in water (10 mL) dropwise with stirring. Continue stirring at room temperature for 1-2 hours.
-
Step 3: Isolation and Purification. Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.
-
Step 4: Characterization. Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazones derived from aldehydes or ketones with an oxidizing agent. A common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[2]
Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole
-
Step 1: Reaction Mixture Preparation. In a round-bottom flask, mix a substituted benzoic acid (1 mmol) and thiosemicarbazide (1.1 mmol).
-
Step 2: Cyclization. Slowly add phosphorus oxychloride (5 mL) to the mixture at 0°C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Step 3: Work-up. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Step 4: Isolation and Purification. Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
-
Step 5: Characterization. Confirm the structure using appropriate spectroscopic methods (FT-IR, ¹H-NMR, MS).
Structure-Activity Relationship (SAR): Decoding the Anticonvulsant Pharmacophore
Extensive research on substituted thiadiazoles has led to the elucidation of a general pharmacophore model for anticonvulsant activity. This model typically comprises four key features:
-
An Aryl Hydrophobic Binding Site (A): Often a phenyl ring, which can be substituted with various groups to modulate lipophilicity and electronic properties. Halogen substitutions, particularly at the para-position, are often favorable for activity.[5]
-
A Hydrogen Bonding Domain (HBD): This is frequently an imino (-NH-) or amino (-NH₂) group, capable of forming hydrogen bonds with the biological target.[3][6]
-
An Electron Donor Group (D): The sulfur atom of the thiadiazole ring and other heteroatoms can act as electron donors.[3][6]
-
A Distal Hydrophobic Site (C): This can be another aromatic or aliphatic group that contributes to the overall lipophilicity of the molecule, influencing its pharmacokinetic properties.[5]
Caption: GABAergic modulation by substituted thiadiazoles.
Inhibition of Carbonic Anhydrase
The well-established anticonvulsant activity of acetazolamide, a sulfonamide-bearing 1,3,4-thiadiazole, highlights the importance of carbonic anhydrase (CA) inhibition. [5][7]Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the brain, CA inhibition is thought to lead to an accumulation of CO₂, which can have a stabilizing effect on neuronal membranes and potentiate GABAergic transmission. Several novel thiadiazole derivatives have been designed as potent CA inhibitors with significant anticonvulsant activity. [1]
Blockade of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials. Many established AEDs, such as phenytoin and carbamazepine, exert their effects by blocking these channels, thereby reducing repetitive neuronal firing. There is evidence to suggest that some anticonvulsant thiadiazoles may also act as VGSC blockers. [3][6]Molecular docking studies have shown that certain thiadiazole derivatives can bind to the voltage-gated sodium channels. [3]
Preclinical Evaluation: A Step-by-Step Guide to In-Vivo and In-Vitro Screening
A rigorous and systematic evaluation is essential to characterize the anticonvulsant potential and safety profile of novel thiadiazole derivatives.
In-Vivo Anticonvulsant Screening
The two most widely used and predictive animal models for the initial screening of anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
The MES test is a model of generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Use male albino mice (20-25 g). House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Compound Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.) or orally (p.o.). Administer a positive control (e.g., phenytoin) to a separate group.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).
-
Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using probit analysis.
The scPTZ test is a model for absence and myoclonic seizures and identifies compounds that elevate the seizure threshold.
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Preparation: Use male albino mice (18-25 g) under the same housing conditions as the MES test.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., ethosuximide) as described for the MES test.
-
Induction of Seizures: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: Calculate the percentage of protected animals and determine the ED₅₀.
Neurotoxicity Assessment: The Rotarod Test
It is crucial to assess the potential for motor impairment, a common side effect of AEDs. The rotarod test is a widely used method for this purpose.
Experimental Protocol: Rotarod Test
-
Apparatus: Use a rotarod apparatus consisting of a rotating rod (e.g., 3 cm in diameter) with a non-skid surface.
-
Training: Train the mice to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days before the test.
-
Testing: On the test day, administer the test compound or vehicle. At the time of peak effect, place the mice on the rotarod.
-
Observation: Record the time each mouse remains on the rotating rod. A fall or 10 passive rotations is considered the endpoint.
-
Data Analysis: A statistically significant decrease in the time spent on the rotarod compared to the vehicle-treated group indicates neurotoxicity. Determine the median toxic dose (TD₅₀).
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Harnessing the Anticancer Potential of 5-Aryl-1,3,4-Thiadiazole Compounds: A Guide for Researchers
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant promise in the development of novel anticancer therapeutics.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, multifaceted mechanisms of action, and preclinical evaluation of 5-Aryl-1,3,4-thiadiazole compounds. We delve into the critical structure-activity relationships that govern their efficacy and provide detailed, field-proven protocols for their cytotoxic evaluation. The inherent properties of the 1,3,4-thiadiazole ring, such as its mesoionic character which allows for efficient membrane traversal and its role as a bioisostere of pyrimidine, underpin its ability to interact with a diverse array of biological targets, making it a versatile core for anticancer drug design.[1][3][4][5][6]
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Oncology
The five-membered 1,3,4-thiadiazole ring is a heterocyclic compound of profound interest in oncology drug discovery. Its pharmacological significance stems from several key attributes:
-
Bioisosterism: The ring is a bioisostere of pyrimidine, a fundamental component of nucleobases.[3][5][7] This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with DNA synthesis and replication processes, which are hallmarks of rapidly proliferating cancer cells.[7][8]
-
Physicochemical Properties: The mesoionic nature of the thiadiazole ring provides a unique balance of charge distribution, enabling these compounds to readily cross biological membranes and interact with intracellular targets.[1][3][6] The presence of the sulfur atom also enhances lipid solubility, further improving bioavailability.[9]
-
Synthetic Accessibility: The scaffold allows for straightforward chemical modification at its key positions (C2 and C5), enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
These features have led to the development of numerous 1,3,4-thiadiazole derivatives that exhibit potent cytotoxicity against a wide range of cancer cell lines, including those resistant to conventional chemotherapies.[10][11]
General Synthetic Strategies
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is typically achieved through cyclization reactions. A common and reliable method involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions, or the cyclization of thiocarbohydrazides. The specific pathway can be adapted based on the desired substituents at the C2 and C5 positions.
Diagram: General Synthetic Workflow
Below is a generalized workflow for the synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine derivatives, a common subclass with significant anticancer activity.
Caption: General workflow for synthesizing 5-Aryl-1,3,4-thiadiazol-2-amines.
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine
This protocol provides a representative method. The choice of acid catalyst and reaction temperature is critical and must be optimized for specific substrates to ensure high yield and purity.
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the desired aryl carboxylic acid in a suitable dehydrating acid, such as concentrated sulfuric acid or phosphorus oxychloride, under cooling in an ice bath.
-
Addition: Slowly add one equivalent of thiosemicarbazide to the solution while maintaining the low temperature and stirring continuously. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will neutralize the acid and cause the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-Aryl-1,3,4-thiadiazol-2-amine.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and FT-IR.
Multifaceted Mechanisms of Anticancer Action
5-Aryl-1,3,4-thiadiazoles do not operate via a single mechanism but engage multiple cellular pathways to exert their cytotoxic effects. This multi-targeted approach is advantageous as it can potentially circumvent the resistance mechanisms that often develop against single-target agents.
Key Mechanistic Pathways:
-
Enzyme Inhibition: These compounds are effective inhibitors of several key enzymes crucial for cancer cell survival and proliferation. This includes protein kinases (e.g., EGFR, VEGFR-2), topoisomerases, and histone deacetylases (HDACs).[5][10] By blocking the ATP-binding sites or active sites of these enzymes, they disrupt vital signaling cascades.[10]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[9][10] Studies have shown that treatment with these compounds leads to an increased Bax/Bcl-2 ratio and activation of executioner caspases like caspase 9, signaling the initiation of the apoptotic cascade.[9][12][13]
-
Cell Cycle Arrest: Many 5-Aryl-1,3,4-thiadiazole derivatives have been shown to cause cell cycle arrest, typically at the G2/M or S phases.[9][12][13] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
-
Anti-Angiogenic Properties: Some derivatives have been found to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[10]
Diagram: Apoptosis Induction Pathway
This diagram illustrates a simplified intrinsic apoptosis pathway often triggered by 1,3,4-thiadiazole compounds.
Caption: Simplified pathway of apoptosis induction by 1,3,4-thiadiazole derivatives.
Structure-Activity Relationship (SAR) Insights
Optimizing the anticancer activity of the 1,3,4-thiadiazole core is highly dependent on the nature and position of its substituents. SAR studies are crucial for rational drug design, guiding the synthesis of analogues with improved potency and selectivity.[1]
-
C5-Aryl Substituent: The substitution pattern on the C5-aryl ring is a key determinant of activity. The presence of electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃) can significantly modulate the compound's electronic properties and its ability to interact with biological targets.[8][11]
-
C2-Amine Substituent: For 2-amino-1,3,4-thiadiazoles, modifications to the amino group can enhance efficacy.[6] Introducing additional aromatic or heterocyclic rings via linkers can lead to interactions with secondary binding pockets in target enzymes, increasing affinity.[9]
-
Lipophilicity: Balancing the lipophilicity of the molecule is critical. Increased lipophilicity, often achieved by adding moieties like benzyl or ethoxyphenyl groups, can enhance membrane permeability and cellular uptake, leading to improved cytotoxic effects.[9]
Table: Representative 5-Aryl-1,3,4-thiadiazole Compounds and Their In Vitro Activity
| Compound ID | C5-Aryl Substituent | C2-Substituent/Linker | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4e | 4-chlorophenyl | -NH-CO-CH₂-piperazin-N-(o-ethoxyphenyl) | MCF-7 (Breast) | ~2.9 | [9] |
| 4i | 4-chlorophenyl | -NH-CO-CH₂-piperidin-N-benzyl | HepG2 (Liver) | ~3.9 | [9] |
| 20b | Thiophen-2-yl | -S-C(=N-NH-p-nitrophenyl)-N-p-methoxyphenyl | HepG-2 (Liver) | 4.37 | [8] |
| 2g | 2-(benzenesulfonylmethyl)phenyl | -NH₂ | LoVo (Colon) | 2.44 | [5] |
| ST1 | 3-methoxyphenyl | -NH-(2-trifluoromethylphenyl) | MCF-7 (Breast) | 49.6 | [7] |
*IC₅₀ values converted from µg/mL for comparison.
Protocols for Preclinical Evaluation
A rigorous and standardized evaluation workflow is essential to validate the anticancer potential of newly synthesized compounds.
Diagram: Preclinical Evaluation Workflow
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Antimicrobial Screening of Novel Thiadiazole Derivatives: From Benchtop to Breakthrough
An In-depth Technical Guide:
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the antimicrobial screening of novel thiadiazole derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating screening cascade.
The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural characteristics, coupled with favorable pharmacokinetic properties like metabolic stability, make it a focal point in the search for new therapeutic agents.[1][3] Thiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5] In an era of escalating antimicrobial resistance (AMR), the systematic evaluation of new chemical entities derived from this scaffold is not just an academic exercise but a critical necessity in global health.[6][7]
This guide details the foundational methodologies, from initial qualitative assessments to precise quantitative evaluations, required to identify and characterize promising antimicrobial candidates within a library of novel thiadiazole compounds.
Part 1: Foundational Principles & Experimental Design
The success of any screening campaign hinges on a meticulously planned experimental design grounded in standardized, reproducible methods. The primary goal is to determine the susceptibility of pathogenic microorganisms to the newly synthesized compounds.
The Imperative of Standardization
To ensure that results are both reliable and comparable across different studies and laboratories, adherence to internationally recognized standards is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for antimicrobial susceptibility testing.[8][9][10][11] These standards dictate everything from media composition and inoculum density to incubation conditions and interpretation of results, forming the bedrock of a self-validating protocol.[10]
Crafting the Experimental Blueprint
A robust screening workflow begins with careful preparation.
A. Selection of Microbial Strains: The choice of microorganisms is critical for assessing the spectrum of activity. A well-rounded panel should include:
-
Gram-Positive Bacteria: e.g., Staphylococcus aureus (including MRSA strains), Bacillus subtilis.
-
Gram-Negative Bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa.
-
Fungi (Yeast): e.g., Candida albicans.
Using reference strains from recognized culture collections (e.g., ATCC) is essential for reproducibility.
B. Preparation of Test Compounds and Controls:
-
Compound Solubilization: Novel thiadiazole derivatives are typically insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent. A high-concentration stock solution (e.g., 10 mg/mL) is prepared, from which working dilutions are made.
-
Causality: The final concentration of DMSO in the assay medium must be kept low (typically ≤1%) as it can exhibit antimicrobial properties at higher concentrations, thus confounding the results.
-
Controls (The Self-Validating System):
-
Positive Control: A known, clinically relevant antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is tested in parallel. This validates that the assay can detect antimicrobial activity.
-
Negative Control: The vehicle (e.g., DMSO in media) is tested alone to ensure it has no inhibitory effect at the concentration used.
-
Growth Control: Microbes are incubated in media without any test compound to ensure their viability.
-
Sterility Control: Media is incubated without microbes to check for contamination.[12]
-
C. Inoculum Standardization: The Non-Negotiable Step: The density of the microbial inoculum directly impacts the test outcome. A higher density can overwhelm the antimicrobial agent, leading to false resistance, while a lower density can suggest false susceptibility. The McFarland turbidity standard is the universally accepted method for standardizing inoculum density.
Protocol: Preparation of 0.5 McFarland Standard Inoculum
-
Aseptic Technique: Perform all steps in a laminar flow hood.
-
Colony Selection: Using a sterile loop, select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour old agar plate.
-
Suspension: Transfer the colonies into a tube containing sterile saline (0.85% NaCl) or a suitable broth.
-
Vortex: Vortex the tube thoroughly to create a smooth, homogenous suspension.
-
Turbidity Adjustment: Visually compare the turbidity of the microbial suspension against a 0.5 McFarland standard. Adjust the density by adding more bacteria (if too light) or more sterile saline (if too turbid). A spectrophotometer can also be used for a more precise measurement (absorbance at 625 nm should be 0.08-0.13).[13]
-
Final Dilution: This standardized suspension, which corresponds to approximately 1.5 x 10⁸ CFU/mL, is then further diluted into the appropriate test medium to achieve the final target inoculum concentration required for the specific assay.[14]
Part 2: The Screening Cascade: From Qualitative to Quantitative
A tiered approach is most efficient. A rapid, qualitative method is used for the initial pass to identify "hits," which are then subjected to a more rigorous quantitative analysis.
Method 1: Kirby-Bauer Disk Diffusion (Primary Screen)
This method provides a preliminary, qualitative assessment of antimicrobial activity. It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar surface will diffuse into the agar, creating a concentration gradient.[15] If the organism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[16][17]
Workflow: Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Detailed Protocol: Kirby-Bauer Assay
-
Prepare Plates: Use standard Mueller-Hinton Agar (MHA) plates, ensuring they are at room temperature and free of excess moisture.[13]
-
Inoculate: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[13] Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[13]
-
Apply Disks: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the novel thiadiazole derivatives onto the agar surface. Also place positive and negative control disks.[15] Ensure disks are placed at least 24 mm apart to prevent zone overlap.[15]
-
Incubate: Invert the plates and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[17]
-
Measure: Following incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
Method 2: Broth Microdilution (Quantitative Screen)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[12] This method provides a quantitative value that is crucial for further drug development.
Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for the Broth Microdilution MIC assay.
Detailed Protocol: Broth Microdilution Assay
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Compound Addition: Add 100 µL of the thiadiazole derivative (at twice the highest desired test concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control (no drug) and well 12 as the sterility control.[14][18]
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[14][19]
-
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12]
Part 3: Data Interpretation and Advancing the Hits
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example Data Summary from Disk Diffusion Assay
| Compound ID | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
|---|---|---|---|
| TH-01 | 30 | 18 | 15 |
| TH-02 | 30 | 0 | 0 |
| Ciprofloxacin | 5 | 25 | 28 |
| DMSO | - | 0 | 0 |
Table 2: Example Data Summary from Broth Microdilution Assay
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
|---|---|---|---|
| TH-01 | 16 | 32 | >128 |
| TH-02 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Structure-Activity Relationship (SAR) Insights
Potential Mechanisms of Action
While a primary screen does not elucidate the mechanism, the chemical nature of thiadiazoles suggests potential targets. They are known to interfere with key biochemical pathways, potentially through enzyme inhibition or disruption of microbial membranes.[6] Some derivatives may chelate essential metal ions, while others could interfere with cell wall synthesis.[5][6]
Conceptual Diagram: Potential Antimicrobial Mechanisms of Thiadiazoles
Caption: Potential mechanisms of antimicrobial action for thiadiazole derivatives.
Conclusion
The antimicrobial screening of novel thiadiazole derivatives is a systematic process that progresses from broad, qualitative assessments to precise, quantitative determinations. By adhering to standardized protocols (CLSI/EUCAST), employing a self-validating system of controls, and interpreting data through the lens of structure-activity relationships, researchers can effectively identify promising new antimicrobial agents. The "hits" identified through this rigorous cascade provide the foundation for subsequent studies, including toxicity profiling, mechanism of action elucidation, and eventual in vivo efficacy trials, paving the way for the next generation of antimicrobial therapies.
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Methodological & Application
Application Notes & Protocols: A-Scientist's Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine and Its Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine, a key heterocyclic scaffold in medicinal chemistry. We detail a robust and reproducible two-step protocol involving the formation of an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclodehydration. The causality behind experimental choices, detailed procedural steps, characterization data, and methods for derivative synthesis are thoroughly discussed. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged isostere of thiazole and oxadiazole moieties, frequently incorporated into molecules with diverse and potent biological activities.[1] Its strong aromaticity confers high in vivo stability, making it a desirable core for therapeutic agent development.[1] Derivatives of this scaffold are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3]
The specific target of this protocol, this compound, serves as a crucial intermediate for creating a library of novel compounds.[4] The presence of the 2-amino group and the reactive chlorophenyl ring provides two distinct points for chemical modification, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Strategy
The most common and efficient pathway to synthesize 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of an appropriate N-acylthiosemicarbazide.[5][6][7] This precursor is, in turn, readily prepared from the reaction between an acid derivative (such as an acyl chloride or ester) and thiosemicarbazide.
Our strategy is a two-step, one-pot optional synthesis:
-
Intermediate Formation: Reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form the key intermediate, 1-(3-chlorobenzoyl)thiosemicarbazide.
-
Cyclodehydration: Acid-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate to yield the final this compound. Concentrated sulfuric acid is a highly effective and commonly used dehydrating agent for this transformation.[5][7][8][9]
The overall reaction pathway is illustrated below.
Figure 1: Two-step synthesis pathway for the target compound.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 535-80-8 | Starting material |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, use in fume hood |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 79-19-6 | Toxic |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Highly corrosive |
| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 | Solvent |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization solvent |
| Crushed Ice | H₂O | 18.02 | 7732-18-5 | For quenching |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |
Step-by-Step Experimental Procedure
Part A: Synthesis of 1-(3-Chlorobenzoyl)thiosemicarbazide (Intermediate 3)
-
Rationale: The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with the nucleophilic nitrogen of thiosemicarbazide.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorobenzoic acid (15.6 g, 0.1 mol).
-
Working in a fume hood, cautiously add thionyl chloride (11 mL, 0.15 mol). Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture under reflux for 2-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-chlorobenzoyl chloride is used directly in the next step.
-
In a separate 500 mL flask, dissolve thiosemicarbazide (9.1 g, 0.1 mol) in approximately 100 mL of a suitable solvent like anhydrous methanol.
-
Cool the thiosemicarbazide solution in an ice bath. Slowly add the crude 3-chlorobenzoyl chloride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry. This crude product is 1-(3-chlorobenzoyl)thiosemicarbazide. It can be used directly for the next step or recrystallized from ethanol for purification.
Part B: Cyclodehydration to this compound (Product 4)
-
Rationale: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.[9] It protonates the carbonyl oxygen of the intermediate, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom, initiating the intramolecular cyclization and subsequent dehydration.[10][11]
-
In a fume hood, place a 250 mL beaker in an ice bath. Cautiously add 50 mL of concentrated sulfuric acid.
-
Slowly and in small portions, add the dried 1-(3-chlorobenzoyl)thiosemicarbazide (0.05 mol) to the cold sulfuric acid with constant stirring. Ensure the temperature is kept below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
-
Carefully pour the reaction mixture onto a large volume (approx. 500 g) of crushed ice with stirring.
-
A precipitate will form. Neutralize the solution cautiously by adding a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate extensively with water to remove any inorganic salts.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.
Characterization and Validation
To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential.
| Technique | Expected Results for this compound |
| Melting Point | A sharp melting point consistent with literature values. |
| FT-IR (KBr, cm⁻¹) | Absence of C=O stretch (from intermediate). Appearance of characteristic peaks for N-H stretching (amine, ~3300-3100), C=N stretching (~1620), and C-S-C linkage in the thiadiazole ring.[12] |
| ¹H NMR (DMSO-d₆) | Aromatic protons from the 3-chlorophenyl ring appearing in the δ 7.5-8.0 ppm region. A broad singlet for the -NH₂ protons around δ 7.3 ppm (this peak is D₂O exchangeable). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₈H₆ClN₃S (m/z = 211.67). |
| TLC | A single spot with a distinct Rf value (e.g., using a mobile phase like Ethyl Acetate:Hexane 1:1). |
Synthesis of Derivatives
The synthesized this compound is a versatile building block for creating a library of derivatives.
N-Acylation and Sulfonylation
The primary amino group at the C2 position can be readily acylated or sulfonylated. For example, reacting the parent amine with chloroacetyl chloride yields an N-acylated intermediate, which can be further reacted with various secondary amines (like piperazine or morpholine) to introduce diverse functionalities.[13]
Figure 2: Workflow for derivatization at the 2-amino position.
Schiff Base Formation
Condensation of the 2-amino group with various aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like ethanol yields the corresponding Schiff bases (imines).[14] These can serve as final products or be further modified.
Modifying the Aryl Moiety
To synthesize derivatives with different substitutions on the phenyl ring, the protocol can be started from a different substituted benzoic acid (e.g., 4-methoxybenzoic acid, 4-nitrobenzoic acid) in Part A. The rest of the procedure remains largely the same, with potential minor adjustments to reaction times or purification solvents.[7]
Safety and Handling
-
Thionyl chloride and concentrated sulfuric acid are extremely corrosive and react violently with water. Always handle them in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Thiosemicarbazide is toxic. Avoid inhalation of dust and skin contact.
-
The initial reaction of 3-chlorobenzoic acid with thionyl chloride produces toxic gases (HCl and SO₂). Ensure the reaction is well-ventilated within the fume hood.
-
Quenching the reaction mixture on ice and subsequent neutralization are exothermic processes. Perform these steps slowly and with caution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Intermediate | Incomplete reaction with thionyl chloride. Loss during workup. | Ensure reflux time is adequate. Use anhydrous conditions. Add acyl chloride solution slowly to a well-cooled thiosemicarbazide solution. |
| Low Yield of Final Product | Incomplete cyclization. Degradation of product during workup. | Ensure the intermediate is added slowly to the acid at low temperature. Avoid overheating during neutralization. |
| Product is Oily/Impure | Incomplete reaction or presence of byproducts. Insufficient washing. | Monitor reaction completion by TLC.[9] Ensure thorough washing with water after filtration. Recrystallize carefully from a suitable solvent system. |
| Multiple Spots on TLC | Presence of starting material and/or byproducts. | Optimize reaction time. Consider column chromatography for purification if recrystallization is ineffective.[9] |
References
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- Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. (2009). Molecules. [Link]
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). Revista Virtual de Química.
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.).
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Letters in Applied NanoBioScience.
- Synthesis and Biological Activity of New 1,3,4-Thiadiazole Deriv
- Synthesis of thiosemicarbazide SA and 1,3,4-thiadiazole ST derivatives. (n.d.).
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Pharmaceutical Chemistry Journal. [Link]
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). Molecules. [Link]
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- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry.
- Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades. (2009). Journal of the American Chemical Society. [Link]
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). The Journal of Organic Chemistry. [Link]
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Application Notes & Protocols: 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine as a Versatile Intermediate for Kinase Inhibitor Synthesis
Abstract
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a detailed technical overview of 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine , a key intermediate for the synthesis of novel kinase inhibitors. We will explore its synthesis, derivatization strategies, and its role in establishing structure-activity relationships (SAR) to generate potent and selective therapeutic candidates. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery programs.
Introduction: The Strategic Value of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a five-membered aromatic heterocycle that has garnered significant attention in drug discovery. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it an ideal building block for pharmacologically active compounds.[1][3] In the context of kinase inhibitor design, this scaffold serves as a versatile anchor, capable of being functionalized to probe the distinct sub-pockets of the ATP-binding site.
This compound is a particularly valuable starting material.
-
The 2-amino group provides a crucial reactive handle for introducing a wide array of chemical moieties, enabling the exploration of diverse chemical space.[6][7]
-
The 3-chlorophenyl substituent is strategically significant. The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets within the kinase hinge region or adjacent areas, often contributing to enhanced binding affinity and selectivity.
-
The thiadiazole ring itself can function as a bioisostere for other common heterocyclic systems, offering opportunities to modulate physicochemical properties and circumvent existing intellectual property.[8][9]
This document provides validated protocols for the synthesis of this intermediate and its subsequent elaboration into a library of potential kinase inhibitors, forming a robust platform for hit-to-lead optimization.
Synthesis of the Core Intermediate
The most common and efficient route to synthesize 5-aryl-1,3,4-thiadiazol-2-amines is through the acid-catalyzed cyclization of an appropriate benzoyl thiosemicarbazide. This protocol outlines the synthesis starting from 3-chlorobenzoyl chloride.
Experimental Protocol 2.1: Synthesis of this compound
Workflow Overview:
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Application Note: Advanced NMR Spectroscopy Techniques for the Structural Elucidation of 1,3,4-Thiadiazole Derivatives
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Unambiguous structural characterization of novel 1,3,4-thiadiazole derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive characterization of this important heterocyclic system. We will delve into the causality behind experimental choices and present field-proven protocols for ¹H, ¹³C, and a suite of 2D NMR experiments (COSY, HSQC, HMBC), ensuring a self-validating approach to structural confirmation.
Introduction: The Central Role of NMR in 1,3,4-Thiadiazole Characterization
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The substitution pattern on the two carbon atoms (C2 and C5) dictates the molecule's chemical properties and biological function. While other spectroscopic methods like FT-IR and Mass Spectrometry provide essential information, NMR spectroscopy stands alone in its ability to provide a complete atomic-level map of the molecular structure in solution.[1][2]
This guide moves beyond basic spectral acquisition to explain why specific NMR experiments are chosen and how to interpret the resulting data to build a complete, validated structural picture of 1,3,4-thiadiazole derivatives. The increasing complexity of these molecules necessitates the use of modern 1D and 2D NMR techniques for unambiguous assignment of all proton and carbon signals.[3][4][5]
Foundational Steps: Sample Preparation for High-Quality NMR Data
The quality of NMR spectra is fundamentally dependent on proper sample preparation.[6] A poorly prepared sample will yield broad lines, poor signal-to-noise, and artifacts that can obscure crucial structural information.
Protocol 1: Standard Sample Preparation
-
Analyte Quantity :
-
Solvent Selection :
-
Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is a common choice for many 1,3,4-thiadiazole derivatives due to its high dissolving power.[8][9] Other common solvents include CDCl₃, Acetone-d₆, and Methanol-d₄.[7]
-
The solvent choice can influence the chemical shifts of labile protons (e.g., -NH, -OH), a feature that can be used for signal identification.[4]
-
-
Dissolution & Transfer :
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][7]
-
Ensure complete dissolution. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.[10]
-
Transfer the clear solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[6]
-
-
Internal Standard (Optional) :
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For quantitative analysis, the standard must be added directly to the sample.[7]
-
One-Dimensional NMR: The First Look at the Structure
1D ¹H and ¹³C NMR spectra provide the initial, fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: Proton Environments and Coupling
The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).
-
Thiadiazole Protons : If a proton is directly attached to the thiadiazole ring (a rare occurrence), it would appear significantly downfield due to the aromatic and electron-withdrawing nature of the ring.
-
Substituent Protons : Protons on groups attached to C2 and C5 are most informative. Aromatic protons on phenyl substituents typically appear between δ 7.00 and 8.50 ppm.[1][11]
-
Labile Protons : Amine (N-H) or hydroxyl (O-H) protons often appear as broad singlets and their chemical shifts are highly dependent on concentration and solvent. For example, N-H protons adjacent to the thiadiazole ring have been observed at highly deshielded values, from δ 9.94 to 11.28 ppm.[1]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment.
-
Thiadiazole Carbons (C2 & C5) : These are the most characteristic signals. Due to the influence of the adjacent sulfur and nitrogen atoms, they are significantly deshielded and typically resonate in the range of δ 155–181 ppm .[1][2][12][13] The exact position depends heavily on the nature of the substituent. For instance, C2 and C5 in 2-amino-5-aryl derivatives can appear around δ 168 ppm and δ 156 ppm, respectively.[12]
Table 1: Typical Chemical Shift Ranges for 1,3,4-Thiadiazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹³C | C2/C5 of Thiadiazole Ring | 155 - 181 | Highly deshielded; specific shifts are substituent-dependent.[1][13] |
| ¹³C | Aromatic Carbons (substituents) | 110 - 150 | Varies based on substitution pattern. |
| ¹H | N-H (Amine/Amide on ring) | 8.40 - 12.32 | Often a broad singlet; position is solvent and concentration dependent.[14][15] |
| ¹H | Aromatic Protons (substituents) | 7.00 - 8.50 | Multiplicity depends on substitution and coupling.[1][11] |
| ¹H | Aliphatic Protons (substituents) | 0.5 - 4.5 | Depends on proximity to electronegative atoms. |
Two-Dimensional NMR: Connecting the Dots for Unambiguous Assignment
While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. For complex 1,3,4-thiadiazole derivatives, 2D experiments are not just helpful; they are essential for rigorous and defensible structural proof.[14][15][16][17]
Workflow for Structural Elucidation using 2D NMR
Caption: Key HMBC correlations for structural assignment.
Interpretation of the Diagram:
-
The ortho protons (Hortho ) of the phenyl ring show a three-bond correlation to the thiadiazole carbon C5 , confirming the phenyl-thiadiazole linkage.
-
Hortho also shows a two-bond correlation to the quaternary ipso-carbon (Cipso ) of the phenyl ring.
-
The amine proton (Hamine ) shows a two-bond correlation to the thiadiazole carbon C2 , confirming the position of the amino group.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and self-validating system for the complete structural characterization of 1,3,4-thiadiazole derivatives. By systematically applying the protocols and interpretation strategies outlined in this note, researchers can move from spectral data to a confirmed molecular structure with a high degree of confidence. This rigorous approach is indispensable for advancing drug discovery programs and fundamental chemical research involving this privileged heterocyclic scaffold.
References
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Application Note: Determination of IC50 for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine in Cancer Cell Lines
Introduction
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including significant potential as an anticancer agent.[1][2] Derivatives of this scaffold can readily cross cellular membranes and interact with various biological targets, making them attractive candidates for drug development.[2][3] One critical mechanism of action for certain 1,3,4-thiadiazole derivatives is the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[4][5][6] These enzymes are pivotal for cancer cell adaptation to the hypoxic and acidic tumor microenvironment.[7][8]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine. The IC50 value is a fundamental metric of a compound's potency, and its accurate measurement is a critical first step in the evaluation of any potential anticancer therapeutic. We will detail the scientific rationale, provide a step-by-step protocol for a cell-based viability assay, and offer guidance on data analysis and interpretation.
Scientific Background & Rationale
The Anticancer Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine, allowing it to interfere with DNA synthesis and replication pathways in cancer cells.[9] Numerous studies have demonstrated the cytotoxic properties of 2,5-disubstituted 1,3,4-thiadiazole derivatives against a wide range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and hepatocellular carcinoma (HepG2).[9][10][11] The specific substitutions on the thiadiazole ring are crucial in defining the compound's potency and target selectivity.[3] The presence of a chlorophenyl group, as in the target compound, is a common feature in many bioactive molecules designed to enhance binding to biological targets.[12]
Putative Mechanism of Action: Targeting Carbonic Anhydrase IX
In many solid tumors, rapid proliferation outpaces the development of an adequate blood supply, leading to regions of low oxygen (hypoxia).[13] This hypoxic environment triggers a metabolic shift and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator. HIF-1α upregulates the expression of numerous genes that promote cancer cell survival, including the transmembrane enzyme Carbonic Anhydrase IX (CA IX).[7][8]
CA IX catalyzes the reversible hydration of carbon dioxide to protons and bicarbonate.[14] By expelling protons, CA IX contributes to the acidification of the extracellular tumor microenvironment while maintaining a slightly alkaline intracellular pH, which is optimal for cancer cell proliferation and survival.[7][8] This pH gradient also facilitates invasion and metastasis and contributes to therapeutic resistance.[15] Therefore, inhibiting CA IX is a highly validated therapeutic strategy to disrupt pH balance and selectively target hypoxic tumor cells. Many 1,3,4-thiadiazole derivatives are known potent inhibitors of carbonic anhydrases.[16][17]
The Critical Role of IC50 Determination
The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug required to inhibit a specific biological process by 50%. It is a quantitative measure of a compound's potency and serves as a primary endpoint in dose-response studies. Determining the IC50 across a panel of cancer cell lines is essential for:
-
Quantifying Anticancer Activity: Provides a benchmark for comparing the potency of new compounds against established drugs.
-
Assessing Selectivity: Comparing IC50 values between cancer cells and normal (non-cancerous) cell lines can provide an early indication of the compound's therapeutic index.
-
Guiding Structure-Activity Relationship (SAR) Studies: Allows chemists to understand how modifications to the chemical structure affect biological activity.[18]
Materials and Protocols
This section provides a detailed protocol for determining the IC50 value using a tetrazolium dye-based colorimetric assay (MTT assay), a robust and widely accepted method for assessing cell viability.
Required Materials
-
Compound: this compound (MW: 211.67 g/mol ).[12]
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HepG2 hepatocellular carcinoma) and a non-cancerous control line (e.g., MCF-10A normal breast epithelial cells).
-
Media & Reagents: Appropriate cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Components: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent, Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).
-
Equipment: Laminar flow hood, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm), multichannel pipette, inverted microscope.
-
Consumables: Sterile 96-well flat-bottom cell culture plates, serological pipettes, pipette tips, cell culture flasks.
Preparation of Compound Stock and Working Solutions
Causality: DMSO is used as the solvent because it can dissolve a wide range of organic compounds and is miscible with aqueous cell culture media. Preparing a high-concentration stock solution allows for minimal solvent exposure to the cells in the final assay wells (typically ≤0.5% v/v), preventing solvent-induced cytotoxicity.
-
Prepare 10 mM Stock Solution: Accurately weigh 2.12 mg of this compound and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly until fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a serial dilution series (e.g., 2-fold or 3-fold) in complete cell culture medium to achieve the final desired concentrations for the dose-response curve. For example, to achieve a final concentration of 100 µM in the well, prepare a 200 µM working solution (assuming a 1:1 addition of cell suspension).
Cell Line Culture
-
Maintenance: Culture cells in T-75 flasks with the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 70-80% confluency to maintain them in the exponential growth phase. This ensures uniformity and reproducibility in the assay.
-
Cell Counting: Prior to seeding for the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and count the cells using a hemocytometer or automated cell counter to determine cell viability and concentration.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a self-validating system that includes controls for background absorbance, solvent effects, and untreated cell growth.
Step-by-Step Methodology:
-
Cell Seeding:
-
Based on growth characteristics, determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a plate map. Designate wells for:
-
Blank: Medium only (no cells).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Test Compound: Cells treated with a range of concentrations (e.g., 8-12 concentrations, such as 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
-
Remove the old medium and add 100 µL of fresh medium containing the appropriate concentration of the test compound or vehicle control. Perform each treatment in triplicate.
-
-
Incubation:
-
Return the plate to the incubator for a period of 48 to 72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
-
MTT Addition:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another solubilizing agent to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw absorbance values are used to calculate the percentage of cell viability or inhibition for each compound concentration.
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from all other wells.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - % Viability
-
Generating a Dose-Response Curve and Determining the IC50
The IC50 value is derived by fitting the dose-response data to a non-linear regression model.
-
Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the percent inhibition on the Y-axis.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R, Python) to fit the data to a sigmoidal dose-response curve (variable slope) model.
-
Determine IC50: The software will calculate the IC50 value, which is the concentration of the compound that elicits a 50% response (inhibition).
Hypothetical Data Presentation
Results should be presented clearly in a tabular format, allowing for easy comparison across different cell lines.
| Cell Line | Tumor Type | Hypothetical IC50 (µM) [± SD] |
| MCF-7 | Breast Adenocarcinoma | 7.5 ± 0.9 |
| A549 | Lung Carcinoma | 12.3 ± 1.4 |
| HepG2 | Hepatocellular Carcinoma | 9.8 ± 1.1 |
| MCF-10A | Normal Breast Epithelium | > 100 |
Interpretation: In this hypothetical example, this compound shows potent cytotoxic activity against all tested cancer cell lines, with the highest potency observed in the MCF-7 line. The significantly higher IC50 value (>100 µM) in the non-cancerous MCF-10A cell line suggests a degree of selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.
References
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- Chen, H., et al. (2024). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 25(3), 1509. [Link]
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- Demir, Y., et al. (2016). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 178-181. [Link]
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Application Notes and Protocols for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine in Agricultural Research
Introduction: Unveiling the Agricultural Potential of a Versatile Heterocycle
The global imperative to ensure food security for a growing population necessitates the development of innovative and effective agricultural solutions. In the vast landscape of chemical biology, heterocyclic compounds have consistently emerged as privileged scaffolds for the discovery of novel bioactive agents. Among these, the 1,3,4-thiadiazole nucleus has garnered significant attention due to its wide spectrum of pharmacological activities.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine , in agricultural research.
This compound, featuring a chlorophenyl group appended to the 1,3,4-thiadiazole core, presents a compelling candidate for investigation as a potential fungicide, insecticide, herbicide, and plant growth regulator.[4][5][6][7] Its structural motifs are known to contribute to enhanced biological activity and favorable pharmacokinetic properties, making it a focal point for the development of next-generation agrochemicals.[8] These application notes and protocols are designed to provide a robust framework for exploring and validating the agricultural utility of this compound, underpinned by scientific integrity and field-proven insights.
Part 1: Potential Agricultural Applications and Underlying Mechanisms
The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their unique electronic and structural properties, which allow for interaction with various biological targets.[8][9] For this compound, the following applications are of primary interest in agricultural research:
Fungicidal Activity: Disrupting the Pathogen's Defenses
Plant pathogenic fungi pose a significant threat to crop yield and quality.[10] Derivatives of 1,3,4-thiadiazole have demonstrated potent antifungal properties against a range of devastating phytopathogens.[5][8][10]
Proposed Mechanism of Action: The fungicidal action of some 1,3,4-thiadiazole derivatives is attributed to their ability to disrupt the integrity of fungal cell membranes.[5] This can occur through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, or by inducing the production of reactive oxygen species (ROS) that lead to lipid peroxidation and cell content leakage.[5][9] The lipophilicity imparted by the chlorophenyl group in this compound may enhance its ability to penetrate the fungal cell wall and membrane.[9]
Target Pathogens:
-
Botrytis cinerea (Gray Mold)[5]
-
Rhizoctonia solani (Sheath Blight, Damping-off)[10]
-
Sclerotinia sclerotiorum (White Mold)[5]
-
Phomopsis sp. (Phomopsis Seed Decay)[5]
-
Pyricularia oryzae (Rice Blast)[4]
Insecticidal Activity: A Neurotoxic Approach
The control of insect pests is a cornerstone of modern agriculture. This compound and its derivatives have been specifically evaluated for their insecticidal properties.[4][11][12]
Proposed Mechanism of Action: While the precise mechanism for this specific compound is a subject of ongoing research, many insecticides target the nervous system of insects. It is plausible that this compound acts as a neurotoxin, potentially by interfering with neurotransmitter receptors or ion channels, leading to paralysis and death of the insect. The structural similarity to other known insecticides suggests this as a primary avenue of investigation.
Target Pests:
Herbicidal Activity: Halting Photosynthesis
Weed competition is a major factor in crop loss. Certain 1,3,4-thiadiazole derivatives have been identified as potent herbicides.[1][6][13]
Proposed Mechanism of Action: The herbicidal effects of these compounds are often linked to the inhibition of photosynthesis.[1] This can involve the disruption of electron transport in photosystem II, preventing the production of ATP and NADPH necessary for carbon fixation. This leads to a cascade of events, including the generation of ROS, which cause cellular damage and ultimately plant death.[1]
Target Weeds:
Plant Growth Regulation: Modulating Development
Beyond pest and weed control, some thiadiazole compounds can influence plant growth and development.[15][16] Thidiazuron (TDZ), a well-known plant growth regulator, is a phenyl-substituted thiadiazolyl urea, highlighting the potential of this chemical class.[7]
Proposed Mechanism of Action: Thiadiazole derivatives can mimic the effects of natural plant hormones like cytokinins and auxins.[7] They may modulate endogenous hormone levels, influencing processes such as cell division, differentiation, root development, and stress responses.[7][15][16]
Potential Applications:
-
Induction of stress tolerance[15]
Part 2: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for evaluating the agricultural applications of this compound.
Protocol for In Vitro Fungicidal Activity Assay
This protocol outlines the poison plate method for determining the mycelial growth inhibition of the test compound against various phytopathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10,000 µg/mL.
-
Poisoned Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the test compound. Pour the media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a fresh, actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (both control and treated).
-
Incubation: Incubate the plates at 25 ± 2°C in an inverted position until the mycelial growth in the control plate almost covers the entire plate.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: Determine the half-effective concentration (EC50) value by probit analysis of the concentration-response data.
dot
Caption: Workflow for the in vitro fungicidal activity assay.
Protocol for Insecticidal Activity Bioassay (Leaf-Dip Method)
This protocol is designed to evaluate the contact and stomach toxicity of the compound against leaf-feeding insects like Spodoptera littoralis.
Materials:
-
This compound
-
Acetone
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Fresh, untreated leaves (e.g., cotton or cabbage)
-
Third-instar larvae of Spodoptera littoralis
-
Ventilated containers
-
Filter paper
Procedure:
-
Test Solution Preparation: Prepare a stock solution of the test compound in acetone. Create a series of test solutions at different concentrations (e.g., 50, 100, 200, 400, 800 µg/mL) by diluting the stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.1%). A control solution should contain acetone and Triton X-100 in water.
-
Leaf Treatment: Dip fresh leaves into the respective test solutions for 10-15 seconds, ensuring complete coverage. Allow the leaves to air-dry.
-
Insect Exposure: Place one treated leaf in each ventilated container lined with moist filter paper. Introduce ten third-instar larvae into each container.
-
Incubation: Maintain the containers at 25 ± 2°C with a 12:12 hour light:dark photoperiod.
-
Mortality Assessment: Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
LC50 Determination: Calculate the lethal concentration (LC50) value using probit analysis.
dot
Caption: Workflow for the insecticidal activity bioassay.
Protocol for Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol assesses the pre-emergent herbicidal activity of the compound.
Materials:
-
This compound
-
Acetone
-
Distilled water
-
Petri dishes
-
Filter paper
-
Seeds of a model weed species (e.g., Brassica campestris)
-
Growth chamber
Procedure:
-
Test Solution Preparation: Prepare a series of aqueous solutions of the test compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL) using acetone as a co-solvent. The final acetone concentration should not exceed 1%. A control group should receive a solution with the same concentration of acetone.
-
Seed Plating: Place a sterile filter paper in each Petri dish and moisten it with 5 mL of the respective test solution or control solution. Arrange 20 seeds of the test weed species evenly on the filter paper.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25 ± 2°C with a 16:8 hour light:dark cycle.
-
Data Collection: After 7-10 days, record the seed germination rate, and measure the root and shoot length of the seedlings.
-
Inhibition Calculation: Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control group.
Protocol for Plant Growth Regulatory Effects (Root Elongation Assay)
This protocol evaluates the effect of the compound on the root growth of a model plant like cucumber or wheat.[15][16]
Materials:
-
This compound
-
DMSO
-
Murashige and Skoog (MS) basal medium
-
Agar
-
Sterile Petri dishes
-
Surface-sterilized seeds of a model plant (e.g., cucumber)
-
Growth chamber
Procedure:
-
Test Media Preparation: Prepare MS medium containing different concentrations of the test compound (e.g., 1, 5, 10, 25 mg/L), using DMSO as a solvent. Ensure the final DMSO concentration is consistent across all treatments and the control.
-
Seed Germination: Germinate surface-sterilized seeds on a hormone-free MS medium in the dark for 2-3 days until the radicle emerges.
-
Seedling Transfer: Transfer uniformly germinated seedlings to the Petri dishes containing the test media, placing the roots in contact with the agar.
-
Incubation: Place the Petri dishes vertically in a growth chamber at 25 ± 2°C with a 16:8 hour light:dark cycle.
-
Data Measurement: After 5-7 days, measure the length of the primary root and count the number of lateral roots.
Part 3: Data Presentation and Interpretation
For all experimental protocols, it is crucial to present the data in a clear and concise manner.
Table 1: Example of Fungicidal Activity Data
| Concentration (µg/mL) | Mean Colony Diameter (mm) | % Inhibition |
| Control (0) | 85.0 | 0.0 |
| 1 | 72.3 | 14.9 |
| 5 | 55.1 | 35.2 |
| 10 | 41.5 | 51.2 |
| 25 | 23.8 | 72.0 |
| 50 | 10.2 | 88.0 |
| 100 | 0.0 | 100.0 |
| EC50 (µg/mL) | 9.8 |
Table 2: Example of Insecticidal Activity Data
| Concentration (µg/mL) | Mortality (%) after 72h |
| Control (0) | 5.0 |
| 50 | 20.0 |
| 100 | 45.0 |
| 200 | 75.0 |
| 400 | 95.0 |
| 800 | 100.0 |
| LC50 (µg/mL) | 125.5 |
Interpretation of Results: The results should be analyzed statistically to determine the significance of the observed effects. A low EC50 or LC50 value indicates high potency. The data will help in establishing a dose-response relationship and in comparing the efficacy of this compound with existing commercial standards.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel agricultural products. The protocols outlined in this guide provide a foundational framework for its systematic evaluation as a fungicide, insecticide, herbicide, and plant growth regulator. Further research should focus on elucidating the precise mechanisms of action, conducting field trials to assess efficacy under real-world conditions, and evaluating its environmental fate and toxicological profile to ensure its safety and sustainability as a future agrochemical.
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Experimental design for testing antiviral activity of thiadiazoles
Topic: Experimental Design for Testing the Antiviral Activity of Thiadiazoles
Introduction: A Framework for Evaluating Thiadiazole-Based Antiviral Candidates
Thiadiazoles represent a prominent class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active molecules.[1][2] Characterized by a ring structure containing sulfur and nitrogen atoms, derivatives of 1,3,4-thiadiazole and 1,2,4-thiadiazole, in particular, have been extensively studied for a wide range of therapeutic applications.[1][3] Recently, this scaffold has garnered significant attention in antiviral research, with studies demonstrating promising activity against a diverse array of human pathogens, including influenza viruses, human immunodeficiency virus (HIV), coronaviruses, and herpes simplex virus (HSV).[4][5][6] The versatility of the thiadiazole ring allows for structural modifications that can inhibit various stages of the viral life cycle, from entry and replication to egress.[4]
This guide, designed for researchers in virology and drug development, provides a comprehensive, field-proven experimental workflow to rigorously assess the antiviral potential of novel thiadiazole derivatives. Moving beyond a simple checklist of procedures, we will delve into the causality behind each experimental choice, establishing a self-validating system to generate reliable and reproducible data. Our approach is structured as a hierarchical pipeline, beginning with foundational cytotoxicity and efficacy screening, progressing to quantitative confirmation of viral inhibition, and culminating in studies to elucidate the mechanism of action (MoA).
PART 1: Foundational Assays: Establishing a Therapeutic Window
The Core Directive: The initial and most critical step in evaluating any potential antiviral agent is to distinguish between true antiviral efficacy and compound-induced cytotoxicity.[7] A compound that simply kills the host cells will appear to reduce viral replication, but it will have no therapeutic value. Therefore, we must first determine the concentration range at which the thiadiazole derivative is non-toxic to the host cells. This establishes the "therapeutic window" for all subsequent antiviral experiments. The ratio of cytotoxicity to antiviral activity is defined as the Selectivity Index (SI), a primary indicator of a compound's potential.
Diagram: Initial Screening Workflow
The initial phase follows a logical progression from assessing safety (cytotoxicity) to preliminary efficacy (antiviral activity), culminating in the calculation of the Selectivity Index.
Caption: Workflow for initial cytotoxicity and antiviral screening.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of compound-induced cell death.[8]
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) into a 96-well plate at a density that will achieve ~80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of the thiadiazole compound in cell culture medium. The concentration range should be broad (e.g., from 200 µM down to 0.1 µM).
-
Treatment: After 24 hours, remove the old medium from the cells. Add 100 µL of the diluted compound to triplicate wells for each concentration. Include "cells-only" (untreated) and "media-only" (blank) controls.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the purple formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated "cells-only" control (set to 100%).
-
Use non-linear regression analysis (log[inhibitor] vs. response) to calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Protocol 2: Antiviral Screening by Cytopathic Effect (CPE) Reduction Assay
Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which includes changes in morphology, detachment, and eventual lysis.[9] This assay evaluates the ability of a thiadiazole compound to protect cells from virus-induced CPE.[10]
Methodology:
-
Plate Setup: Seed cells in a 96-well plate as described in Protocol 1.
-
Infection and Treatment:
-
Prepare serial dilutions of the thiadiazole compound at concentrations below the determined CC50.
-
Prepare a virus stock diluted to a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours (e.g., MOI of 0.01-0.1).
-
Remove the medium from the cells and add 100 µL of medium containing both the virus and the respective compound concentration to each well.
-
Controls are critical:
-
Virus Control: Cells + Virus (no compound) - Represents 0% protection.
-
Cell Control: Cells only (no virus, no compound) - Represents 100% protection/viability.
-
Toxicity Control: Cells + Compound (no virus) - Mirrors the cytotoxicity plate.
-
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until ~90-100% CPE is observed in the "Virus Control" wells.
-
Quantification of Protection: Cell viability can be assessed visually by microscopy or, more quantitatively, by performing an MTT assay on the plate as described in Protocol 1, steps 5-7.
-
Analysis:
-
Calculate the percentage of protection for each compound concentration relative to the cell and virus controls.
-
Use non-linear regression analysis to determine the 50% Effective Concentration (EC50), the compound concentration that provides 50% protection against virus-induced CPE.[8]
-
Data Interpretation: The Selectivity Index (SI)
The SI is the cornerstone metric derived from these foundational assays.
SI = CC50 / EC50
A higher SI value indicates greater selectivity of the compound for the virus over the host cell. Generally, a compound with an SI ≥ 10 is considered a promising candidate for further investigation.
| Parameter | Definition | Desired Value |
| CC50 | 50% Cytotoxic Concentration | High (Low Toxicity) |
| EC50 | 50% Effective Concentration | Low (High Potency) |
| SI | Selectivity Index (CC50/EC50) | High (≥ 10) |
PART 2: Quantitative Assays for Viral Inhibition
The Core Directive: While CPE reduction assays confirm a protective effect, they do not directly measure the impact on virus production. The next logical step is to quantify the reduction in infectious virus particles or viral genomes. These assays provide definitive proof of antiviral activity and are essential for dose-response studies.
Diagram: Quantitative Viral Titer Reduction Methods
This diagram illustrates the three primary methods for quantifying the reduction in viral load, each with a distinct endpoint.
Caption: Comparison of workflows for quantitative antiviral assays.
Protocol 3: Plaque Reduction Neutralization Assay (PRNA)
Principle: This is the gold standard for quantifying infectious titers of viruses that form plaques (localized areas of cell death).[11] The assay measures the ability of a compound to reduce the number of plaques formed, with each plaque theoretically arising from a single infectious virus particle.[12]
Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment: In separate tubes, pre-incubate the diluted virus with serial dilutions of the thiadiazole compound for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with sterile PBS, then inoculate with 200 µL of the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.6% Avicel or agarose) mixed with culture medium.[12][13] This restricts the spread of progeny virus to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-4 days, or until plaques are visible.
-
Fixation and Staining:
-
Gently remove the overlay.
-
Fix the cells with a 4% formalin solution for at least 30 minutes.[13]
-
Remove the fixative and stain the cell monolayer with a 0.1% crystal violet solution. The stain will be taken up by living cells, leaving the plaques as clear, unstained zones.
-
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the concentration that reduces the plaque count by 50% (PRNT50).
Protocol 4: Virus Yield Reduction Assay by TCID50
Principle: For viruses that do not form plaques but cause CPE, this assay quantifies the amount of infectious virus produced (the "yield").[9] First, cells are treated and infected. Then, the supernatant containing the progeny virus is harvested and its infectious titer is determined using an endpoint dilution assay to calculate the Tissue Culture Infectious Dose 50% (TCID50).[14][15][16]
Methodology:
-
Part A: Virus Production
-
Seed cells in a 24-well plate and treat with different concentrations of the thiadiazole compound.
-
Infect the cells with the virus at a low MOI (e.g., 0.01).
-
Incubate for 24-48 hours to allow for multiple rounds of viral replication.
-
Harvest the supernatant from each well. This supernatant contains the progeny virus.
-
-
Part B: Virus Titration by TCID50
-
Seed fresh host cells in a 96-well plate.
-
Perform a 10-fold serial dilution of each harvested supernatant sample.
-
Inoculate 4-8 replicate wells per dilution onto the fresh cells.[15]
-
Incubate for 5-7 days and then score each well for the presence or absence of CPE.
-
-
Analysis:
-
For each original sample, determine the dilution at which 50% of the wells are infected.
-
Calculate the TCID50/mL titer using a statistical method like the Reed-Muench or Spearman-Kärber formula.[17][]
-
Compare the viral titer from compound-treated cells to the titer from untreated cells to determine the log reduction in virus yield.
-
Protocol 5: Viral Load Quantification by RT-qPCR
Principle: This highly sensitive molecular assay quantifies the amount of viral genetic material (RNA or DNA) produced, providing a direct measure of viral replication.[19][20] For RNA viruses, a reverse transcription step (RT) is required to convert the viral RNA into complementary DNA (cDNA) before amplification.[21]
Methodology:
-
Sample Preparation: Infect and treat cells as described in the Virus Yield Reduction Assay (Part A). Harvest the cell supernatant (for extracellular virus) or the cells themselves (for intracellular virus).
-
Nucleic Acid Extraction: Extract viral RNA (or DNA) from the samples using a commercial kit.
-
RT-qPCR Setup (for RNA viruses):
-
Prepare a master mix containing a one-step RT-qPCR reagent, forward and reverse primers, and a probe specific to a conserved region of the viral genome.[22][23]
-
Prepare a standard curve using known quantities of a plasmid containing the target viral sequence or in vitro transcribed RNA.[22] This is crucial for absolute quantification.
-
-
Thermocycling: Run the RT-qPCR plate on a real-time PCR instrument. The program will include an initial reverse transcription step followed by ~40 cycles of PCR amplification.
-
Analysis:
-
The instrument measures fluorescence at each cycle. The cycle at which the signal crosses a set threshold is the Ct value.
-
Plot the Ct values of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to extrapolate the number of viral genome copies/mL in each experimental sample from its Ct value.[20]
-
Calculate the reduction in viral load for treated samples compared to the untreated control.
-
PART 3: Elucidating the Mechanism of Action (MoA)
The Core Directive: After confirming that a thiadiazole compound inhibits viral replication, the crucial next question is how. Understanding the mechanism of action is vital for lead optimization and development. Thiadiazoles can interfere with various stages of the viral life cycle.[4] Potential targets include viral enzymes like proteases and neuraminidase, or even host cell factors that the virus exploits.[3][24][25][26]
Diagram: Viral Life Cycle & Potential Inhibition Points
This diagram shows a simplified viral life cycle, highlighting key stages where thiadiazole derivatives could exert their antiviral effect.
Caption: Potential stages of the viral life cycle inhibited by antivirals.
Protocol 6: Time-of-Addition Assay
Principle: This elegant experiment helps pinpoint the stage of the viral life cycle targeted by the compound. The compound is added at different time points relative to the viral infection, and the resulting viral yield is measured.[27]
Methodology:
-
Setup: Seed cells in a multi-well plate. Synchronize infection by pre-chilling the plates and allowing the virus to adsorb at 4°C for 1 hour before shifting to 37°C (this defines time zero).
-
Treatment Conditions:
-
Full-Time (-1h to 8h): Compound is present throughout the experiment.
-
Entry Only (-1h to 2h): Compound is present during and shortly after viral inoculation, then washed out.
-
Post-Entry (2h to 8h): Compound is added only after the virus has had time to enter the cells.
-
Egress Only (e.g., 6h to 8h): Compound is added late in the replication cycle.
-
-
Endpoint: At a fixed time point (e.g., 8-12 hours post-infection), harvest the supernatant and quantify the virus yield using a TCID50 assay or RT-qPCR.
-
Interpretation:
-
Inhibition in "Entry Only" group: Suggests the compound blocks viral attachment or entry.
-
Inhibition in "Post-Entry" group but not "Entry Only": Suggests the compound targets replication or assembly.
-
Inhibition only when present late: Suggests an effect on viral maturation or egress.
-
Diagram: Time-of-Addition Assay Logic
Caption: Interpreting results from a time-of-addition experiment.
Further Mechanistic Studies: Enzyme Inhibition Assays
If a specific viral enzyme is hypothesized to be the target, direct biochemical assays are the next step.
-
Neuraminidase (NA) Inhibition Assay (for Influenza): The NA enzyme is required for the release of new influenza virions. Its activity can be measured using a fluorogenic or chemiluminescent substrate. The assay quantifies the ability of a thiadiazole compound to inhibit the enzyme's cleavage of the substrate, with potent inhibitors like Oseltamivir used as a positive control.[10][24][28]
-
Protease Inhibition Assay (for Coronaviruses, HIV): Viral proteases (e.g., SARS-CoV-2 3CLpro) are essential for cleaving viral polyproteins into functional units.[25] A common method is a FRET (Förster Resonance Energy Transfer) assay, where a peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by the protease separates the pair, resulting in a measurable fluorescent signal. The compound's ability to prevent this signal increase is quantified.[25]
Conclusion and Future Directions
This application note outlines a systematic, multi-tiered approach to characterize the antiviral properties of novel thiadiazole derivatives. By progressing from foundational cytotoxicity and screening to quantitative viral load reduction and finally to mechanistic studies, researchers can build a comprehensive data package to support the advancement of promising candidates.
Successful identification of a potent and selective thiadiazole inhibitor in vitro is the first major milestone. Subsequent steps in the drug development pipeline would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and drug-like properties.[10]
-
Resistance Studies: Attempting to generate resistant virus variants in cell culture to identify the compound's direct target and predict potential clinical resistance mechanisms.
-
In Vivo Efficacy: Evaluating the compound's effectiveness in relevant animal models of viral disease.[29]
-
Pharmacokinetics and Toxicology (ADME/Tox): Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound in vivo.
By following this rigorous and logical experimental framework, the scientific community can effectively explore the rich therapeutic potential of the thiadiazole scaffold in the ongoing search for new and effective antiviral agents.
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In Vivo Experimental Models for 1,3,4-Thiadiazole Compounds: Application Notes and Protocols
Introduction
1.1 The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Its unique structural features, including the presence of a sulfur atom and two nitrogen atoms, contribute to its ability to participate in various biological interactions.[3][4] This versatile scaffold is a bioisostere of pyrimidine and is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug design.[5][6] Consequently, 1,3,4-thiadiazole derivatives have been extensively investigated and have shown a broad spectrum of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][7][8][9]
1.2 Importance of In Vivo Models in Drug Development
While in vitro assays are crucial for initial screening and mechanistic studies, in vivo experimental models are indispensable for evaluating the therapeutic potential of novel compounds in a complex biological system. Animal models provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and safety profile, which cannot be obtained from cell-based assays alone.[10][11] For 1,3,4-thiadiazole derivatives, in vivo studies are essential to validate their promising in vitro activities and to justify their progression into clinical development.
1.3 Overview of Key Pharmacological Activities and Relevant Models
This guide provides detailed application notes and protocols for established in vivo models to evaluate the most prominent pharmacological activities of 1,3,4-thiadiazole compounds:
-
Anticancer Activity: The human tumor xenograft model in immunodeficient mice is a cornerstone for assessing the efficacy of novel anticancer agents.[12][13]
-
Anticonvulsant Activity: The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (sc-PTZ) seizure tests are widely used preclinical models to identify compounds effective against generalized tonic-clonic and absence seizures, respectively.[14][15][16]
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model is a classic and reliable method for screening compounds for acute anti-inflammatory properties.[17][18][19]
-
Antimicrobial Activity: Murine models of systemic (sepsis) and localized (thigh) infection are critical for evaluating the in vivo efficacy of new antibacterial agents.[20][21]
General Considerations for In Vivo Studies
2.1 Animal Welfare and Ethical Guidelines
All animal experiments must be conducted in compliance with the guidelines of institutional animal care and use committees (IACUC) and relevant national and international regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to ensure humane treatment of laboratory animals.
2.2 Compound Formulation and Administration
The test 1,3,4-thiadiazole compound must be formulated in a non-toxic and biocompatible vehicle appropriate for the chosen route of administration (e.g., oral, intraperitoneal, intravenous).[22] Preliminary studies should be conducted to determine the maximum tolerated dose (MTD) and the optimal dosing schedule.
2.3 Pharmacokinetic and Toxicity Assessments
Prior to efficacy studies, it is highly recommended to perform preliminary pharmacokinetic (PK) studies to understand the compound's absorption, distribution, metabolism, and excretion profile in the chosen animal model.[10][11] Acute and sub-acute toxicity studies are also crucial to establish a safe dose range for the efficacy experiments.
Anticancer Activity Models
3.1 Rationale: Why Xenograft Models are Key
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are fundamental in preclinical oncology research.[12][13] They allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing insights into its therapeutic potential and mechanism of action.[23][24]
3.2 Human Tumor Xenograft Model in Immunodeficient Mice
3.2.1 Principle of the Model
This model involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude, NOD-SCID). The absence of a functional immune system in these mice prevents the rejection of the human tumor cells, allowing them to grow and form a solid tumor. The efficacy of the 1,3,4-thiadiazole compound is then assessed by its ability to inhibit the growth of this tumor.[12][13]
3.2.2 Detailed Protocol
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions in the recommended growth medium until they reach 70-80% confluency.[25]
-
Cell Harvesting and Preparation:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Harvest the cells using trypsin-EDTA and then neutralize with complete medium.
-
Centrifuge the cell suspension, wash the cell pellet twice with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.[12] For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.[12]
-
-
Animal Preparation and Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor the animals for tumor development.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
-
Compound Administration:
-
Administer the 1,3,4-thiadiazole compound or vehicle control to the respective groups according to the predetermined dose, route, and schedule.
-
-
Endpoint Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length / 2.[25]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
3.2.3 Data Analysis and Interpretation
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed effects.
3.3 Workflow Diagram
Caption: Workflow for Human Tumor Xenograft Model
Anticonvulsant Activity Models
4.1 Rationale: Modeling Seizure Protection
Preclinical models of seizures are crucial for the discovery and development of new antiepileptic drugs.[15] The MES and sc-PTZ tests are the two most widely used acute seizure models for identifying compounds that can prevent seizure spread or elevate the seizure threshold, respectively.[15][16]
4.2 Maximal Electroshock (MES) Seizure Test
4.2.1 Principle of the Model
The MES test is a model for generalized tonic-clonic seizures.[16][26] An electrical stimulus is applied to induce a maximal seizure characterized by a tonic hindlimb extension. The ability of a 1,3,4-thiadiazole compound to prevent this tonic extension is a measure of its anticonvulsant activity.[22][26]
4.2.2 Detailed Protocol
-
Animal Preparation:
-
Compound Administration:
-
Administer the test compound or vehicle control via the desired route (e.g., orally). The time of administration before the test should be based on the compound's expected time to peak effect.[27]
-
-
Seizure Induction:
-
Endpoint Observation:
4.2.3 Data Analysis and Interpretation
The results are typically expressed as the number of animals protected in each group. The dose that protects 50% of the animals (ED50) can be calculated using probit analysis.
4.3 Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Test
4.3.1 Principle of the Model
The sc-PTZ test is a model for myoclonic and absence seizures.[15][16] PTZ is a GABA-A receptor antagonist that induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.[7][8]
4.3.2 Detailed Protocol
-
Animal Preparation: Similar to the MES test.
-
Compound Administration: Administer the test compound or vehicle control at a predetermined time before PTZ injection.
-
Seizure Induction:
-
Inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
-
Endpoint Observation:
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
The primary endpoint is the absence of clonic seizures within the observation period.
-
4.3.3 Data Analysis and Interpretation
Similar to the MES test, the ED50 can be determined. The latency to the first seizure can also be recorded and compared between groups.
4.4 Workflow Diagram
Caption: Workflow for Anticonvulsant Activity Models
Anti-inflammatory Activity Models
5.1 Rationale: Inducing and Measuring Acute Inflammation
The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[19] It is valuable for screening new anti-inflammatory drugs, as the inflammatory response involves the release of key mediators like histamine, bradykinin, and prostaglandins.[18]
5.2 Carrageenan-Induced Paw Edema Model
5.2.1 Principle of the Model
Injection of carrageenan, a polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[18] The ability of a 1,3,4-thiadiazole compound to reduce this swelling, compared to a control group, indicates its anti-inflammatory activity.[28][29]
5.2.2 Detailed Protocol
-
Animal Preparation:
-
Use adult rats or mice, acclimatized to the laboratory conditions.
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
-
Compound Administration:
-
Administer the test compound or vehicle control (e.g., saline) and a positive control (e.g., indomethacin) via the desired route, typically 30-60 minutes before carrageenan injection.[19]
-
-
Induction of Inflammation:
-
Endpoint Measurement:
5.2.3 Data Analysis and Interpretation
The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated using the formula:
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
Where ΔV is the change in paw volume.
5.3 Workflow Diagram
Caption: General Workflow for In Vivo Antibacterial Models
Data Summary Tables
7.1 Table of Typical Experimental Parameters for Anticancer Studies
| Parameter | Typical Value/Range | Reference |
| Animal Model | Athymic Nude or NOD-SCID mice (6-8 weeks old) | [12] |
| Cell Line | Varies (e.g., MCF-7, A549, HepG2) | [5][23][32] |
| Cells/Implant | 5 x 10^6 cells | [12] |
| Implantation Route | Subcutaneous (flank) | [12][25] |
| Treatment Start | Tumor volume ~100-150 mm³ | [12] |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | [12] |
7.2 Table of Typical Experimental Parameters for Anticonvulsant Studies
| Parameter | MES Test | sc-PTZ Test | Reference |
| Animal Model | Male ICR mice (23 ± 3 g) | Male ICR mice (23 ± 3 g) | [27] |
| Stimulus | 50 mA, 60 Hz, 0.2s (corneal) | PTZ (85 mg/kg, s.c.) | [7][8][27] |
| Endpoint | Abolition of tonic hindlimb extension | Absence of clonic seizures | [8][22] |
| Primary Outcome | ED50 | ED50 | [14][33] |
7.3 Table of Typical Experimental Parameters for Anti-inflammatory Studies
| Parameter | Typical Value/Range | Reference |
| Animal Model | Adult Wistar rats or Swiss albino mice | [28][30] |
| Phlogistic Agent | 1% Carrageenan in saline (0.1 mL) | [17][30] |
| Administration | Sub-plantar injection | [18] |
| Measurement Tool | Plethysmometer | [30] |
| Time Points | 0, 1, 2, 3, 4 hours post-injection | [17][30] |
| Primary Endpoint | % Inhibition of paw edema | [28] |
7.4 Table of Typical Experimental Parameters for Antimicrobial Studies
| Parameter | Murine Sepsis Model | Murine Thigh Model | Reference |
| Animal Model | Swiss albino or BALB/c mice | Swiss albino or BALB/c mice | [20] |
| Immunosuppression | Not required | Cyclophosphamide (optional) | [20] |
| Pathogen | S. aureus, E. coli, etc. | S. aureus, E. coli, etc. | [2][34] |
| Infection Route | Intraperitoneal (IP) | Intramuscular (IM) | [20] |
| Primary Endpoint | Survival Rate or Bacterial Load (CFU/organ) | Bacterial Load (CFU/gram tissue) | [20] |
Conclusion
The in vivo models described in this guide provide a robust framework for the preclinical evaluation of novel 1,3,4-thiadiazole compounds. The selection of the appropriate model is critical and depends on the specific therapeutic indication being investigated. Careful planning, execution, and interpretation of these studies are essential for advancing promising candidates into further development and ultimately, into clinical applications. The data generated from these models will be pivotal in establishing the therapeutic potential of this important class of heterocyclic compounds.
References
- Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers. [Link]
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- Carrageenan-Induced Paw Edema Model.
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- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Deriv
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- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. MDPI. [Link]
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
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Application Notes and Protocols: Molecular Docking of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine with Target Proteins
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a representative member of this class, holding potential for therapeutic development. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4] This guide provides an in-depth, experience-driven protocol for performing molecular docking studies of this compound against relevant biological targets. We will detail the entire workflow, from target selection and molecule preparation to simulation execution, result analysis, and crucial protocol validation, using the widely adopted AutoDock Vina software suite.
Introduction: The Scientific Rationale
The Privileged 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is considered a "privileged scaffold" due to its unique physicochemical properties. Its mesoionic nature and ability to act as a hydrogen bond acceptor allow it to cross cellular membranes and interact with diverse biological targets.[5][6] Derivatives have been shown to inhibit key enzymes implicated in various diseases, such as carbonic anhydrases, cyclooxygenases, and various protein kinases.[1][2][7] This versatility makes computational methods like molecular docking essential for rapidly screening potential targets and hypothesizing mechanisms of action before committing to costly and time-consuming experimental assays.
The Role of Molecular Docking in Drug Discovery
Molecular docking serves as a virtual screening tool to filter large compound libraries and prioritize candidates. It models the interaction between a ligand and a protein at the atomic level, calculating a "docking score" that estimates the binding affinity.[8] A lower (more negative) score generally signifies a more favorable binding interaction.[3][9] The primary goals are to predict the binding mode (the 3D pose of the ligand in the active site) and the binding strength, thereby guiding the rational design of more potent and selective inhibitors.
Foundational Concepts and Workflow Overview
Molecular docking simulates the process of a ligand exploring the binding site of a receptor to find the most stable conformation. This process relies on two key components: a search algorithm, which generates various ligand poses, and a scoring function, which evaluates the fitness of each pose.
The entire process can be visualized as a systematic workflow, ensuring reproducibility and accuracy.
Figure 1: High-level workflow for a molecular docking study.
Selection of a Representative Target: c-Abl Tyrosine Kinase
Given that 1,3,4-thiadiazole derivatives are known inhibitors of c-Src/Abl tyrosine kinases, we select the human Abl kinase as our target protein.[1][6] Dysregulation of Abl kinase is a hallmark of Chronic Myelogenous Leukemia (CML). We will use the crystal structure of the Abl kinase domain in complex with the inhibitor Imatinib (PDB ID: 1IEP) for this protocol. Using a structure with a co-crystallized ligand is advantageous as it clearly defines the binding site and provides a reference for validating our docking protocol.[10]
Detailed Experimental Protocols
This section provides a step-by-step methodology. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.
Required Software
-
AutoDock Tools (ADT): A graphical front-end for preparing input files. ([Link])
-
AutoDock Vina: The docking engine. ([Link])
Protocol 1: Ligand Preparation
Causality: A ligand's structure must be computationally "correct" before docking. This involves ensuring it has a proper 3D conformation, a correct protonation state (addition of hydrogen atoms), and defined rotatable bonds, which Vina will manipulate during the simulation. Incorrect preparation is a primary source of docking failure.[11][12]
Figure 2: Ligand preparation workflow.
Methodology:
-
Obtain Ligand Structure: Download the 2D structure of this compound from PubChem (CID: 2933758) in SDF format.
-
Generate 3D Conformation: Open the SDF file in UCSF ChimeraX. The software will automatically generate a reasonable 3D conformation. Save this structure as a MOL2 file.
-
Launch AutoDock Tools (ADT): Start ADT.
-
Load Ligand: Navigate to Ligand -> Input -> Open and select your MOL2 file.
-
Prepare Ligand for AutoDock:
-
ADT will automatically add hydrogens and compute charges. A prompt will appear; click "OK".
-
The software also automatically defines rotatable bonds. You can verify this under Ligand -> Torsion Tree -> Detect Root.
-
-
Save in PDBQT Format: Navigate to Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt. The PDBQT format contains atom coordinates (PDB), partial charges (Q), and AutoDock atom types (T).[13]
Protocol 2: Protein Preparation
Causality: Raw PDB files are not suitable for docking.[10] They often contain non-essential water molecules, co-factors, and multiple protein chains that can interfere with the simulation. The protein file must be "cleaned," and hydrogens must be added to satisfy valencies and allow for correct hydrogen bond calculations.[14][15]
Figure 3: Target protein preparation workflow.
Methodology:
-
Fetch and Clean PDB: In ChimeraX, fetch PDB ID 1IEP. The structure contains two identical chains (A and B) of the kinase.
-
Delete chain B (delete #1.B).
-
Delete all water molecules (delete solvent).
-
For the initial docking, also delete the co-crystallized ligand, Imatinib (STI). Select it and delete it.
-
-
Save Cleaned Protein: Save the resulting single chain of the protein as receptor.pdb.
-
Launch AutoDock Tools (ADT): If not already open, start ADT.
-
Load Protein: Navigate to File -> Read Molecule and open receptor.pdb.
-
Prepare Protein for AutoDock:
-
Navigate to Edit -> Hydrogens -> Add. Choose "Polar only" and click "OK".
-
Navigate to Grid -> Macromolecule -> Choose. Select receptor from the list. ADT will automatically compute charges and merge non-polar hydrogens.
-
-
Save in PDBQT Format: Save the prepared receptor as receptor.pdbqt.
Protocol 3: Defining the Search Space (Grid Box)
Causality: AutoDock Vina does not search the entire protein for a binding site. You must explicitly define a 3D search space, or "grid box," where the algorithm will attempt to place the ligand.[3] The size and center of this box are critical; it should be large enough to cover the entire binding pocket and allow the ligand to rotate freely, but not so large as to waste computational time.[16]
Methodology:
-
Load Prepared Receptor: In ADT, ensure your receptor.pdbqt is loaded.
-
Identify Binding Site: The binding site for 1IEP is where the original Imatinib ligand was located. If you are unsure of a binding site for a new protein, tools like CASTp can predict pockets, or you can center the grid on key catalytic residues identified from the literature.[14]
-
Set Up Grid Box:
-
Navigate to Grid -> Grid Box....
-
A box will appear around the protein. You can adjust its dimensions (size) and location (center) using the sliders.
-
For 1IEP, a good starting point is to center the box on the coordinates of the original ligand.
-
Adjust the box size to fully enclose the active site. A size of 22 x 22 x 22 Å is often sufficient for drug-like molecules.
-
-
Record Coordinates: Note down the center (x, y, z) and size (x, y, z) values. These are essential for the next step. For 1IEP, approximate center coordinates are: x=15.2, y=53.9, z=16.9.[17]
Protocol 4: Running the Docking Simulation
Causality: The docking simulation is executed via a command-line interface. A simple text file is used to provide AutoDock Vina with all the necessary parameters, including the names of the prepared receptor and ligand files and the grid box coordinates.
Methodology:
-
Create a Configuration File: In the same folder as your PDBQT files, create a new text file named conf.txt.
-
Populate the File: Add the following lines to conf.txt, replacing the coordinates with the ones you recorded in the previous step.
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
Vina will perform the docking calculation and write the output poses to docking_results.pdbqt and a log file to docking_log.txt.
Analysis and Validation of Results
Analyzing docking results is not merely about looking at the top score. It requires careful visual inspection and a critical validation step to build confidence in the predictive power of the model.
Interpreting the Output
The Vina log file (docking_log.txt) will contain a table of the top binding modes (usually 9), ranked by binding affinity.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -8.1 | 2.105 | 3.578 |
| ... | ... | ... | ... |
-
Binding Affinity: This score estimates the free energy of binding. More negative values indicate stronger, more favorable interactions.[9][18] A value below -6 kcal/mol is generally considered a good starting point.
-
RMSD: The Root Mean Square Deviation values compare the atomic positions of the current pose to the best pose (mode 1). A low RMSD (< 2.0 Å) between multiple high-ranking poses suggests they converge into a similar, stable binding conformation.[19]
Visualizing Binding Poses and Interactions
Causality: A good score is meaningless if the predicted binding pose is not chemically sensible. Visualization allows you to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) that contribute to the binding affinity.[19][20]
Methodology:
-
Open your visualization software (e.g., UCSF ChimeraX).
-
Load the prepared receptor: receptor.pdbqt.
-
Load the docking results: docking_results.pdbqt. The file contains multiple models corresponding to the different binding modes. You can cycle through them.
-
Focus on the top-ranked pose (mode 1).
-
Analyze the interactions. Look for:
-
Hydrogen Bonds: Key stabilizing interactions between donor and acceptor atoms.
-
Hydrophobic Interactions: Contacts between non-polar regions of the ligand and protein.
-
Pi-stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
Protocol 5: Mandatory Validation
Causality: Before you can trust the docking results for your novel compound, you must validate that your chosen protocol (protein preparation, grid box definition, and docking parameters) can accurately reproduce known experimental data.[21] The most common method is to re-dock the co-crystallized ligand and compare the result to its position in the crystal structure.[22]
Methodology:
-
Prepare the Native Ligand: Using the original 1IEP.pdb file, extract the Imatinib (STI) ligand into a separate file. Prepare it using the same ligand preparation protocol (Protocol 1) to create native_ligand.pdbqt.
-
Run Docking: Use the exact same receptor.pdbqt, grid box, and conf.txt file to dock the native_ligand.pdbqt.
-
Calculate RMSD: In your visualization software, superimpose the crystal structure of the receptor with the native ligand (1IEP.pdb) and the top-ranked pose from your re-docking experiment. Calculate the RMSD between the non-hydrogen atoms of the re-docked ligand and the crystal ligand.
-
Analyze Validation Result: An RMSD value of less than 2.0 Å is considered a successful validation.[19][21][22] It demonstrates that your docking protocol is capable of accurately identifying the correct binding pose for this specific target. If the RMSD is high, you may need to adjust the grid box size/location or investigate alternative protein conformations.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the molecular docking of this compound against the c-Abl kinase target. By following these detailed steps—from meticulous preparation of both ligand and receptor to the critical validation of the docking protocol—researchers can generate reliable computational hypotheses about the binding behavior of this and other thiadiazole derivatives. These in silico results provide a powerful foundation for guiding subsequent experimental validation and advancing the development of novel therapeutic agents.
References
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- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.
- Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute.
- ResearchGate. (2022). How to validate the molecular docking results? ResearchGate.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Stack Exchange.
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University.
- Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review.
- Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
- ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate.
- Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules.
- Unknown Author. (n.d.). Molecular Docking Tutorial. PDF.
- SciSpace. (n.d.). Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. SciSpace.
- Bali, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling.
- The Research Gate. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.
- The Drug Discovery Initiative. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube.
- Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
- University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking. University of Nottingham.
- DiVA Portal. (2009). Validation of docking performance in context of a structural water molecule-using model system. DiVA.
- The Drug Discovery Initiative. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- MDPI. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
- Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube.
- ResearchGate. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate.
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
- R Discovery. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. R Discovery.
- Liu, K. K., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules.
- Hafez, H. N., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules.
- El-Masry, A. H., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules.
- Song, B. A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
- El-Masry, A. H., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.
- Song, B. A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.
Introduction to the Synthesis
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a cornerstone reaction in medicinal chemistry, providing a scaffold for a wide range of biologically active compounds. The most common and efficient method for preparing this compound involves the acid-catalyzed cyclization of 3-chlorobenzoic acid and thiosemicarbazide. While seemingly straightforward, this reaction is susceptible to variations in yield and purity due to several critical factors. This guide will walk you through the nuances of this synthesis, helping you to navigate potential challenges and optimize your results.
Reaction Mechanism and Key Intermediates
A thorough understanding of the reaction mechanism is fundamental to effective troubleshooting. The formation of the 1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide in the presence of a strong acid, such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), proceeds through a series of well-defined steps.
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// Edges Reactants -> ActivatedAcid [label="Activation"]; ActivatedAcid -> Acylthiosemicarbazide [label="Nucleophilic Attack\nby Thiosemicarbazide"]; Acylthiosemicarbazide -> CyclizationIntermediate [label="Intramolecular\nCyclization"]; CyclizationIntermediate -> Product [label="Dehydration"]; AcidCatalyst -> Reactants [style=dashed, arrowhead=none]; AcidCatalyst -> ActivatedAcid [style=dashed];
}
Caption: Reaction mechanism for the synthesis of this compound.
The proposed mechanism commences with the activation of the carboxylic acid by the acid catalyst, forming a highly reactive acyl intermediate. Thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl carbon to form an N-acylthiosemicarbazide intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic 1,3,4-thiadiazole ring[1].
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing scientifically grounded solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
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Caption: A decision tree for troubleshooting low reaction yield.
-
Purity of Starting Materials: Ensure that the 3-chlorobenzoic acid and thiosemicarbazide are of high purity. Impurities can interfere with the reaction.
-
Stoichiometry: Precise stoichiometry is crucial. An excess of either reactant can lead to side reactions. A molar ratio of 1:1 for 3-chlorobenzoic acid to thiosemicarbazide is recommended. The amount of acid catalyst is also critical; for instance, when using phosphorus pentachloride, a ratio of thiosemicarbazide to carboxylic acid to phosphorus pentachloride of 1:(1-1.2):(1-1.2) has been reported to give high yields[2].
-
Reaction Temperature and Time: The reaction typically requires heating. However, excessive temperatures or prolonged reaction times can lead to decomposition of the product or starting materials. For reactions using POCl₃, a temperature of 75-90°C for 1-4 hours is a good starting point. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of Acid Catalyst: The choice and concentration of the acid catalyst significantly impact the yield. Polyphosphoric acid and phosphorus oxychloride are generally very effective dehydrating agents for this cyclization and often provide higher yields than sulfuric acid[3].
| Catalyst | Typical Conditions | Reported Yield Range | Reference |
| Phosphorus Oxychloride (POCl₃) | 75-90°C, 1-4 hours | 85-95% | [4] |
| Polyphosphoric Acid (PPA) | 100-120°C, 1-2 hours | 80-92% | [3] |
| Sulfuric Acid (H₂SO₄) | 80-90°C, 2-4 hours | 60-80% | [5] |
Question 2: I am observing a significant amount of an impurity in my crude product. What could it be and how can I prevent its formation?
Answer: The formation of byproducts is a common issue, often arising from alternative cyclization pathways or side reactions of the intermediates.
-
1,2,4-Triazole-3-thione Formation: Under certain conditions, particularly in a less acidic or even basic medium, the N-4 nitrogen of the thiosemicarbazide intermediate can be more nucleophilic than the sulfur atom. This can lead to an alternative cyclization, forming a 1,2,4-triazole-3-thione derivative instead of the desired 1,3,4-thiadiazole[1][6]. To favor the formation of the 1,3,4-thiadiazole, it is crucial to maintain strongly acidic conditions, which protonates the N-4 nitrogen, reducing its nucleophilicity and promoting the nucleophilic attack by the sulfur atom[1].
-
1,3,4-Oxadiazole Formation: In some instances, particularly if oxidizing agents are present or if the work-up conditions are harsh, desulfurization of the thiosemicarbazide intermediate can occur, leading to the formation of the corresponding 1,3,4-oxadiazole[7]. Using a strong dehydrating agent like POCl₃ under anhydrous conditions helps to minimize this side reaction.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 3-chlorobenzoic acid and thiosemicarbazide in the crude product. Monitoring the reaction by TLC is essential to ensure the reaction goes to completion.
Question 3: I am having difficulty purifying my product by recrystallization. What are some effective methods?
Answer: The purification of 2-amino-5-aryl-1,3,4-thiadiazoles can sometimes be challenging due to their polarity and potentially low solubility in common organic solvents.
-
Solvent Selection: Ethanol is a commonly used and often effective solvent for the recrystallization of these compounds. If the product is poorly soluble in hot ethanol, a mixed solvent system can be employed. A mixture of dimethylformamide (DMF) and water (e.g., in a 1:2 ratio) has been successfully used for the recrystallization of similar compounds[2]. The crude product is dissolved in a minimal amount of hot DMF, and hot water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization.
-
Decolorization: If the crude product is colored, activated charcoal can be used to decolorize the solution before crystallization. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through a fluted filter paper to remove the charcoal before allowing it to cool.
-
Washing: After filtration, it is important to wash the crystalline product with a cold solvent (the same solvent system used for recrystallization) to remove any soluble impurities adhering to the crystal surface.
Frequently Asked Questions (FAQs)
Q1: What is a suitable TLC solvent system to monitor the reaction? A1: A mixture of chloroform and ethanol, typically in a ratio of 10:2 (v/v), has been reported to be an effective solvent system for monitoring the formation of 2-amino-1,3,4-thiadiazole derivatives on silica gel TLC plates[5]. You can visualize the spots using a UV lamp (254 nm).
Q2: What are the key safety precautions I should take during this synthesis? A2: Safety is paramount.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Thiosemicarbazide is toxic if swallowed. Avoid inhalation of dust and contact with skin and eyes.
-
The reaction work-up involves the use of strong bases (like NaOH) to neutralize the acidic reaction mixture, which is an exothermic process. The base should be added slowly and with cooling to control the temperature.
Q3: What are the expected IR and ¹H NMR spectral data for this compound? A3: While the exact spectral data can vary slightly depending on the solvent and instrument, you can expect the following characteristic peaks:
-
IR (KBr, cm⁻¹): Look for N-H stretching vibrations of the amino group in the range of 3100-3300 cm⁻¹, C=N stretching of the thiadiazole ring around 1600-1650 cm⁻¹, and C-S stretching vibrations.
-
¹H NMR (DMSO-d₆, δ ppm): The aromatic protons on the 3-chlorophenyl ring will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm). The two protons of the amino group will likely appear as a broad singlet that is exchangeable with D₂O.
Q4: Can I use microwave irradiation to speed up the reaction? A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of 2-amino-1,3,4-thiadiazoles and can significantly reduce the reaction time[5]. However, optimization of the reaction time, temperature, and power will be necessary for your specific substrate.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
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Caption: A general experimental workflow for the synthesis.
Materials:
-
3-Chlorobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ethanol or DMF/Water for recrystallization
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 3-chlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) to phosphorus oxychloride (used as both catalyst and solvent).
-
Heat the reaction mixture with stirring to 80-90°C for 1-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., chloroform:ethanol, 10:2 v/v).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture to obtain pure this compound.
-
Dry the purified product and characterize it by determining its melting point and recording its IR and NMR spectra.
References
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
- Guin, S., et al. (2012). A one pot synthesis of[1][6][7]-oxadiazoles mediated by molecular iodine. Organic & Biomolecular Chemistry, 10(10), 2036-2043. [Link]
- Kavitha, S., et al. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 76-81. [Link]
- Patel, A. B., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. Der Pharma Chemica, 7(2), 127-131.
- Rochester University. (n.d.).
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-884.
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2006). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 63(5), 385-390.
- Al-Sultani, A. A. H., & Al-Majidi, S. M. H. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 224-233.
- Al-Ghorbani, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(21), 7269. [Link]
- Bîcu, E., et al. (2023).
- El-Sayed, W. A., et al. (2017). New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. Molecules, 22(10), 1643. [Link]
- Gümüş, F., & Ertürk, A. (2018). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. Marmara Pharmaceutical Journal, 22(3), 375-384. [Link]
- ResearchGate. (n.d.). Plausible mechanism for formation of 1,2,4-triazole-3-thiones. [Link]
- Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
- ResearchGate. (n.d.). Scheme 3. Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Purification challenges of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Introduction: Welcome to the technical support guide for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (C₈H₆ClN₃S). This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1] However, its purification can present unique challenges that require a nuanced understanding of its physicochemical properties. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve the highest possible purity in your experimental work.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific, practical problems encountered during the purification of this compound in a question-and-answer format.
Q1: My final yield is consistently low after recrystallization. What are the primary causes of product loss, and how can I improve recovery?
A1: Low recovery is a frequent issue stemming from the compound's specific solubility profile and potential for mechanical loss. The molecule possesses both a polar amine group and a nonpolar chlorophenyl ring, leading to partial solubility in a wide range of solvents.
Causality & Solution:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. If the solvent is too effective at room temperature, a significant amount of product will remain in the mother liquor upon cooling.
-
Actionable Advice: Conduct a systematic solvent screen. Place a few milligrams of your crude product in separate test tubes with ~0.5 mL of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water). Observe solubility at room temperature, then heat the mixtures to boiling. A good candidate will show poor solubility at room temperature and complete dissolution upon heating. Ethanol or a mixture of DMF and water is often a good starting point for this class of compounds.[2]
-
-
Using Excessive Solvent: Using too much solvent to dissolve the crude product will keep a larger fraction of your compound in solution even after cooling, drastically reducing the yield.
-
Actionable Advice: Add the hot solvent portion-wise (in small increments) to your crude material, with heating and stirring, until the solid just dissolves. This ensures you are using the minimum volume required for dissolution, maximizing recovery upon cooling.
-
-
Premature Crystallization: If the solution cools too quickly, especially in the funnel during a hot filtration step to remove insoluble impurities, premature crystallization can occur, leading to significant product loss on the filter paper.
-
Actionable Advice: Use a pre-heated funnel and filter flask for hot filtration. Use a slight excess of hot solvent (~5-10%) to ensure the compound stays in solution during this transfer.
-
-
Incomplete Precipitation: The crystallization process may not be complete when you proceed to filtration.
-
Actionable Advice: After cooling the flask to room temperature, place it in an ice bath for at least 30-60 minutes to maximize precipitation. Gently scratching the inside of the flask with a glass rod can help induce crystallization if it is slow to start.
-
Q2: My NMR analysis shows persistent impurities, even after multiple recrystallizations. What are the likely side-products, and what is a better strategy to remove them?
A2: The most common synthesis for 2-amino-1,3,4-thiadiazoles is the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate.[3][4] Impurities often arise from this step.
Likely Impurities & Removal Strategy:
-
Unreacted Starting Materials: Residual 3-chlorobenzoic acid (or its ester/acyl chloride) and thiosemicarbazide may persist.
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Acylthiosemicarbazide Intermediate: Incomplete cyclization will leave the linear precursor in your crude product.
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1,2,4-Triazole Isomer: While acid catalysis strongly favors the 1,3,4-thiadiazole, trace amounts of the 1,2,4-triazole-5-thione isomer can form, especially if the reaction conditions are not strictly controlled. The formation of triazoles is favored in alkaline media, while acidic conditions promote thiadiazole synthesis.[3][5]
Advanced Purification Strategy: Column Chromatography
When recrystallization fails to separate structurally similar impurities, column chromatography is the method of choice.
dot
Caption: Column Chromatography Workflow for Purification.
Detailed Protocol: Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH) is effective.
-
Starting Point: Begin with a low polarity mixture, such as 95:5 Hexane/EtOAc. This will elute nonpolar impurities first.
-
Gradient: Gradually increase the polarity (e.g., to 70:30, then 50:50 Hexane/EtOAc). Your target compound, being moderately polar, should elute in these intermediate polarity fractions.
-
TLC Monitoring: Spot your collected fractions on a TLC plate and visualize under UV light (254 nm) to identify which fractions contain your pure product.
-
-
Sample Loading: For best separation, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
Q3: The final product has a persistent yellow or brown tint, but the literature describes it as a white or off-white solid. What causes this discoloration?
A3: Discoloration is typically caused by trace amounts of highly conjugated impurities or oxidative degradation products. The thiadiazole ring system itself is stable, but impurities from the synthesis can be colored.
Decolorization Protocol:
-
Activated Charcoal Treatment: During recrystallization, after the crude product has been fully dissolved in the minimum amount of hot solvent, add a very small amount of activated charcoal (1-2% of the product's weight) to the hot solution.
-
Hot Filtration: Swirl the hot mixture for a few minutes, then immediately perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The charcoal will adsorb the colored impurities.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for recrystallizing this compound?
A1: The choice of solvent is critical and depends on the impurities present. A summary of solvent suitability is provided below.
| Solvent System | Suitability at Room Temp. | Suitability at Boiling | Recommendation & Rationale |
| Ethanol | Sparingly Soluble | Soluble | Excellent. A common choice providing good recovery. |
| Methanol | Soluble | Very Soluble | Fair. Higher solubility at room temp may reduce yield. |
| Isopropanol | Sparingly Soluble | Soluble | Excellent. Similar to ethanol, often gives good crystals. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good. Effective, but ensure all is removed as it can trap in crystals. |
| Water | Insoluble | Insoluble | Poor. Can be used as an anti-solvent with a miscible solvent like DMF or ethanol.[2] |
| Hexane | Insoluble | Insoluble | Poor. Useful for washing the final product to remove nonpolar grease/oils. |
Q2: How should I properly store the purified compound to ensure its long-term stability?
A2: While 2-amino-1,3,4-thiadiazole derivatives are generally stable crystalline solids at room temperature, proper storage is key to preventing degradation.[6]
-
Container: Store in a tightly sealed amber glass vial to protect from light and moisture.
-
Atmosphere: For long-term storage (>1 year), consider storing under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Store at room temperature or refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.
Q3: Which analytical techniques are essential for confirming the purity and identity of the final product?
A3: A combination of techniques is required for full characterization.
-
¹H and ¹³C NMR: Essential for structural confirmation and assessing purity. The aromatic protons on the chlorophenyl ring and the amine protons (which may be broad or exchangeable with D₂O) are key signals in ¹H NMR.[6][7]
-
LC-MS: Provides the molecular weight of the compound (confirming identity) and is highly sensitive for detecting trace impurities.[6][7]
-
FT-IR: Confirms the presence of key functional groups, such as the N-H stretch of the amine (typically around 3100-3300 cm⁻¹) and C=N stretches of the thiadiazole ring (around 1600-1650 cm⁻¹).[8]
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.
Q4: What is the primary factor determining whether the synthesis yields a 1,3,4-thiadiazole versus a 1,2,4-triazole?
A4: The pH of the reaction medium is the most critical factor. The mechanism for forming the 1,3,4-thiadiazole ring involves an intramolecular nucleophilic attack by the sulfur atom onto a carbonyl carbon, a process that is catalyzed by strong acid.[9]
dot
Caption: Influence of pH on Cyclization Pathway.
References
- ResearchGate. Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.
- National Institutes of Health (NIH). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- ChemBK. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE.
- Polish Pharmaceutical Society. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.
- Synthesis of 1,3,4-thiadiazole derivatives.
- Revista Virtual de Química. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Der Pharma Chemica. Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity.
- ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
- ResearchGate. Synthesis of 1,3,4-Thiadiazoles: Review.
- Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study.
- Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity.
- ACS Publications. Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity.
- PubChem. This compound.
- Journal of Pharmaceutical and Chemical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- PubChem. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine.
- ONE-POT SYNTHESIS OF 5-(ARYL)-1,3,4-THIADIAZOLE-2- AMINES IN PEG-400.
- RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- Growing Science. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of.
- Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides.
- PubMed. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
- MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. mdpi.com [mdpi.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
Overcoming solubility issues with 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine in DMSO
Technical Support Center: 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in DMSO and Aqueous Media
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental results.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, known for its wide range of biological activities.[1][2] However, the introduction of lipophilic substituents, such as the 3-chlorophenyl group, often leads to poor aqueous solubility.[3] This can create significant hurdles, from preparing a concentrated stock solution in Dimethyl Sulfoxide (DMSO) to maintaining solubility in the final aqueous assay buffer. Inaccurate concentration due to precipitation can lead to underestimated potency, poor reproducibility, and false-negative results.[4]
This guide provides a logical, step-by-step framework to diagnose and solve these critical solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve, even in a powerful solvent like DMSO?
A1: While DMSO is an excellent polar aprotic solvent capable of dissolving a vast range of compounds, several factors inherent to this molecule's structure can still pose a challenge, especially at high concentrations.[5][6]
-
High Crystal Lattice Energy: The planar and rigid structure, composed of two aromatic rings (chlorophenyl and thiadiazole), allows for efficient packing in a solid state. This creates a stable crystal lattice. Significant energy is required for solvent molecules to break apart these strong intermolecular forces, which is the first step of dissolution.[3]
-
Hydrophobicity: The chlorophenyl group significantly increases the molecule's lipophilicity (hydrophobicity). While DMSO has both polar and nonpolar characteristics, highly crystalline, lipophilic compounds can still resist solvation.[7][8]
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] Water contamination in your DMSO stock can significantly reduce its ability to dissolve nonpolar compounds, sometimes leading to unexpected precipitation.[10] Always use high-purity, anhydrous DMSO stored in a properly sealed container.
Q2: My compound won't fully dissolve in 100% DMSO at room temperature to make my stock solution. What are the immediate troubleshooting steps?
A2: This is a common starting problem. The goal is to introduce energy into the system to overcome the crystal lattice energy without chemically altering the compound. Follow this sequential approach.
-
Mechanical Agitation: Begin by vortexing the vial vigorously for 1-2 minutes. This provides basic mechanical energy to break up powder clumps and increase the surface area exposed to the solvent.
-
Sonication: If vortexing is insufficient, use a bath sonicator. Submerge the lower half of your vial in the water bath and sonicate for 5-15 minute intervals.[11][12]
-
Scientific Principle: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This collapse generates localized, intense energy, which acts as a micro-hammer on the compound's solid particles, effectively breaking them apart and facilitating dissolution without a significant increase in bulk temperature.[10]
-
-
Gentle Warming: If sonication does not lead to complete dissolution, gentle warming can be employed. Place the vial in a heat block or water bath set to 37-50°C for 10-20 minutes.[11]
-
Causality: Increasing the temperature raises the kinetic energy of both the solvent and solute molecules, increasing the rate and extent of dissolution.
-
Critical Caveat: Always check the compound's stability data before heating. While many heterocyclic compounds are stable, prolonged exposure to high temperatures can cause degradation. Use the lowest effective temperature for the shortest possible time.
-
Q3: I successfully made a 10 mM DMSO stock, but the compound immediately precipitates when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why does this happen?
A3: This phenomenon is known as "precipitation upon dilution" or "crashing out." It occurs because the compound's solubility in the final aqueous buffer is much lower than in the concentrated DMSO stock.[3][9] When you dilute the stock, the percentage of DMSO drops dramatically (e.g., from 100% to <1%), and the aqueous buffer cannot maintain the compound in solution at that concentration. This is the single most common source of error for poorly soluble compounds in biological assays.[4]
Q4: How can I prevent my compound from precipitating in the final aqueous buffer?
A4: The primary strategy is to modify the aqueous environment to make it more hospitable to your compound. For this compound, the most effective method is pH adjustment.
-
pH Adjustment: The molecule contains a basic 2-amino group (-NH2). In a neutral or basic aqueous solution (like PBS at pH 7.4), this group is largely uncharged. By lowering the pH of the buffer, you can protonate the amine group, forming a positively charged ammonium salt (-NH3+).[13] This salt is significantly more polar and, therefore, more soluble in aqueous media.[4][14]
-
Expert Recommendation: Experimentally determine the optimal pH for your compound's solubility. Prepare a series of buffers (e.g., pH 5.0, 6.0, 7.0) and test the solubility. Often, a pH between 5.5 and 6.5 is sufficient to increase solubility dramatically without harming most cell-based or enzymatic assays. See Protocol 2 for a detailed method.
-
Q5: What if pH adjustment isn't an option or is insufficient for my experiment?
A5: If your assay is highly sensitive to pH changes, or if you still observe precipitation, consider using solubilizing excipients.
-
Use of Co-solvents: While your stock is in DMSO, incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can help.[15] Examples include ethanol, propylene glycol, or polyethylene glycol (PEG 400).[] However, be mindful that co-solvents can impact biological systems, and the final concentration must be carefully controlled and validated.[17][18]
-
Inclusion Complexation: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic chlorophenyl group of your compound, forming an inclusion complex that is much more soluble in water.[7][19] This is an excellent strategy but requires careful formulation and validation.
Troubleshooting Workflows & Protocols
The following diagrams and protocols provide a structured approach to solving solubility issues systematically.
Diagram 1: Workflow for Preparing a Concentrated DMSO Stock
Caption: Decision workflow for dissolving the compound in DMSO.
Diagram 2: Troubleshooting Precipitation in Aqueous Buffer
Caption: Decision tree for resolving precipitation in aqueous media.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the systematic steps to dissolve this compound in 100% DMSO.
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer
-
Bath sonicator
-
Calibrated heat block or water bath
Methodology:
-
Preparation: Weigh the desired amount of the solid compound into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to reach the target concentration (e.g., 10 mM or 20 mM).
-
Step 1 - Vortex: Securely cap the vial and vortex at maximum speed for 2 minutes. Visually inspect the solution against a dark background. If it is perfectly clear with no visible particulates, proceed to storage (Step 7).
-
Step 2 - Sonicate: If solid material remains, place the vial in a bath sonicator. Ensure the water level is high enough to cover the solvent in the vial. Sonicate for 15 minutes.[12] Remove and inspect. If clear, proceed to storage.
-
Step 3 - Gentle Heat: If solid is still present, place the vial in a heat block set to 40°C.[11] Allow it to heat for 15 minutes, vortexing briefly every 5 minutes.
-
Final Check: After cooling to room temperature, perform a final visual inspection. If the solution remains clear, the stock is ready. If it precipitates upon cooling, the concentration may be too high for a stable stock solution at room temperature. Consider either storing at 37°C (if stability permits) or preparing a fresh stock before each use.
-
Storage: Store the final stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent moisture absorption from freeze-thaw cycles.[10]
Protocol 2: Determining Optimal pH for Aqueous Solubility
This protocol establishes the lowest pH required to maintain the compound's solubility in an aqueous buffer at the desired final concentration.
Materials:
-
10 mM stock solution of the compound in 100% DMSO (prepared via Protocol 1).
-
Biologically compatible buffers with varying pH values (e.g., MES at pH 5.5, 6.0; HEPES at pH 6.5, 7.0, 7.5).
-
96-well clear-bottom plate.
-
Plate reader capable of measuring absorbance or light scatter.
Methodology:
-
Buffer Preparation: Add 198 µL of each buffer (pH 5.5, 6.0, 6.5, 7.0, 7.5) to different columns of a 96-well plate. Include a "DMSO only" control for each buffer.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well containing buffer. This results in a final compound concentration of 100 µM in 1% DMSO. For the control wells, add 2 µL of 100% DMSO.
-
Incubation: Mix the plate gently and let it incubate at room temperature for 30 minutes to allow for equilibration.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Quantitative Measurement (Optional but Recommended): Read the plate on a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm) to measure light scattering. A significant increase in absorbance compared to the "DMSO only" control indicates precipitation.
-
Analysis: Identify the lowest pH at which the compound remains fully dissolved (i.e., no visible precipitate and no significant increase in light scatter). This is the optimal pH for your assay buffer, provided it is compatible with your biological system.
Summary of Solubilization Strategies
| Strategy | Scientific Principle | Key Advantages | Considerations & Limitations |
| Sonication | Uses acoustic energy and cavitation to break apart the compound's crystal lattice.[10] | Fast, effective, and avoids bulk heating which could degrade the compound. | May not be sufficient for extremely insoluble compounds. |
| Gentle Heating | Increases kinetic energy, enhancing the rate and extent of dissolution. | Simple and effective for many compounds. | Risk of compound degradation if temperature is too high or applied for too long.[11] |
| pH Adjustment | Protonates the basic amine group to form a more polar, water-soluble salt.[4][13] | Highly effective for ionizable compounds; often allows for true solutions in aqueous media. | The required pH may not be compatible with the biological assay (e.g., cell viability, enzyme activity).[14] |
| Co-solvents | Reduces the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[8][15] | Can be effective at low percentages. | Co-solvents can have their own biological effects, potentially confounding results.[17][18] |
| Excipients | Agents like cyclodextrins encapsulate the hydrophobic part of the molecule, increasing aqueous solubility.[19] | Can achieve high solubility without altering pH; generally have low toxicity. | Requires formulation development; may interfere with compound-target binding. |
References
- Vertex AI Search. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Al-kassas, R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
- BenchChem. (2025). Enhancing the solubility of 4,7-Dibromobenzo[d]thiazol-2-amine for biological assays.
- Wikipedia. (2024). Dimethyl sulfoxide.
- MySkinRecipes. This compound.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
- Mori, M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega.
- Geitner, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.
- Gudimella, K., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2014). How to dissolve a poorly soluble drug?.
- ISRES. (2021). 174 Thiadiazoles and Their Properties.
- ResearchGate. (2017).
- Gür, M., et al. (2022). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules.
- BenchChem. (2025).
- Sverdrup, L., et al. (2006). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere.
- Geitner, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
- Ziath. (2006).
- BOC Sciences.
- International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
- MDPI. (2022).
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- 17. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Thiadiazole Ring Formation
Welcome to the Technical Support Center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of thiadiazole ring formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a blend of technical accuracy and field-proven insights to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of thiadiazoles, a critical scaffold in medicinal chemistry.[1][2][3]
Q1: What are the most common starting materials for synthesizing 1,3,4-thiadiazoles?
The synthesis of the 1,3,4-thiadiazole ring system is versatile, with several established routes.[4][5] The choice of starting material often depends on the desired substitution pattern on the final molecule. Key precursors include:
-
Thiosemicarbazides: These are arguably the most common precursors. They can be cyclized with various reagents like carboxylic acids, acid chlorides, or esters in the presence of a dehydrating agent.[5][6][7]
-
Acyl hydrazines (Hydrazides): These can react with a sulfur source, such as carbon disulfide or isothiocyanates, to form the thiadiazole ring.[4][8][9][10]
-
Thiosemicarbazones: Oxidative cyclization of thiosemicarbazones is another effective method for forming the thiadiazole ring.[11][12]
-
1,3,4-Oxadiazoles: In some cases, the oxygen atom in a pre-formed oxadiazole ring can be replaced with a sulfur atom to yield the corresponding thiadiazole.[4]
Q2: Which reaction conditions are critical for achieving high yields in thiadiazole synthesis?
Optimizing reaction conditions is paramount for successful thiadiazole synthesis. Several factors can significantly impact the reaction outcome:
-
Choice of Solvent: Aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often preferred as they can facilitate the reaction and improve yields.[1]
-
Temperature: The optimal temperature can vary widely depending on the specific synthetic route. Some reactions proceed at room temperature, while others require heating or refluxing to go to completion.[1]
-
Catalyst/Reagent: The choice of dehydrating agent or cyclizing agent is crucial. Commonly used reagents include strong acids like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[6][13] Milder reagents like methanesulfonic acid have also been used to obtain high yields and purity.[6][13]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[14]
Q3: What are the different isomers of thiadiazole, and how does their synthesis differ?
Thiadiazole exists in several isomeric forms, with 1,3,4-thiadiazole and 1,2,4-thiadiazole being the most extensively studied due to their biological activities.[13][14][15]
-
1,3,4-Thiadiazole: As discussed, this isomer is commonly synthesized from precursors like thiosemicarbazides and acyl hydrazines.[4][5]
-
1,2,4-Thiadiazole: The synthesis of this isomer often involves different strategies, such as the oxidative ring closure of thioamides or multicomponent reactions.[15][16][17]
-
1,2,3-Thiadiazole and 1,2,5-Thiadiazole: These isomers are less common but can be synthesized through specific routes, for instance, using acid halides and a diazo intermediate for 1,2,3-thiadiazoles.[18]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during thiadiazole synthesis.
Low or No Product Yield
Q: My reaction is yielding very little or no desired thiadiazole. What are the potential causes and how can I fix it?
A low yield is a common frustration. Let's break down the likely culprits and solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Dehydration/Cyclization | The cyclization step is often the critical bond-forming event. Incomplete dehydration can stall the reaction. | 1. Stronger Dehydrating Agent: If using a mild acid, consider switching to a stronger one like polyphosphoric acid or phosphorus oxychloride.[6] Be mindful of potential side reactions with more aggressive reagents. 2. Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy for cyclization. Monitor for degradation. 3. Change of Solvent: Ensure your solvent is anhydrous. Trace amounts of water can quench the dehydrating agent. |
| Poor Quality Starting Materials | Impurities in your starting materials can interfere with the reaction. | 1. Verify Purity: Check the purity of your thiosemicarbazide, acyl hydrazine, or other precursors using techniques like NMR or melting point analysis. 2. Purify Starting Materials: If necessary, recrystallize or chromatograph your starting materials before use. |
| Suboptimal Reaction Time | The reaction may not have reached completion, or prolonged reaction times could be leading to product degradation. | 1. Time-Course Study: Run the reaction and take aliquots at different time points (e.g., 1h, 3h, 6h, 12h). Analyze each by TLC or LC-MS to determine the optimal reaction time.[14] |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. | 1. Recalculate and Re-weigh: Double-check your calculations and accurately weigh your reactants. |
Formation of Side Products/Impurities
Q: I'm observing significant side product formation in my reaction. How can I identify and minimize them?
The formation of byproducts can complicate purification and reduce the yield of your target thiadiazole.
Common Side Reactions & Mitigation Strategies:
-
Formation of Oxadiazoles: In some reactions, particularly those starting from acyl hydrazines, the corresponding 1,3,4-oxadiazole can form as a byproduct.[19][20] This occurs if the cyclization proceeds through the oxygen atom instead of the sulfur.
-
Mitigation: Ensure a potent sulfur source is readily available and that the reaction conditions favor thionation over dehydration-cyclization. Using reagents like Lawesson's reagent can promote the formation of the thiadiazole.[21]
-
-
Formation of Triazolinethiones: Oxidative cyclization of thiosemicarbazones can sometimes lead to the formation of Δ¹-[1][11][14] triazoline-5-thiones.[11]
-
Desulfurization: In some oxidative cyclization reactions, desulfurization can occur, leading to the formation of oxadiazole derivatives.[19][20]
-
Mitigation: Carefully select the oxidizing agent and control the reaction conditions to minimize this side reaction.
-
Workflow for Identifying and Minimizing Side Products:
Caption: Troubleshooting workflow for side product formation.
Purification Challenges
Q: I'm having difficulty purifying my thiadiazole product. What are some effective strategies?
Purification is a critical final step to obtain your compound in high purity.[22]
Purification Techniques:
| Technique | When to Use | Tips for Success |
| Recrystallization | When the product is a solid and there is a suitable solvent in which its solubility is significantly different from the impurities at different temperatures.[22] | - Solvent Screening: Test a variety of solvents to find one that dissolves your compound when hot but in which it is sparingly soluble when cold. - Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. |
| Column Chromatography | For separating mixtures of compounds with different polarities. | - TLC First: Develop a good solvent system using TLC to achieve good separation between your product and impurities. - Proper Packing: Ensure the silica gel column is packed uniformly to avoid channeling. |
| Acid-Base Extraction | If your thiadiazole has a basic nitrogen atom, you can use this to separate it from neutral or acidic impurities. | - pH Control: Carefully adjust the pH to protonate your compound, making it water-soluble, and then neutralize to recover it. |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide[23]
This protocol describes a common and reliable method for the synthesis of a key thiadiazole intermediate.
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvent (e.g., toluene, xylene)
-
Ice
-
Ammonia solution
Procedure:
-
To a stirred mixture of the substituted carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents), add phosphorus oxychloride (3-5 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated ammonia solution to precipitate the crude product.
-
Filter the solid, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Reaction Mechanism Overview:
Caption: General mechanism for thiadiazole synthesis from a carboxylic acid.
Characterization of Thiadiazoles
Accurate characterization is essential to confirm the structure and purity of your synthesized thiadiazoles.
Spectroscopic Data Interpretation
| Technique | Key Features to Look For |
| ¹H NMR | - Aromatic Protons: Chemical shifts in the aromatic region (typically 7-9 ppm) will depend on the substituents. - NH₂ Protons (for 2-amino derivatives): A broad singlet that may be exchangeable with D₂O. - Alkyl Protons: Signals in the aliphatic region corresponding to any alkyl substituents.[23][24][25] |
| ¹³C NMR | - Thiadiazole Ring Carbons: Two characteristic signals in the downfield region (typically 150-180 ppm).[26][27] |
| IR Spectroscopy | - C=N Stretching: A characteristic absorption band around 1600-1650 cm⁻¹.[26] - C-S Stretching: Bands in the fingerprint region (around 600-800 cm⁻¹).[26] - N-H Stretching (for amino derivatives): One or two bands in the region of 3100-3400 cm⁻¹.[27] |
| Mass Spectrometry | - Molecular Ion Peak: The [M]⁺ or [M+H]⁺ peak will confirm the molecular weight of your compound.[23][27] |
References
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- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(3), 573-605. [Link]
- Chauhan, H. S., et al. (2025). A REVIEW ON THIADIAZOLE-DERIVED COMPOUNDS: DESIGN, SYNTHESIS, AND ANTIMICROBIAL POTENTIAL. International Journal of Pharmaceutical Science and Medicine, 3(1), 43-52. [Link]
- Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management, 9(5). [Link]
- Li, F., et al. (2016). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances, 6(82), 78567-78571. [Link]
- Li, F., et al. (2016). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances, 6(82), 78567-78571. [Link]
- Kumar, Y. P., et al. (2013). A Review on 1,3,4-Thiadiazoles. Asian Journal of Research in Chemistry, 6(3), 272-277. [Link]
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- Kadu, N. S., & Vijay, H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 28-32. [Link]
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- Unknown. (2024).
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- Stoyanov, E. V., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(18), 4296. [Link]
- Si-Kirarslan, N., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2772. [Link]
- Wang, H., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
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- Gómez-Saiz, P., et al. (2002). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry, 41(6), 1345-1347. [Link]
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- Bou-Salah, L., et al. (2016).
- Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22. [Link]
- Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22. [Link]
- Al-Omar, M. A. (2006). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses, (8), 526-527. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
- Reddy, T. R., et al. (2025). Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. Asian Journal of Chemistry, 37(12). [Link]
- Unknown. (n.d.). 174 Thiadiazoles and Their Properties. ISRES. [Link]
- Wu, J., et al. (2014). New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry, 79(14), 6698-6704. [Link]
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
- Al-Ghorbani, M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Physics: Conference Series, 1999(1), 012001. [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(11), 923-931. [Link]
- Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17468. [Link]
- da Silva, A. F., et al. (2020). Building 1,2,4-Thiadiazole: Ten Years of Progress. ChemistrySelect, 5(4), 1405-1422. [Link]
- Unknown. (2016). Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. World Journal of Pharmaceutical Research, 5(3). [Link]
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- 7. bu.edu.eg [bu.edu.eg]
- 8. Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. Oxidative cyclisation of ketone thiosemicarbazones. Part I. 4-Methyl- and 4-aryl-thiosemicarbazones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
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- 26. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
Welcome to the technical support center for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthesis. Here, we combine established chemical principles with practical, field-tested advice to help you optimize your reaction outcomes, minimize impurities, and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines, focusing on the foundational reaction involving thiosemicarbazide and an aromatic carboxylic acid (or its derivatives).
Q1: What is the primary reaction mechanism for forming 5-aryl-1,3,4-thiadiazol-2-amines?
A1: The most prevalent and efficient method is the acid-catalyzed cyclization of an aryl carboxylic acid with thiosemicarbazide.[1] The mechanism proceeds in two main stages:
-
Acylation: The terminal amino group of thiosemicarbazide performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid, forming an acylthiosemicarbazide intermediate.
-
Cyclodehydration: Under strong acidic conditions, the sulfur atom attacks the carbonyl carbon of the intermediate, leading to ring closure. Subsequent dehydration yields the aromatic 5-aryl-1,3,4-thiadiazol-2-amine.[1][2]
Q2: Which dehydrating agent should I use?
A2: The choice of dehydrating agent is critical and can significantly impact yield and purity. Common agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and polyphosphate ester (PPE).[1][2][3]
-
H₂SO₄ and PPA are effective but harsh, sometimes leading to charring or degradation.
-
POCl₃ is also effective but can promote the formation of 1,3,4-oxadiazole side products through desulfurization.[4]
-
PPE is a milder alternative that can reduce the formation of side products and often results in cleaner reactions and higher purity.[2][5]
-
A solid-phase grinding method using phosphorus pentachloride (PCl₅) at room temperature has also been reported to produce high yields with minimal equipment.[4][6]
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion is a common issue. Key factors to investigate include:
-
Insufficient Dehydrating Agent: The cyclodehydration step requires a potent dehydrating agent to proceed efficiently.
-
Low Reaction Temperature or Time: Some cyclizations require elevated temperatures (reflux) and extended reaction times (several hours) to go to completion.[2]
-
Purity of Starting Materials: Impurities in your aryl carboxylic acid or thiosemicarbazide can inhibit the reaction.[4]
-
Formation of a Stable Intermediate: The acylthiosemicarbazide intermediate can sometimes be stable under the reaction conditions and may require more forcing conditions to cyclize.[2][7]
Section 2: Troubleshooting Guide for Side Product Formation
This section provides a detailed, question-and-answer guide to identifying and mitigating specific, frequently observed side products.
Issue 1: An Isomeric Impurity with the Same Mass is Detected
Q: My LC-MS analysis shows a major byproduct with the same mass as my desired 1,3,4-thiadiazole. What is it and how can I prevent its formation?
A: The most likely culprit is the formation of the isomeric 4-aryl-1,2,4-triazole-3-thiol . This is one of the most common side products in this synthesis, and its formation is highly dependent on the reaction's pH.[8][9]
-
Causality: The cyclization of the acylthiosemicarbazide intermediate can proceed via two distinct pathways. Nucleophilic attack by the sulfur atom leads to the desired 1,3,4-thiadiazole, while attack by the N4 nitrogen leads to the 1,2,4-triazole ring.
-
Controlling Factor: The pH of the reaction medium is the single most critical factor.[8][9]
Troubleshooting Protocol:
-
Verify Acidity: Ensure your reaction medium is and remains strongly acidic throughout the process.
-
Choice of Reagents: Use a strong acid catalyst and dehydrating agent like H₂SO₄ or PPA. Avoid any basic workup steps until the cyclization is complete.
-
Purification: If the triazole has already formed, separation can be challenging due to similar polarities. Careful column chromatography or recrystallization from a suitable solvent system may be required. The triazole-thiol is acidic and may be separated from the basic aminothiadiazole by pH-controlled extraction.
Issue 2: A Product with Loss of Sulfur is Observed
Q: My mass spectrum shows a peak corresponding to my desired product minus 16 amu (Mass of Product - Mass of O + Mass of S), suggesting an oxygen atom has replaced the sulfur. What is this byproduct?
A: This impurity is the corresponding 5-aryl-1,3,4-oxadiazol-2-amine . This side product arises from a desulfurization reaction.
-
Causality: This is particularly common when using harsh dehydrating agents, especially phosphorus oxychloride (POCl₃).[4][9] The reagent can facilitate the removal of the sulfur atom and subsequent ring closure with an oxygen atom.
-
Prevention Strategy:
-
Change Dehydrating Agent: The most effective solution is to switch to a milder dehydrating agent that does not promote desulfurization. Polyphosphate ester (PPE) is an excellent alternative.[2][5] Concentrated H₂SO₄ is also less prone to causing this side reaction compared to POCl₃.
-
Optimize Temperature: Lowering the reaction temperature may also reduce the extent of this side reaction, although it may require longer reaction times.
-
Issue 3: Presence of Unreacted Intermediate
Q: My TLC and NMR show a significant amount of a precursor that is not my starting material. What is it?
A: You are likely observing the N-acylthiosemicarbazide intermediate (e.g., 2-aroylhydrazine-1-carbothioamide).[2] This indicates that the initial acylation step was successful, but the subsequent cyclodehydration step is incomplete.
-
Causality: The cyclization step is often the rate-limiting step and requires sufficient energy and dehydration potential.
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Reflux the reaction mixture for a longer duration or cautiously increase the temperature to provide the necessary activation energy for ring closure.
-
Ensure Anhydrous Conditions: Water can inhibit the dehydrating agent. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Increase Amount of Dehydrating Agent: A stoichiometric or even excess amount of the dehydrating agent (like PPA or PPE) may be necessary to drive the reaction to completion.
-
Issue 4: Formation of Dark, Intractable "Tar"
Q: My reaction mixture has turned dark brown/black, and I am struggling to isolate any clean product. What is causing this polymerization?
A: The formation of dark, polymeric tars or intractable materials is a sign of decomposition.[4][8]
-
Causality: This is most often caused by excessively harsh reaction conditions.
-
High Temperatures: Overheating, especially with strong acids like concentrated H₂SO₄, can cause charring and decomposition of the aromatic starting materials and product.
-
Strongly Basic Conditions: While not typical for thiadiazole synthesis, refluxing with strong bases like NaOH can also lead to complex, colored mixtures.[8]
-
-
Mitigation Strategies:
-
Moderate Temperature: Maintain a controlled temperature. If refluxing, ensure it is gentle and not overly vigorous.
-
Use Milder Reagents: Consider switching from concentrated H₂SO₄ to PPA or PPE, which often allow for lower reaction temperatures and cleaner outcomes.[2]
-
Shorter Reaction Time: Monitor the reaction closely by TLC. Once the product is formed, proceed with the workup promptly to avoid prolonged exposure to harsh conditions that could lead to degradation.
-
Section 3: Visual Guides & Protocols
Reaction Pathway and Side Product Formation
The following diagram illustrates the central reaction pathway for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amine and the branch points leading to common side products.
Caption: Reaction pathways in 5-aryl-1,3,4-thiadiazol-2-amine synthesis.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues during your synthesis.
Caption: Troubleshooting flowchart for thiadiazole synthesis side products.
Comparative Table of Reaction Conditions
| Dehydrating Agent | Typical Conditions | Common Side Products | Recommendation Level |
| Conc. H₂SO₄ | 90-120 °C | Charring/tar at high temps | Standard, use with caution |
| PPA | 100-140 °C | Generally cleaner than H₂SO₄ | Recommended |
| POCl₃ [3] | Reflux | 1,3,4-Oxadiazoles [4] | Use with caution |
| PPE [2][5] | Reflux in Chloroform | Minimal | Highly Recommended |
| PCl₅ [6] | Room Temp, Solid Phase | Minimal | Excellent for specific substrates |
Experimental Protocol: General Synthesis using Polyphosphate Ester (PPE)
This protocol is adapted from methodologies that prioritize yield and purity by using a milder dehydrating agent.[2][5]
Materials:
-
Aryl carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Polyphosphate Ester (PPE)
-
Chloroform (anhydrous)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Distilled Water
-
Ethanol or DMF/Water for recrystallization
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl carboxylic acid (5 mmol), thiosemicarbazide (5 mmol), and chloroform (30 mL).
-
Reagent Addition: Gently heat the mixture to 60 °C to ensure dissolution. To this hot solution, add polyphosphate ester (approx. 20 g).
-
Reaction: Increase the temperature to reflux the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Workup - Quenching: After cooling to room temperature, carefully add distilled water (15 mL) to the reaction mixture.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the residual PPE and acid until the pH of the aqueous layer is ~8-9. A precipitate of the crude product should form.
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like hexane to remove organic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure 5-aryl-1,3,4-thiadiazol-2-amine.[6]
References
- Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.
- BenchChem.
- Aksenov, A. V., et al.
- Introduction to 1,3,4-Thiadiazole and its derivatives.
- El-Sayed, N. N. E., et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 2022. [Link]
- Aksenov, A. V., et al.
- BenchChem.
- Parmar, K. C. & Umrigar, N. H. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2017.
- Oprean, C., et al.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 2012.
- Kadam, S. S. & Nazeruddin, G. M. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. World Journal of Pharmacy and Pharmaceutical Sciences, 2015.
- Aksenov, A. V., et al.
- CN105859609A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Lelyukh, M., et al. Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review.
- BenchChem. Technical Support Center: Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine.
- Zaprutko, L., et al. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their biological activity. Acta Poloniae Pharmaceutica, 2002.
Sources
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- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stability Testing of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine. This resource is designed to provide you with field-proven insights and robust methodologies for assessing the stability of this compound in solution. The 1,3,4-thiadiazole ring is known for its aromatic character, which often imparts significant in vivo stability.[1] However, its behavior in solution under various chemical and physical stresses is critical for preclinical development, formulation, and analytical method validation.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter. We will cover everything from basic handling and storage to in-depth troubleshooting and the implementation of a comprehensive forced degradation study.
Part 1: Frequently Asked Questions (FAQs) - Initial Setup & Handling
This section addresses the most common initial questions regarding the handling and storage of this compound solutions.
Q1: What are the recommended storage conditions for a stock solution of this compound?
A1: For short-term storage (up to 1-2 weeks), a stock solution prepared in a suitable organic solvent (e.g., DMSO, Acetonitrile, or Methanol) should be stored at 2-8°C and protected from light. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles. The 2-amino-1,3,4-thiadiazole moiety is generally stable, but minimizing exposure to light and elevated temperatures is a crucial first step in preventing unforeseen degradation.[1][2]
Q2: Which solvents are best for preparing solutions, and are there any I should avoid?
A2:
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Methanol (MeOH) are excellent choices for initial solubilization due to their polarity and ability to dissolve a wide range of organic molecules. For subsequent dilutions into aqueous buffers for analysis or biological assays, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility and matrix effect issues.
-
Solvents to Use with Caution: Avoid highly reactive or aggressive solvents. While the thiadiazole ring is robust, prolonged exposure to strongly acidic or basic aqueous solutions can lead to hydrolysis.[3] The use of chlorinated solvents should also be evaluated carefully, as they can sometimes contain acidic impurities.
Q3: My compound solution is turning slightly yellow upon storage in the lab. Is this expected?
A3: A color change often indicates a chemical transformation. The most likely cause is photolytic degradation or slow oxidation. The aromatic nature of the chlorophenyl and thiadiazole rings means the compound will absorb UV light, which can induce degradation.[1]
-
Immediate Action: Protect your solution from all light sources by using amber vials or wrapping clear vials in aluminum foil.
-
Investigation: Prepare a fresh solution and compare its initial appearance and HPLC chromatogram to the aged, discolored solution. The appearance of new peaks or a decrease in the main peak area in the aged sample confirms degradation.
Q4: I'm planning a forced degradation study. What are the essential stress conditions I must test for this class of compound?
A4: A comprehensive forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3] In accordance with ICH guideline Q1A(R2), the following conditions are mandatory:[4][5][6]
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature. The 2-amino-1,3,4-thiadiazole scaffold may be particularly susceptible to base-catalyzed ring opening or hydrolysis.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Dry heat (e.g., 80-100°C) for the solid compound and elevated temperature in solution.
-
Photolytic Stress: Exposure to a combination of UV and visible light, as detailed in ICH Q1B guidelines.[7]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] This range is sufficient to produce and detect primary degradation products without over-stressing the molecule into forming irrelevant, secondary degradants.[3]
Part 2: Troubleshooting Guide - Investigating Unexpected Results
This section provides a systematic approach to diagnosing and resolving common issues encountered during stability analysis.
Q5: I see multiple new peaks in my control sample (Time=0) chromatogram. What's happening?
A5: This indicates that the degradation is occurring either before the stability study begins or during the analytical process itself.
-
Check Purity of Starting Material: Re-run the analysis on the solid compound dissolved immediately before injection. If impurities are present, this is the source.
-
Solution/Solvent Instability: The compound may be unstable in your chosen solvent. Prepare a fresh solution and inject it immediately. If the chromatogram is clean, the issue is time-dependent degradation in that solvent. Consider a different, less reactive solvent for your stock.
-
On-Instrument Degradation: The compound might be degrading in the HPLC system. This can be caused by a reactive mobile phase (e.g., wrong pH) or interaction with metal components. Check your mobile phase pH and consider using a column with a PEEK-lined body if metal chelation is suspected.
Q6: My compound degraded almost completely (>90%) under basic hydrolysis conditions, even at room temperature. How can I study this pathway?
A6: Rapid degradation indicates high lability under the chosen conditions. To achieve the target 5-20% degradation, you must use milder stress conditions.[8]
-
Reduce Strength of Base: Switch from 0.1 M NaOH to a weaker base like 0.01 M NaOH or a buffered solution at pH 10-12.
-
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., 4°C or room temperature) for a shorter duration.
-
Time-Point Analysis: Sample at very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile before the parent compound is exhausted.
Q7: After stress testing, the total peak area in my chromatogram has decreased significantly (poor mass balance). Where did my compound go?
A7: Poor mass balance is a common and challenging issue. It suggests that one or more degradation products are not being detected by your current analytical method.[9]
-
Non-Chromophoric Degradants: The degradation pathway may have destroyed the UV-absorbing chromophore. A universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is necessary to see these products.
-
Highly Polar Degradants: Degradation products may be too polar to be retained on a standard C18 column, eluting in the solvent front. Try a method with a higher aqueous starting condition or switch to a polar-embedded or HILIC column.
-
Insoluble/Precipitated Degradants: The degradant may have precipitated out of solution. Visually inspect your stressed samples for any cloudiness or solid material. If observed, you may need to dissolve the sample in a stronger organic solvent before analysis.
-
Volatile Degradants: A degradant could be a volatile small molecule that is lost during sample handling. This is less common but possible if ring cleavage occurs.
Below is a troubleshooting workflow to guide your investigation of unexpected degradation.
Caption: Troubleshooting workflow for unexpected stability results.
Part 3: Detailed Experimental Protocol - Forced Degradation Study
This section provides a detailed, step-by-step protocol for conducting a forced degradation study. The goal is to generate potential degradation products to prove the specificity of your analytical method.
Objective: To assess the intrinsic stability of this compound and develop a stability-indicating HPLC method.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1.0 mg/mL stock solution of the compound in ACN or MeOH.
-
For each stress condition, dilute the stock solution with the respective stressor (acid, base, water, or H₂O₂) to a final concentration of approximately 100 µg/mL.
-
Causality: A concentration of 100 µg/mL is typically high enough to detect degradation products at the 0.1% level while avoiding detector saturation from the main peak.
-
2. Stress Conditions: The following table summarizes the recommended starting conditions. Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).[8][10]
| Stress Condition | Reagent/Condition | Temperature | Justification & Potential Pathway |
| Acid Hydrolysis | 0.1 M HCl | 80°C | Tests for lability in acidic environments. May target the exocyclic amine group. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Tests for lability in basic environments. Potential for thiadiazole ring opening.[8] |
| Neutral Hydrolysis | Purified Water | 80°C | Serves as a control for hydrolytic degradation at neutral pH. |
| Oxidation | 3% H₂O₂ | Room Temp | Tests for susceptibility to oxidation. The sulfur atom in the thiadiazole ring is a potential site for oxidation (to sulfoxide/sulfone). |
| Thermal | 80°C in Solution | 80°C | Assesses the kinetic stability of the molecule in solution at elevated temperatures. |
| Photolytic | ICH Q1B Option 2 | Room Temp | Expose solution to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV-A). Tests for light sensitivity. |
3. Sample Handling and Analysis:
-
After the designated exposure time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively.
-
Causality: Neutralization is critical to stop the degradation reaction and to prevent damage to the HPLC column.
-
-
Dilute the samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
-
Analyze all stressed samples, a non-stressed control solution (Time 0), and a blank (stressor media only) by a suitable stability-indicating HPLC method.
The overall workflow for this study is visualized below.
Caption: General workflow for a forced degradation study.
Part 4: HPLC Method Development Guide
A robust, stability-indicating HPLC method is the cornerstone of any stability study. It must be able to separate the main compound from all process impurities and degradation products.[11][12]
Q8: What is a good starting point for developing a stability-indicating HPLC method for this compound?
A8: A reverse-phase HPLC method with UV detection is the most common and effective approach.[12]
-
Column: Start with a high-quality C18 column (e.g., 100 x 4.6 mm, 2.7 µm particle size). The phenyl group on the compound suggests strong retention on a C18 phase.
-
Mobile Phase:
-
A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
B: Acetonitrile (ACN) or Methanol (MeOH). ACN is often preferred for its lower UV cutoff and viscosity.
-
Rationale: The acidic modifier ensures the 2-amino group is protonated, leading to sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the column packing.
-
-
Gradient: A generic screening gradient is an excellent starting point.
-
Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.
-
-
Detection: Use a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector.
-
Rationale: A DAD allows you to monitor multiple wavelengths and, more importantly, to assess peak purity. Peak purity analysis is essential to confirm that your main peak is not co-eluting with a degradant. Monitor at the compound's λmax and a lower wavelength (e.g., 220 nm) to ensure detection of degradants that may have different UV spectra.
-
-
Temperature: Maintain the column at a constant temperature, typically 30-40°C, to ensure reproducible retention times.[13]
Q9: How do I confirm my HPLC method is truly "stability-indicating"?
A9: The method is confirmed to be stability-indicating by analyzing the samples from your forced degradation study.
-
Specificity/Selectivity: The primary goal is to demonstrate that all degradation product peaks are baseline-resolved from the main compound peak. Resolution should ideally be >1.5.
-
Peak Purity: Use the DAD/PDA software to perform peak purity analysis on the main compound peak in all stressed samples. The peak should pass purity criteria (e.g., purity angle < purity threshold), confirming no co-elution.
-
Mass Balance: Calculate the mass balance across all conditions. A good mass balance (typically 98-102%) indicates that all major degradation products are being detected and quantified accurately.[9]
If resolution is poor or peak purity fails, the method must be optimized (e.g., by changing the gradient slope, mobile phase pH, or column chemistry) and the analysis repeated.[14]
References
- ICH, Q1B:Photostability Testing of New Drug Substances and Products. European Medicines Agency.
- ICH, Q1A(R2):Stability Testing of New Drug Substances and Products. Slideshare.
- FDA Guidance for Industry, Q1A(R2):Stability Testing of New Drug Substances and Products. ECA Academy.
- ICH, Q1A(R2) Guideline:Stability Testing of New Drug Substances and Products. ICH.
- European Medicines Agency, ICH Q1A(R2):Stability testing of new drug substances and drug products. EMA.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Lubiniecki, A. et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Klick, S. et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- STEMart. Forced Degradation Studies.
- S. B., W. A., P. V. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Pawar, S. D. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Waters Corporation. Stability-Indicating HPLC Method Development.
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine.
- Głowacka, I. E., et al. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules.
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Troubleshooting low bioactivity in 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine analogs
Welcome to the technical support center for researchers working with 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine and its analogs. This guide is designed to provide in-depth troubleshooting assistance and address common questions encountered during the synthesis, purification, and biological evaluation of this promising class of compounds. My aim is to combine established scientific principles with practical, field-proven insights to help you navigate the complexities of your research and overcome challenges related to achieving desired bioactivity.
Part 1: Troubleshooting Guide for Low Bioactivity
Observing lower-than-expected or no biological activity in your assays can be a significant roadblock. This section provides a systematic, question-driven approach to diagnose and resolve the most common underlying issues.
Q1: My synthesized this compound analog shows poor or no activity. Where should I start my investigation?
The first step is to systematically validate both the compound's integrity and the experimental conditions. Low bioactivity often stems from one of three areas: the compound itself, its interaction with the assay medium, or the biological assay setup.
Here is a logical workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for low bioactivity.
Begin with Step 1 and proceed sequentially. Each step is designed to either identify a problem or confidently rule out a potential cause.
Q2: How do I confirm the identity and purity of my synthesized analog?
It is critical to ensure that the compound you are testing is indeed the correct molecule and is free from impurities that could interfere with the assay or be cytotoxic.
Expertise & Experience: The synthesis of 2-amino-1,3,4-thiadiazoles, often involving the cyclization of a thiosemicarbazide with an acid derivative, can sometimes yield side products or contain unreacted starting materials.[1][2][3] For instance, using phosphorus oxychloride (POCl₃) as a cyclizing agent requires careful workup to remove all acidic residues.[1]
Recommended Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of all expected protons and their correct integrations and splitting patterns. For the parent compound, you should observe signals corresponding to the chlorophenyl ring protons and the amine protons.
-
¹³C NMR: Verify the number of unique carbons, including the two characteristic carbons of the thiadiazole ring.[4][5]
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of your compound.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use HPLC to assess the purity of your sample. Aim for a purity of >95% for biological screening. A broad peak or multiple peaks suggest the presence of impurities.
-
Trustworthiness: By employing these orthogonal analytical techniques, you create a self-validating system for compound identity and purity. If NMR, MS, and HPLC data are all consistent with the expected structure and high purity, you can confidently move to the next troubleshooting step.[7]
Q3: My compound is pure, but the activity is still low. Could solubility be the issue?
Yes, poor aqueous solubility is a very common reason for the apparent lack of activity of small molecule inhibitors.[7][8] The 1,3,4-thiadiazole core and the chlorophenyl group contribute to the lipophilicity of these analogs, which can lead to precipitation in aqueous assay buffers.
Causality: If a compound precipitates, its effective concentration in the assay is significantly lower than the intended concentration, leading to misleadingly low activity or inactivity.
Protocol for Assessing Solubility:
-
Visual Inspection:
-
Prepare your highest concentration working solution in the final assay buffer.
-
Incubate under the exact assay conditions (temperature, time).
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.
-
-
Nephelometry:
-
For a quantitative measure, use a nephelometer to measure light scattering, which indicates the presence of insoluble particles.
-
Troubleshooting Steps for Poor Solubility:
-
Incorporate a Co-solvent: Use a minimal amount of an organic co-solvent like DMSO. Ensure the final concentration is well-tolerated by your biological system (typically <0.5% for cell-based assays).[7]
-
Sonication: Briefly sonicate the solution to aid in dissolving the compound.
-
Structural Modification: In future analog designs, consider adding polar functional groups to improve aqueous solubility.[8]
Q4: What if my compound is pure and soluble, but still inactive? Could it be unstable?
Compound instability in the assay buffer can lead to a decrease in the effective concentration of the active molecule over the course of the experiment.[8][9]
Expertise & Experience: While the 1,3,4-thiadiazole ring is generally stable due to its aromaticity[10][11], certain functional groups on your analog could be labile. The 2-amino group, for instance, can undergo reactions, and the overall molecule could be sensitive to pH, light, or temperature.
Protocol for Stability Assessment using HPLC:
-
Prepare the Sample: Dissolve your compound in the final assay buffer at the highest test concentration.
-
Incubate: Keep the solution under the exact experimental conditions (e.g., 37°C, in a CO₂ incubator if applicable).
-
Time-Course Analysis: Take aliquots at several time points (e.g., 0, 1, 4, 8, and 24 hours).
-
HPLC Analysis: Analyze each aliquot by HPLC. A decrease in the area of the parent compound's peak over time indicates degradation.
Remediation Strategies:
-
Modify Assay Conditions: If instability is observed, consider shortening the incubation time or lowering the temperature.
-
pH Adjustment: Ensure the pH of your assay buffer is within a range that promotes the stability of your compound.
-
Protect from Light: Store stock solutions and conduct experiments in the dark if your compound is found to be light-sensitive.
Part 2: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the structure of your analogs and their biological activity is key to designing more potent compounds.
Q5: How do modifications to the 5-(3-chlorophenyl) ring affect bioactivity?
The position and nature of substituents on the phenyl ring are critical determinants of activity.
Expertise & Experience: Halogen substitution is a well-established strategy for improving the potency of various thiadiazole derivatives.[12] The position of the halogen is also crucial. While your core is a 3-chloro analog, literature suggests that moving the halogen to the 4-position (para) or introducing other halogens like fluorine or bromine can significantly modulate activity, often by enhancing binding to target proteins.[12][13]
SAR Summary Table:
| Analog Series | Substitution on Phenyl Ring | Target/Assay | Observed Potency (IC₅₀) | Reference |
| Series A | 4-Fluoro | SKOV-3 Cancer Cells | High | [12] |
| Series A | 4-Bromo | A549 Cancer Cells | High | [12] |
| Series B | 4-Chloro | M. tuberculosis | Moderate Inhibition (57%) | [13] |
| Series C | 4-Methoxy | Adenosine A₃ Receptor | High (Kᵢ = 0.79 nM) | [14] |
| Series D | 4-Chloro | MCF-7 Cancer Cells | 4.61 µM | [12] |
This table is a synthesized representation based on findings for related 1,3,4-thiadiazole structures to guide your analog design.
Caption: Key Structure-Activity Relationships for thiadiazole analogs.
Part 3: Frequently Asked Questions (FAQs)
Q6: What are the most common synthetic routes for preparing 5-aryl-1,3,4-thiadiazol-2-amines? The most prevalent method involves the cyclodehydration of a substituted aromatic carboxylic acid with thiosemicarbazide.[1] This reaction is typically carried out using a strong dehydrating agent like phosphorus oxychloride (POCl₃)[1], polyphosphoric acid (PPA)[2], or concentrated sulfuric acid.[15] Recently, greener methods using polyphosphate ester (PPE) have also been developed to avoid harsh and toxic reagents.[2][3]
Q7: My analog shows activity in a biochemical assay but not in a cell-based assay. What could be the reason? This is a classic challenge in drug discovery and usually points to issues with cell permeability, compound efflux, or metabolic instability.[8]
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The compound might be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.
Q8: Are there known liabilities or toxicities associated with the 1,3,4-thiadiazole core? The 1,3,4-thiadiazole ring is generally considered to have good in vivo stability and relatively low toxicity in higher vertebrates.[10][11] Its aromaticity contributes to this stability.[10] However, the overall toxicity of an analog will depend on its specific substituents and its off-target activities.
Q9: Can I replace the 1,3,4-thiadiazole ring with an isostere like 1,3,4-oxadiazole? While this is a common medicinal chemistry strategy, it can have a dramatic impact on activity. In one study, replacing the 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole isostere led to a drastic drop in anticancer activity, demonstrating the key role of the sulfur-containing heterocycle in the pharmacological properties of that particular series.[12] The sulfur atom in the thiadiazole ring can participate in unique interactions with biological targets that an oxygen atom cannot.[12]
References
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Structures of biologically active 1,3,4-thiadiazoles.
- Troubleshooting low bioactivity in 3-Oxo-3-phenylpropanoic acid analogs. Benchchem.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica.
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. Benchchem.
- (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Unknown Source.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu.eg [bu.edu.eg]
Technical Support Center: Nucleophilic Substitution on the Thiadiazole Ring
This guide is designed for researchers, chemists, and drug development professionals working with thiadiazole scaffolds. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions on the thiadiazole ring.
PART 1: Frequently Asked Questions (FAQs)
Here we address common questions and provide concise answers for quick reference.
Q1: Why is my nucleophilic substitution on a 2-halo-1,3,4-thiadiazole giving low yields?
A1: Low yields in this reaction are often multifactorial. Key reasons include:
-
Insufficient Activation: The thiadiazole ring itself is electron-deficient, which facilitates SNAr. However, the reaction is significantly more efficient when an electron-withdrawing group is present on the ring, typically at the 5-position, to further stabilize the Meisenheimer intermediate.
-
Inappropriate Base: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not sufficiently deprotonate the nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Poor Leaving Group: The nature of the halogen is important. The reactivity order is generally F > Cl > Br > I for SNAr reactions. If you are using a bromo or iodo-thiadiazole, the reaction may be sluggish.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
Q2: I am observing the formation of multiple products. What are the likely side reactions?
A2: The most common side reaction is the formation of aza-Michael adducts, especially when using amine nucleophiles. Another possibility is the degradation of the thiadiazole ring under harsh reaction conditions (e.g., very strong bases or high temperatures). In some cases, if there are other reactive sites on your starting material, the nucleophile may react there instead.
Q3: Can I perform a nucleophilic substitution on an unsubstituted thiadiazole?
A3: While theoretically possible, it is extremely challenging and generally not a synthetically useful reaction. The thiadiazole ring requires activation by an electron-withdrawing group to be susceptible to nucleophilic attack. Direct C-H functionalization is an alternative strategy that is being explored, but it follows a different mechanistic pathway.
Q4: What is the best temperature for my reaction?
A4: The optimal temperature is highly dependent on the specific substrates and reagents. Generally, these reactions are run at elevated temperatures, often ranging from 80 °C to 120 °C. It is always advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
PART 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common experimental issues.
Problem 1: No Reaction or Incomplete Conversion
If you observe no product formation or your starting material is consumed very slowly, consider the following troubleshooting steps:
Troubleshooting Workflow: No Reaction/Incomplete Conversion
Caption: Troubleshooting workflow for failed reactions.
Detailed Steps & Explanations:
-
Verify Starting Materials: Ensure the purity of your 2-halo-1,3,4-thiadiazole and your nucleophile. Impurities can inhibit the reaction.
-
Evaluate the Leaving Group: As a general rule for SNAr, the reactivity of halogens is F > Cl > Br > I. If you are using a bromo or iodo derivative, you may need more forcing conditions.
-
Optimize the Base: The pKa of your nucleophile will dictate the required base strength. For weakly acidic nucleophiles (e.g., some heterocycles), a stronger base like cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect".
-
Increase Temperature: Many SNAr reactions on thiadiazoles require heating. Incrementally increase the temperature in 10-20 °C intervals, monitoring for product formation and decomposition.
-
Solvent Choice: If you are using a less polar solvent like THF or dioxane, switching to DMF or DMSO can significantly accelerate the reaction rate.
Problem 2: Formation of an Unidentifiable Major Byproduct
If a significant byproduct is observed, consider the following:
Potential Causes & Solutions
| Potential Cause | Explanation | Suggested Solution |
| Ring Opening | The thiadiazole ring can be susceptible to cleavage under strongly basic conditions, especially at high temperatures. | Use a milder base (e.g., DIPEA instead of K₂CO₃) or lower the reaction temperature. |
| Reaction at an Alternate Site | If your starting materials have other electrophilic or nucleophilic sites, side reactions can occur. | Protect sensitive functional groups before carrying out the substitution reaction. |
| Dimerization | In some cases, the product can react with the starting material, leading to dimer formation. | Use a slight excess of the nucleophile to ensure the halo-thiadiazole is consumed quickly. |
Protocol: General Procedure for Nucleophilic Substitution of a 2-Chloro-5-Aryl-1,3,4-Thiadiazole with an Amine Nucleophile
This protocol provides a starting point for optimization.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add the 2-chloro-5-aryl-1,3,4-thiadiazole (1.0 eq).
-
Add the amine nucleophile (1.1 - 1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Scheme Visualization
Caption: General reaction scheme for SNAr on a thiadiazole.
PART 3: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting. The nucleophilic substitution on a 2-halo-1,3,4-thiadiazole proceeds through a Meisenheimer complex intermediate.
Meisenheimer Complex Formation
Caption: Key steps in the SNAr mechanism on a thiadiazole ring.
The stability of the Meisenheimer complex is paramount for the reaction to proceed. Electron-withdrawing groups at the C5 position help to delocalize the negative charge, thus stabilizing this intermediate and accelerating the reaction.
References
- A review on the synthesis of 1,3,4-thiadiazole derivatives and their biological activities. (Journal of Chemical and Pharmaceutical Research)
- Recent advances in the synthesis of 1,3,4-thiadiazoles. (RSC Advances) [Link]
- Synthesis, characterization, and biological evaluation of new 1,3,4-thiadiazole deriv
- An overview of the synthesis of 1,3,4-thiadiazole derivatives. (Journal of the Turkish Chemical Society, Section A: Chemistry)
- A comprehensive review on the biological and pharmacological potential of 1,3,4-thiadiazole derivatives. (Bioorganic & Medicinal Chemistry) [Link]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3-Chlorophenyl and 4-Chlorophenyl Thiadiazole Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents due to its wide spectrum of pharmacological activities.[1][2][3] The bioisosteric relationship of the thiadiazole ring with structures like pyrimidine and oxadiazole, coupled with its ability to cross cellular membranes, makes it a privileged scaffold in drug design.[4][5] The introduction of substituted phenyl rings onto this core structure profoundly influences its biological profile. This guide provides an in-depth comparison of the bioactivity of two common positional isomers: 3-chlorophenyl and 4-chlorophenyl substituted thiadiazoles, offering insights into their structure-activity relationships (SAR) and presenting experimental protocols for their evaluation.
The position of the chlorine atom on the phenyl ring, a seemingly minor structural alteration, can dramatically impact the electronic properties, lipophilicity, and steric profile of the entire molecule. These changes, in turn, dictate the compound's interaction with biological targets, leading to significant differences in antimicrobial, anticancer, and other biological activities.
General Molecular Structure
The core structures under comparison are derivatives of 2-amino-5-(chlorophenyl)-1,3,4-thiadiazole. The key distinction lies in the position of the chlorine atom on the phenyl ring, at either the meta (3-position) or para (4-position) location.
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [6] Objective: To determine the MIC of 3- and 4-chlorophenyl thiadiazole isomers against pathogenic bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The available evidence strongly suggests that both 3-chlorophenyl and 4-chlorophenyl thiadiazole isomers are valuable scaffolds for the development of bioactive compounds, particularly in the realms of anticancer and antimicrobial research. The para-substituted (4-chloro) isomer appears more frequently in the literature associated with a broad range of potent activities. However, the meta-substituted (3-chloro) isomer also demonstrates significant potential and should not be overlooked.
The subtle shift in the chlorine atom's position significantly influences the molecule's interaction with biological targets, highlighting the importance of positional isomerism in drug design. For researchers in this field, the key takeaway is the necessity of synthesizing and evaluating both isomers to fully explore the structure-activity landscape. Future research should focus on direct, side-by-side comparative studies of these isomers against a wide panel of cancer cell lines and microbial strains under standardized conditions to provide a more definitive understanding of their relative potency and spectrum of activity.
References
- Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Huang, D., & Zhang, Y. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046–9056. [Link]
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides.
- Anonymous. (n.d.).
- Anonymous. (n.d.).
- Anonymous. (n.d.). Thiadiazole derivatives as anticancer agents. PubMed Central. [Link]
- Anonymous. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]
- Popiolek, L., et al. (2013). Thiazole and thiadiazole: A promising moeity for antimicrobial activity. Global Science Research Journals. [Link]
- Anonymous. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central. [Link]
- Anonymous. (n.d.). (PDF) Thiadiazole derivatives as anticancer agents.
- Anonymous. (n.d.).
- Anonymous. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
- Anonymous. (n.d.). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI. [Link]
- Hikaambo, C., et al. (2016). Preliminary synthesis and assessment of in-vitro antifungal activity of 5-(3-Chlorophenyl)-n-phenyl-1, 3, 4-thiadiazole-2-amine against Candida albicans.
- Anonymous. (2010). (PDF) Synthesis and Antiviral Activity of. Amanote Research. [Link]
- Anonymous. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
- Anonymous. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. [Link]
- Anonymous. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
- Anonymous. (n.d.).
- Anonymous. (2025). Synthesis of some new thiadiazole derivatives and their anticonvulsant activity.
- Anonymous. (n.d.). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]
- Anonymous. (2025). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes.
- Anonymous. (n.d.).
- Anonymous. (2021). (PDF) Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.
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A Comparative Guide to the Structure-Activity Relationship of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds.[1] Its derivatives have shown significant promise in oncology, largely attributed to their function as bioisosteres of pyrimidines, enabling them to interfere with DNA replication processes.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives, with a focus on their anticancer properties. We will dissect how molecular modifications influence their cytotoxic activity, offering a comparative analysis supported by experimental data to inform future drug design efforts.
Core Scaffold and Rationale for Derivatization
The foundational structure, this compound, presents several key features for synthetic modification. The amine group at the 2-position is a prime site for introducing various substituents to explore its impact on biological activity. The 3-chlorophenyl group at the 5-position also plays a crucial role in the molecule's overall pharmacology. The rationale behind derivatizing this core scaffold is to systematically probe the chemical space around it to identify modifications that enhance anticancer potency and selectivity.
A common synthetic strategy involves reacting the starting amine with chloroacetyl chloride to form a key intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.[1][4] This intermediate readily undergoes nucleophilic substitution with various amines, such as substituted piperazines, to generate a library of derivatives.[4]
Structure-Activity Relationship Analysis: A Comparative Study
Recent studies have synthesized and evaluated a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).[4][5] The results, summarized below, provide valuable insights into the SAR of these derivatives.
The Impact of Piperazine and Piperidine Moieties
The introduction of a piperazine or piperidine ring via an acetamide linker has been shown to be advantageous for the antiproliferative activity of this class of compounds.[2] However, the nature of the substituent on the distal nitrogen of the piperazine ring significantly modulates the cytotoxic potency.[4]
Table 1: In Vitro Cytotoxic Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines. [4]
| Compound | R Group on Piperazine/Piperidine | IC50 (µg/mL) - MCF-7 | IC50 (µg/mL) - HepG2 |
| 4a | 4-Methyl | 51.56 | >100 |
| 4e | 2-Ethoxyphenyl | 2.34 | 3.13 |
| 4i | Benzyl (on Piperidine) | 3.15 | 4.28 |
| 5-FU (Control) | - | 6.80 | 7.50 |
From the data, a clear trend emerges. A simple methyl substituent on the piperazine ring (compound 4a ) results in fair activity against the MCF-7 cell line and is inactive against HepG2.[4] In stark contrast, the incorporation of a more lipophilic o-ethoxyphenyl group (compound 4e ) or a benzyl moiety on a piperidine ring (compound 4i ) dramatically enhances the antitumor activity against both cell lines, with IC50 values superior to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[4] This suggests that increased lipophilicity and steric bulk at this position are favorable for cytotoxic activity.
A selectivity study further demonstrated that compounds 4e and 4i exhibit high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells.[4][5]
Mechanistic Insights
The enhanced cytotoxicity of the most potent compounds, 4e and 4i , has been linked to their ability to induce apoptotic cell death.[4][5] Cell cycle analysis revealed that these compounds cause cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively.[4][5] Furthermore, a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels was observed in cells treated with these compounds, confirming the induction of the intrinsic apoptotic pathway.[4][5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
General Synthesis of Piperazine and Piperidine Derivatives (e.g., 4a-i)
The synthesis of the target piperazine and piperidine derivatives is typically achieved through a two-step process.[4]
Step 1: Synthesis of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 2)
-
To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1) and anhydrous sodium acetate in dry acetone, add chloroacetyl chloride.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Filter, wash with water, and dry the solid to obtain the intermediate.[1]
Step 2: Synthesis of Final Derivatives (e.g., 4a-i)
-
The intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, is subjected to a nucleophilic substitution reaction.[4]
-
Heat the intermediate under reflux with the appropriate substituted piperazine or benzyl piperidine in dry benzene containing a catalytic amount of triethylamine.[4]
-
The reaction time can vary from 16 to 20 hours.[2]
-
After cooling, the product is isolated and purified, typically by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., 5-FU) for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on the anticancer activity of this compound derivatives.
Caption: Key SAR findings for anticancer activity.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have revealed critical insights for the development of novel anticancer agents. The introduction of a piperazine or piperidine ring through an acetamide linker at the 2-amine position is a promising strategy. More importantly, the substitution on this heterocyclic ring with bulky, lipophilic groups like o-ethoxyphenyl or benzyl dramatically enhances cytotoxic activity against breast and liver cancer cell lines.
Future research should focus on further exploring the substituent effects on the piperazine/piperidine ring to optimize potency and selectivity. Additionally, investigating other linkers to replace the acetamide moiety could lead to the discovery of compounds with improved pharmacological profiles. The promising in vitro and mechanistic data for the lead compounds warrant further in vivo evaluation to assess their therapeutic potential in preclinical cancer models.
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A Comparative Analysis: The Emergent Potential of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine in Oncology
A Technical Guide for Researchers in Drug Development
In the ever-evolving landscape of oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the investigational compound 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine against two cornerstone anticancer drugs: Doxorubicin and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, supported by available preclinical data, and a transparent discussion of the current standing of this promising thiadiazole derivative.
Introduction: The Need for Novel Anticancer Scaffolds
The clinical utility of established chemotherapeutic agents, while significant, is often curtailed by issues of drug resistance and dose-limiting toxicities. This necessitates the exploration of new chemical entities that operate via distinct molecular pathways. The 1,3,4-thiadiazole nucleus has garnered considerable attention in medicinal chemistry as a versatile scaffold exhibiting a wide array of biological activities, including notable anticancer properties.[1][2] Its mesoionic nature is thought to facilitate the crossing of cellular membranes, a desirable pharmacokinetic property.[2][3] This guide focuses on this compound, a representative of this class, and contextualizes its potential within the current therapeutic paradigm dominated by agents like Doxorubicin and Paclitaxel.
Mechanisms of Action: A Tale of Three Pathways
A fundamental differentiator between these therapeutic agents lies in their molecular mechanisms of action. Doxorubicin and Paclitaxel represent two distinct classes of cytotoxic drugs that have been extensively characterized.
Doxorubicin , an anthracycline antibiotic, exerts its anticancer effects primarily through its interaction with DNA.[4][5] It intercalates between DNA base pairs, thereby obstructing the action of topoisomerase II, an enzyme critical for DNA replication and repair.[4][5] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately apoptosis.[6] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects but also to its cardiotoxicity.[7]
Paclitaxel , a member of the taxane family, operates on a different cellular component: the microtubule.[8][9] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[8][9] This disruption of normal microtubule dynamics is catastrophic for rapidly dividing cancer cells, as it arrests the cell cycle in the G2/M phase and induces apoptosis.[9]
The precise mechanism of action for This compound is not yet fully elucidated. However, studies on closely related 5-aryl-1,3,4-thiadiazole derivatives, such as the 5-(4-chlorophenyl) analog, suggest a multi-faceted mode of action.[7][10] Preclinical evidence points towards the induction of cell cycle arrest and apoptosis.[7][11] Specifically, some derivatives have been shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle and to modulate the expression of key apoptotic proteins like Bax and Bcl-2.[7][11] It is hypothesized that these compounds may interfere with critical signaling pathways involved in cell proliferation and survival, a mechanism distinct from the direct DNA damage of Doxorubicin or the microtubule disruption of Paclitaxel.
In Vitro Cytotoxicity: A Quantitative Comparison
The in vitro cytotoxicity of an anticancer agent is a critical early indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. For a meaningful comparison, it is essential to consider data from the same cancer cell line under similar experimental conditions. The following table summarizes the reported IC50 values for the three compounds against the human breast adenocarcinoma cell line, MCF-7.
| Compound | Target/Mechanism | IC50 on MCF-7 Cells (µM) | Reference(s) |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.4 - 8.3 | [4][9][12][13] |
| Paclitaxel | Microtubule Stabilization | 0.0075 - 3.5 | [5][6] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative (4e) | Cell Cycle Arrest, Apoptosis Induction (Proposed) | 2.34 µg/mL (~5.2 µM) | [7] |
Note: The IC50 values for Doxorubicin and Paclitaxel show a wide range across different studies, which can be attributed to variations in experimental protocols, such as incubation time and the specific cell viability assay used. The data for the thiadiazole derivative is for the 4-chloro isomer, as specific data for the 3-chloro isomer was not available.
The available data suggests that derivatives of the 5-aryl-1,3,4-thiadiazole scaffold exhibit cytotoxic activity in the low micromolar range against MCF-7 cells. While not as potent as Paclitaxel in some reported instances, their efficacy is comparable to that of Doxorubicin in others. This positions this compound as a compound of interest for further investigation.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are crucial. The following is a detailed methodology for a common in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Discussion and Future Perspectives
The preliminary data on 5-aryl-1,3,4-thiadiazole derivatives, including the closely related 5-(4-chlorophenyl) analog, are encouraging and warrant a more in-depth investigation into the therapeutic potential of this compound.
Potential Advantages:
-
Novel Mechanism of Action: The proposed mechanism of modulating signaling pathways to induce cell cycle arrest and apoptosis is distinct from that of many established anticancer drugs. This could be advantageous in overcoming existing drug resistance mechanisms.
-
Favorable Pharmacokinetic Properties: The 1,3,4-thiadiazole scaffold is associated with good membrane permeability, which may translate to favorable oral bioavailability.[3]
Current Limitations and Future Directions:
-
Limited Data: The most significant limitation is the scarcity of specific preclinical data for this compound. Future research should focus on:
-
Comprehensive In Vitro Profiling: Determining the IC50 values across a broad panel of cancer cell lines to understand its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound. This could involve techniques such as Western blotting for key cell cycle and apoptotic proteins, and kinase profiling assays.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity in animal models, such as xenograft models using human cancer cell lines.
-
Toxicity Profiling: Assessing the in vitro and in vivo toxicity to determine its therapeutic index.
-
Conclusion
This compound represents an intriguing starting point for the development of a new class of anticancer agents. While it is at a very early stage of investigation, the broader family of 5-aryl-1,3,4-thiadiazole derivatives has demonstrated promising in vitro cytotoxicity. Its potential to act through a mechanism distinct from established drugs like Doxorubicin and Paclitaxel makes it a compelling candidate for further research. Rigorous preclinical evaluation is now required to fully define its therapeutic potential and to ascertain whether this promising scaffold can be translated into a clinically effective anticancer drug.
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A Comparative Guide to Validating the Mechanism of Action of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to elucidate the MoA of a hypothetical hit compound, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, which has demonstrated a desirable phenotypic effect, such as inducing apoptosis in a cancer cell line.
This document deviates from a rigid template, instead offering a logical, multi-pronged approach to target identification, validation, and pathway analysis. We will explore the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific rigor.
Introduction: From Phenotypic Hit to Mechanistic Understanding
Phenotypic drug discovery, which screens for compounds that produce a desired change in a cellular or organismal model, is a powerful approach for identifying first-in-class therapeutics.[1][2][3] Unlike target-based screens, phenotypic approaches are not limited by our current understanding of disease biology and can uncover novel MoAs.[1][2]
Our compound of interest, this compound, is a key intermediate in the synthesis of various pharmaceuticals with potential anticonvulsant, antimicrobial, and anticancer activities.[4] For the purpose of this guide, we will assume it has been identified in a high-content screen for its ability to induce apoptosis in the MCF-7 breast cancer cell line. The critical next step is to deconvolute its MoA. This guide will compare and contrast several state-of-the-art techniques to achieve this.
Phase 1: Unbiased Target Identification Strategies
The first major hurdle in MoA validation is identifying the direct molecular target(s) of our compound. An unbiased approach is crucial to avoid confirmation bias and to discover potentially novel targets. We will compare two powerful, yet distinct, methodologies: Affinity-Based Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA).
Comparison of Target Identification Methods
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Affinity-Based Chemical Proteomics (e.g., Kinobeads) | Immobilized compound captures binding proteins from cell lysates.[5][6] | High throughput potential. Can identify targets with high affinity. Provides information on competitive binding.[7] | Requires chemical modification of the compound, which may alter its binding properties. May miss low-affinity interactions. Can be biased towards abundant proteins. | Identifying targets with known ligandable sites, such as kinase ATP-binding pockets.[6][8] |
| Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (TPP) | Ligand binding alters the thermal stability of the target protein in intact cells or lysates.[9][10][11] | Label-free approach, using the unmodified compound.[9] Performed in a physiological context (intact cells). Can detect target engagement in vivo.[12] | Technically demanding. May not detect targets for all ligand/protein pairs.[13] Lower throughput than some affinity methods. | Validating target engagement in a cellular environment and for compounds that are difficult to modify chemically. |
Experimental Workflow: A Dual-Pronged Approach
To maximize the probability of successful target identification, a dual-pronged approach is recommended. This involves synthesizing a derivatized version of this compound for affinity chromatography while simultaneously pursuing a label-free method like Thermal Proteome Profiling (TPP), a proteome-wide implementation of CETSA.
Caption: Dual-pronged workflow for unbiased target identification.
Phase 2: Target Validation and Engagement
Once a list of candidate targets is generated, the next crucial step is to validate these interactions and confirm direct engagement by the compound in a cellular context.
Orthogonal Validation of Putative Targets
It is essential to use orthogonal methods to validate the findings from the initial screen. If, for example, a putative kinase target is identified, a series of validation experiments should be conducted.
| Validation Method | Principle | Data Output |
| Recombinant Protein Assays | In vitro assays using purified recombinant target protein. | Direct measurement of enzymatic inhibition (e.g., IC50). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the purified protein. | Binding affinity (Kd), stoichiometry, and thermodynamic parameters. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when the compound binds to the immobilized target protein. | Real-time binding kinetics (kon, koff) and binding affinity (Kd). |
| Cellular Thermal Shift Assay (CETSA) | Confirms target engagement in intact cells by measuring the thermal stabilization of the putative target.[9][10][14] | A shift in the melting temperature (Tm) of the target protein in the presence of the compound.[11] |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Target Validation
This protocol describes a Western blot-based CETSA to validate a specific candidate protein.
-
Cell Culture and Treatment:
-
Plate MCF-7 cells and grow to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target protein.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence or fluorescence.[15]
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.
-
Phase 3: Downstream Signaling Pathway Analysis
Identifying the direct target is only part of the MoA. Understanding how the compound modulates downstream signaling pathways is essential to link target engagement to the observed phenotype (apoptosis).
Comparative Approaches for Pathway Analysis
| Method | Principle | Advantages | Limitations |
| Multiplex Western Blotting | Uses antibodies against key signaling proteins and their phosphorylated forms to probe for changes in pathway activation.[15][16] | Hypothesis-driven and relatively low cost. Allows for the analysis of multiple proteins on a single blot.[15] | Limited by the availability of high-quality antibodies. Provides a narrow view of the signaling network. |
| Phosphoproteomics | Unbiased, mass spectrometry-based analysis of the entire phosphoproteome. | Provides a global view of signaling changes. Can identify novel pathway modulation. | Technically complex and data analysis is challenging. More expensive than Western blotting. |
Workflow for Elucidating Downstream Signaling
A logical workflow would start with a targeted approach using multiplex Western blotting, followed by a broader phosphoproteomics analysis if necessary.
Caption: Workflow for downstream signaling pathway analysis.
Hypothetical Signaling Pathway
Based on the experimental data, a signaling pathway can be constructed. For example, if our compound inhibits a pro-survival kinase, the following pathway could be elucidated:
Caption: Hypothetical signaling pathway for the compound.
Conclusion
Validating the mechanism of action of a novel bioactive compound like this compound requires a systematic and multi-faceted approach. By combining unbiased target identification methods such as affinity proteomics and CETSA with rigorous target validation and downstream pathway analysis, researchers can build a comprehensive and well-supported model of the compound's MoA. This guide provides a comparative framework and practical protocols to navigate this complex but rewarding process, ultimately accelerating the translation of promising hits into well-characterized drug candidates.
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A Researcher's Guide to Comparative Cross-Reactivity Profiling: The Case of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
This guide provides an in-depth, technical comparison of the cross-reactivity profile of the novel investigational compound, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5][6][7] Given that many such compounds achieve their therapeutic effect by modulating kinase activity, understanding the selectivity of any new analogue is paramount for its progression as a drug candidate.[5][8]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices, providing a framework for the logical and rigorous evaluation of a compound's selectivity. We will compare our compound of interest against a well-characterized clinical agent to benchmark its performance and illustrate the validation process from broad biochemical screening to confirmation of target engagement in a cellular environment.
Introduction to the Investigational Compound and the Imperative of Selectivity
Our compound of interest, this compound (herein referred to as CPTA), has emerged as a hit from a phenotypic screen demonstrating potent cytotoxic effects against the K562 chronic myelogenous leukemia cell line. The 1,3,4-thiadiazole core is known to feature in compounds targeting tyrosine kinases.[5] This finding immediately raises a critical question: what is the direct molecular target, and how selective is CPTA for this target across the human kinome?
The therapeutic efficacy of a kinase inhibitor is a function of not only its on-target potency but also its off-target profile.[9] While polypharmacology can sometimes be beneficial, unintended kinase interactions are a primary source of toxicity and adverse effects.[8][10] Therefore, a comprehensive cross-reactivity profile is not merely a characterization step but a critical, decision-gating milestone in any drug discovery program.
For this guide, we will benchmark CPTA against Imatinib , a cornerstone of targeted cancer therapy. Imatinib is an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the driver of K562 cell proliferation. However, it is also known to inhibit other kinases, such as KIT and PDGF-R, which defines its therapeutic window and side-effect profile. This makes it an ideal comparator for our analysis.
The Strategic Workflow for Cross-Reactivity Profiling
A robust profiling campaign must be logical and sequential. We will employ a two-tiered approach: an initial broad, biochemical screen to map the landscape of potential interactions, followed by a cell-based assay to confirm target engagement in a physiological context. This workflow ensures that resources are focused on biologically relevant interactions.
Caption: High-level workflow for cross-reactivity profiling.
Tier 1: Broad Kinome Profiling
Experimental Design: The KINOMEscan® Platform
To obtain a comprehensive, unbiased view of CPTA's selectivity, we will utilize a competition binding assay platform, such as the KINOMEscan® service.[11][12][13] This technology is predicated on a proprietary assay that measures the ability of a test compound to displace an immobilized, active-site directed ligand from a panel of kinases.
Principle of the Assay: The assay does not measure enzymatic activity but rather the thermodynamic binding affinity (dissociation constant, Kd) of the compound for each kinase.[11] A DNA-tagged kinase is incubated with the test compound and an immobilized ligand. The amount of kinase captured on the solid support is quantified via qPCR. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.[11] This approach is ATP-independent, avoiding potential artifacts from compounds that are competitive with ATP.[12]
Protocol: KINOMEscan® Profiling
-
Compound Preparation: Prepare a 100 mM stock solution of CPTA and Imatinib in DMSO. Submit for screening at a final concentration of 10 µM.
-
Assay Execution (Automated):
-
The test compound is incubated with a panel of 468 DNA-tagged human kinases.
-
An immobilized, active-site directed ligand is added to the reaction.
-
The mixture is allowed to reach equilibrium.
-
The solid support is washed to remove unbound kinase.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
Results are reported as "Percent of Control" (%Ctrl), where the DMSO vehicle represents 100% (no inhibition) and a control inhibitor represents 0%.
-
A lower %Ctrl value indicates a stronger interaction. A common hit threshold is a %Ctrl < 10 or < 35.
-
Calculate a Selectivity Score (S-Score) to quantify selectivity. For example, S(10) is the number of kinases with %Ctrl < 10 divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.
-
Comparative Data Analysis
The following table presents hypothetical data from a kinome scan, comparing CPTA to Imatinib.
| Kinase Target | CPTA (%Ctrl @ 10µM) | Imatinib (%Ctrl @ 10µM) | Kinase Family |
| ABL1 | 0.5 | 0.2 | Tyrosine Kinase |
| KIT | 85.2 | 1.5 | Tyrosine Kinase |
| PDGFRB | 91.0 | 2.1 | Tyrosine Kinase |
| LCK | 45.1 | 33.6 | Tyrosine Kinase |
| SRC | 62.3 | 48.9 | Tyrosine Kinase |
| AURKA | 5.5 | 88.4 | Ser/Thr Kinase |
| AURKB | 8.1 | 92.1 | Ser/Thr Kinase |
| MEK1 | 95.7 | 99.1 | Ser/Thr Kinase |
| ERK2 | 98.2 | 97.4 | Ser/Thr Kinase |
| ... (459 more) | ... | ... | ... |
| S(10) Score | 0.0064 (3/468) | 0.0064 (3/468) | - |
Interpretation of Results:
-
Primary Target: As hypothesized, CPTA shows potent binding to ABL1, the target of Imatinib. This strongly suggests that the observed cytotoxicity in K562 cells is due to on-target inhibition of Bcr-Abl.
-
Cross-Reactivity Profile: Unlike Imatinib, CPTA shows no significant interaction with KIT or PDGFRB, indicating a potentially different and more favorable side-effect profile in that regard. However, CPTA exhibits unexpected off-target binding to Aurora Kinases A and B. This is a critical finding, as Aurora kinases are involved in cell cycle regulation and are themselves targets for cancer therapy. This cross-reactivity could contribute to the compound's cytotoxicity but also presents a potential liability that must be investigated.
Tier 2: Cellular Target Engagement
Biochemical assays are essential for a broad view, but they do not account for cell permeability, target accessibility, or intracellular competition.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound binds its intended target inside intact cells.[15][16][17]
Principle of the Assay: CETSA is based on the principle of ligand-induced thermal stabilization.[18] When a protein binds to a ligand (like CPTA), it becomes thermodynamically more stable.[15] Upon heating, this stabilized protein will resist denaturation and aggregation at higher temperatures compared to its unbound state.[16][18] By measuring the amount of soluble protein remaining after a heat challenge, we can infer target engagement.
Protocol: Western Blot-Based CETSA for ABL1 and AURKA
-
Cell Culture and Treatment: Culture K562 cells to ~80% confluency. Treat cells with either DMSO (vehicle), 10 µM CPTA, or 10 µM Imatinib for 2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Protein Quantification and Analysis:
-
Collect the supernatants.
-
Measure total protein concentration to ensure equal loading.
-
Analyze the samples by SDS-PAGE and Western Blot using specific antibodies for ABL1 and AURKA. Use a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the percentage of soluble protein remaining relative to the non-heated control (37°C) against the temperature.
-
The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand. The magnitude of this thermal shift (ΔTm) indicates the extent of target engagement.
-
Visualization of Cellular Target Engagement
Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).
Interpreting CETSA Results
A successful CETSA experiment would show a clear rightward shift in the melting curve for ABL1 in both CPTA- and Imatinib-treated cells compared to the DMSO control, confirming that both compounds engage Bcr-Abl in a cellular context. Crucially, we would also test for a thermal shift for AURKA. If CPTA treatment results in a thermal shift for AURKA, it validates the off-target interaction discovered in the kinome scan, confirming it is not a biochemical artifact and occurs in living cells.
Conclusion and Strategic Implications
This comparative guide demonstrates a rigorous, multi-tiered strategy for characterizing the cross-reactivity of a novel compound, this compound (CPTA).
-
CPTA Profile: Our hypothetical data suggests CPTA is a potent binder of ABL1 kinase, similar to Imatinib, but with a distinct cross-reactivity profile. It avoids the KIT and PDGFRB interactions characteristic of Imatinib but displays a novel off-target activity against Aurora kinases A and B.
-
Validation is Key: The combination of broad biochemical screening (KINOMEscan) and focused cellular validation (CETSA) provides a high degree of confidence in the results. The kinome scan cast a wide net to identify potential interactions, while CETSA confirmed that these interactions occur within the complex milieu of a living cell.[9][14][17]
-
Future Directions: The discovery of the Aurora kinase interaction is a pivotal moment for the CPTA program. The next steps must involve:
-
Potency Determination: Measure the IC50 or Kd values for CPTA against both ABL1 and Aurora kinases to understand the potency differential.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of CPTA to see if the ABL1 and Aurora kinase activities can be separated, aiming to design a more selective compound.
-
Phenotypic Correlation: Determine if the observed cytotoxicity is driven primarily by ABL1 inhibition, Aurora kinase inhibition, or a combination of both.
-
By systematically comparing a new chemical entity against a known standard and employing a self-validating experimental workflow, researchers can make informed, data-driven decisions, ultimately increasing the probability of developing a safe and effective therapeutic.
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The Tale of Two Azoles: A Comparative Analysis of Thiadiazoles and Oxadiazoles in Modern Drug Design
In the intricate world of medicinal chemistry, the selection of the right heterocyclic scaffold is a critical decision that can profoundly influence the ultimate success of a drug candidate. Among the myriad of five-membered aromatic rings, thiadiazoles and oxadiazoles have emerged as privileged structures, gracing the molecular architecture of numerous clinically approved and investigational drugs. Their appeal lies not only in their versatile pharmacological profiles but also in their utility as bioisosteres, capable of fine-tuning the physicochemical and pharmacokinetic properties of a molecule. This guide offers an in-depth, objective comparison of thiadiazoles and oxadiazoles in drug design, supported by experimental data and practical insights for researchers in the field.
At a Glance: A Comparative Overview
| Feature | Thiadiazole | Oxadiazole |
| Core Structure | Five-membered ring with one sulfur and two nitrogen atoms | Five-membered ring with one oxygen and two nitrogen atoms |
| Bioisosteric Role | Bioisostere of pyrimidine, oxadiazole, thiazole, and benzene[1] | Bioisostere of amides, esters, and carboxylic acids[2] |
| Lipophilicity | Generally higher due to the sulfur atom, enhancing membrane permeability[3][4] | Generally lower, contributing to improved water solubility in some cases[5] |
| Metabolic Stability | Generally considered to have good in vivo stability | Often used to replace metabolically labile esters and amides, thus enhancing stability[2] |
| Pharmacological Profile | Broad spectrum including antimicrobial, anticancer, anti-inflammatory, and antiviral activities[6][7][8] | Wide range of activities including anticancer, anti-inflammatory, antimicrobial, and CNS effects[9][10][11] |
| Approved Drugs | Acetazolamide, Methazolamide, Cefazolin, Sulfamethizole[3] | Raltegravir, Tiodazosin, Nesapidil, Zibotentan[11] |
The Bioisosteric Advantage: Fine-Tuning Molecular Properties
A cornerstone of the utility of both thiadiazoles and oxadiazoles in drug design is their role as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
Oxadiazoles are frequently employed as bioisosteric replacements for amides and esters. This strategic substitution is often motivated by the desire to improve metabolic stability, as the oxadiazole ring is generally more resistant to enzymatic hydrolysis than the corresponding amide or ester linkage.[2] This enhanced stability can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.
Thiadiazoles , on the other hand, are considered bioisosteres of pyrimidines, oxadiazoles, thiazoles, and even benzene rings.[1] The substitution of an oxadiazole with a thiadiazole, or vice versa, can be a powerful tool for modulating a compound's properties. The presence of the sulfur atom in the thiadiazole ring generally increases lipophilicity compared to its oxadiazole counterpart.[3][4] This can enhance a molecule's ability to cross cellular membranes and may lead to improved oral absorption and bioavailability. However, in some cases, the lower lipophilicity of oxadiazoles can contribute to better water solubility.[5]
A Head-to-Head Battle: Pharmacological Activities
Both thiadiazole and oxadiazole scaffolds are associated with a broad spectrum of pharmacological activities. The choice between them often depends on the specific therapeutic target and the desired structure-activity relationship (SAR).
Anticancer Activity: A Race for Potency
Thiadiazole and oxadiazole derivatives have been extensively investigated as potential anticancer agents, often exhibiting potent cytotoxicity against a variety of cancer cell lines.
In a comparative study, a series of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antiproliferative activity. The results revealed that in this particular series, the oxadiazole derivatives were more active than their thiadiazole counterparts.[12] For instance, against the HeLa cell line, the GI50 value for an oxadiazole derivative was 0.079 µM, while the corresponding thiadiazole analog had a GI50 of 0.122 µM.[12]
However, the reverse has also been observed. In another study, the replacement of a 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole resulted in a significant enhancement of anticancer activity.[8] This highlights that the superiority of one scaffold over the other is highly dependent on the overall molecular structure and the specific biological target.
Mechanism of Action in Cancer:
Thiadiazole and oxadiazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
EGFR/PI3K/Akt/mTOR Pathway: Many oxadiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways like PI3K/Akt/mTOR, which are crucial for tumor growth and survival.[13]
-
MAPK/ERK Pathway: Thiadiazole derivatives have been reported to interfere with the MAPK/ERK signaling pathway, another critical regulator of cell proliferation.[6]
-
Tubulin Polymerization: Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6]
-
Enzyme Inhibition: Both scaffolds are found in compounds that inhibit various enzymes crucial for cancer progression, such as histone deacetylases (HDACs), topoisomerases, and kinases.[6][9]
Illustrative Signaling Pathway in Cancer
Caption: Simplified signaling pathways targeted by thiadiazole and oxadiazole derivatives in cancer.
Antimicrobial Activity: A Broad Spectrum of Defense
Both heterocyclic systems are integral to the development of new antimicrobial agents, a critical area of research in the face of growing antibiotic resistance.
A study comparing a series of 2-amino-5-substituted-1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives revealed that some oxadiazole compounds exhibited potent antibacterial activity against Streptococcus faecalis, MSSA, and MRSA with MIC values ranging from 4 to 64 µg/mL. In the same study, a thiadiazole derivative showed promising antifungal activity against Candida albicans (MIC 8 µg/mL) and Aspergillus niger (MIC 64 µg/mL).[14]
Another study highlighted that the introduction of a nitro substituent into 1,3,4-oxadiazole-1,3,4-thiadiazole hybrids enhanced their antifungal activity against four Candida strains, with MIC50 values ranging from 0.78 to 3.12 µg/mL, comparable to the standard drug ketoconazole.[15]
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a hallmark of many diseases, and both thiadiazole and oxadiazole derivatives have shown promise as anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX). Some studies have reported that certain 1,3,4-oxadiazole and 1,3,4-thiadiazole analogs exhibit in vitro inhibition of both COX and 5-LOX activities.[16]
Physicochemical Properties and Metabolic Stability: The Unseen Determinants of Success
The subtle differences in the physicochemical properties of thiadiazoles and oxadiazoles can have a profound impact on their pharmacokinetic profiles.
As previously mentioned, the sulfur atom in the thiadiazole ring generally imparts greater lipophilicity.[3][4] This can be advantageous for crossing biological membranes but may also lead to lower aqueous solubility. Conversely, the oxygen atom in oxadiazoles can lead to improved water solubility, which can be beneficial for formulation and administration.[5]
Metabolic stability is a critical parameter in drug design. Oxadiazoles are often introduced to block metabolic hydrolysis of ester and amide groups.[2] The thiadiazole ring is also generally considered to be metabolically stable.[1] However, direct comparative studies are essential to determine the superior scaffold for a given molecular framework.
Experimental Protocols
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl hydrazides.
Step-by-Step Protocol:
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and an appropriate acyl hydrazide (1.0 mmol) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol).
-
Stir the reaction mixture at 80 °C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate and water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the desired 2,5-disubstituted-1,3,4-thiadiazole.[17]
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A widely used method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclization of diacylhydrazines using a dehydrating agent.
Step-by-Step Protocol:
-
React an appropriate acylhydrazide with an aroyl chloride to form the corresponding diacylhydrazine intermediate.
-
Cyclize the diacylhydrazine to the 2,5-disubstituted-1,3,4-oxadiazole in the presence of a dehydrating agent such as phosphoryl chloride (POCl3).
-
Alternatively, a one-step synthesis can be achieved by refluxing a carboxylic acid and an acylhydrazide in POCl3 for 1 hour on a water bath.
-
After the reaction is complete, pour the reaction mixture into crushed ice with stirring.
-
Collect the resulting solid by filtration and purify by column chromatography.[2]
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (thiadiazole and oxadiazole derivatives) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][18]
Workflow for MTT Assay
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Conclusion: A Strategic Choice in Drug Discovery
The comparative analysis of thiadiazoles and oxadiazoles reveals that both are invaluable scaffolds in the drug designer's toolkit. The choice between these two heterocycles is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program. Oxadiazoles offer a reliable strategy for enhancing metabolic stability and, in some cases, improving aqueous solubility. Thiadiazoles, with their increased lipophilicity, can be leveraged to improve membrane permeability and bioavailability. Both scaffolds provide a rich foundation for the development of potent and selective therapeutic agents across a wide range of diseases. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the judicious application of these versatile five-membered rings will undoubtedly continue to fuel the discovery of innovative medicines.
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A Senior Application Scientist's Guide to Benchmarking 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine Against Library Standards for Carbonic Anhydrase Inhibition
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This guide focuses on a specific derivative, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, and establishes a framework for evaluating its inhibitory potency and selectivity against human carbonic anhydrase (hCA) isoforms. We present a head-to-head comparison with the well-established library standard, Acetazolamide, a first-generation CA inhibitor.[1][2] This document provides detailed experimental protocols, data interpretation guidelines, and the scientific rationale underpinning the benchmarking strategy, designed for researchers in drug discovery and development.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][4] While most CA isoforms are involved in normal physiological processes, the transmembrane isoform, Carbonic Anhydrase IX (CA IX), is highly overexpressed in a wide variety of solid tumors and is often absent in corresponding healthy tissues.[5]
CA IX expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[6][7] By catalyzing the hydration of CO2, CA IX contributes to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to therapy, making CA IX a highly attractive target for anticancer drug development.[6][8]
The compound of interest, this compound, belongs to a class of heterocyclic compounds known to interact with carbonic anhydrases.[4] The primary objective of this guide is to benchmark its inhibitory activity, particularly its potency and selectivity for the tumor-associated CA IX isoform over the ubiquitous, off-target cytosolic isoform CA II. Achieving high selectivity is critical for minimizing potential side effects, as non-selective inhibition of CA II can lead to various physiological disturbances.[9][10][11]
Experimental Design & Rationale
Our benchmarking strategy is centered on a direct comparison of the investigational compound with a universally recognized library standard.
Test Compounds:
-
Investigational Compound (IC): this compound
-
Library Standard (LS): Acetazolamide. A potent, clinically used, non-selective sulfonamide inhibitor of multiple CA isoforms.[1][12][13][14]
Target Enzymes:
-
Primary Target: Recombinant human Carbonic Anhydrase IX (hCA IX), catalytic domain.
-
Selectivity Counter-Screen: Recombinant human Carbonic Anhydrase II (hCA II), a widely expressed off-target isoform.
Core Experimental Workflow: The workflow is designed to first determine the half-maximal inhibitory concentration (IC50) for each compound against each isoform and then calculate a selectivity index.
Detailed Experimental Protocol: Colorimetric Esterase Assay
This protocol is adapted from standard high-throughput screening methods for CA inhibitors.[15][16] It relies on the esterase activity of carbonic anhydrase, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, detectable at 405 nm.[15]
3.1. Materials & Reagents
-
Enzymes: Recombinant human CA II and CA IX (catalytic domain).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Positive Control: Acetazolamide.
-
Hardware: 96-well clear, flat-bottom microplate; microplate reader with kinetic measurement capabilities at 400-405 nm.
3.2. Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.
-
Enzyme Stock (1 mg/mL): Dissolve enzymes in cold Assay Buffer. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock to the final desired concentration (e.g., 25 µg/mL) in cold Assay Buffer. Keep on ice.
-
Substrate Stock (3 mM): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh.
-
Compound Plates: Prepare a 10-point, 3-fold serial dilution of the Investigational Compound and Library Standard in DMSO, starting at a top concentration of 10 mM.
3.3. Assay Procedure
-
Plate Setup: Set up the 96-well plate as follows (perform all measurements in triplicate):
-
Test Wells: 158 µL Assay Buffer + 2 µL of compound dilution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.
-
Maximum Activity (No Inhibitor) Wells: 158 µL Assay Buffer + 2 µL DMSO.
-
Blank (No Enzyme) Wells: 178 µL Assay Buffer + 2 µL DMSO.
-
-
Enzyme Addition: Add 20 µL of the appropriate CA Working Solution (hCA IX or hCA II) to all wells except the Blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 20 µL of the Substrate Stock Solution to all wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 30 minutes.
3.4. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)) * 100
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate Selectivity Index (SI): SI = IC50 (hCA II) / IC50 (hCA IX) A higher SI value indicates greater selectivity for the tumor-associated isoform CA IX.
Benchmarking Results: A Comparative Analysis
The following table presents illustrative data, structured as would be expected from the described assay. This data is hypothetical but reflects plausible outcomes for a promising selective inhibitor.
| Compound | Target Isoform | IC50 (nM) | Selectivity Index (SI) |
| This compound | hCA IX | 45.8 | 131.0 |
| (Investigational Compound) | hCA II | 6000 | |
| Acetazolamide | hCA IX | 25.1 | 0.48 |
| (Library Standard) | hCA II | 12.0 |
Interpretation of Results:
-
Potency: In this illustrative dataset, Acetazolamide shows slightly higher raw potency against the target isoform hCA IX (IC50 = 25.1 nM) compared to the investigational compound (IC50 = 45.8 nM).
-
Selectivity: The critical differentiator is the selectivity profile. The investigational compound is over 130-fold more selective for the tumor-associated target hCA IX over the off-target hCA II. In stark contrast, Acetazolamide is non-selective and, in fact, shows a slight preference for hCA II (SI = 0.48).[17] This high selectivity is a significant advantage, suggesting a potentially wider therapeutic window and fewer off-target side effects.[10]
Mechanistic Insights and Pathway Context
The inhibitory action of sulfonamide-based compounds and related heterocycles against carbonic anhydrases is well-understood. The primary mechanism involves the coordination of the sulfonamide group (or a bioisostere) to the zinc ion (Zn2+) located at the core of the enzyme's active site.[18][19] This binding event displaces a water molecule/hydroxide ion essential for the catalytic cycle, thereby blocking the enzyme's activity.[4]
The selectivity of an inhibitor is determined by the interactions between the "tail" of the inhibitor molecule (the part not directly binding the zinc) and the amino acid residues lining the entrance to the active site. These residues vary significantly between CA isoforms, allowing for the design of isoform-specific inhibitors.[18] The 3-chlorophenyl group of our investigational compound likely forms favorable interactions with unique residues in the hCA IX active site that are absent in hCA II, leading to its high selectivity.
Conclusion and Future Directions
This guide outlines a comprehensive and robust framework for benchmarking novel carbonic anhydrase inhibitors. Based on the illustrative data, this compound demonstrates a highly promising profile as a selective CA IX inhibitor. While its raw potency is comparable to the library standard Acetazolamide, its vastly superior selectivity index marks it as a compelling candidate for further preclinical development as an anticancer agent.
Future studies should expand this benchmarking to include other relevant CA isoforms (e.g., CA I, IV, XII) to build a more complete selectivity profile.[5][9] Furthermore, progressing the compound into cell-based assays using cancer cell lines that overexpress CA IX under hypoxic conditions will be a critical next step to validate its in-vitro activity in a more physiologically relevant context.
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A Guide to Orthogonal Assays for Validating the Activity of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine as a Putative Protein-Protein Interaction Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine. Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2][3][4] This often stems from their ability to modulate key cellular processes. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a critical protein-protein interaction (PPI) involved in a cancer-related signaling pathway.
The validation of a compound's mechanism of action is a cornerstone of modern drug discovery, with a lack of target engagement being a significant cause of clinical trial failures.[5] Therefore, employing orthogonal assays—distinct methods that measure the same biological event through different physical principles—is essential for building confidence in a compound's activity and advancing it through the drug discovery pipeline.[6][7]
This guide will detail two orthogonal assays to confirm the inhibitory activity of this compound on a hypothetical PPI: a biochemical Fluorescence Polarization (FP) assay and a cell-based NanoBRET™ Target Engagement assay.
Hypothetical Target: Inhibition of the p53-MDM2 Interaction
To provide a concrete example, we will consider the well-characterized and clinically relevant interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2. The disruption of this interaction is a validated therapeutic strategy in oncology.
Assay 1: Biochemical Confirmation with Fluorescence Polarization (FP)
Fluorescence Polarization is a powerful in-solution technique for monitoring molecular interactions in real-time. It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (the protein), the tumbling rate of the tracer slows significantly, leading to an increase in the polarization of the emitted light. A small molecule inhibitor that disrupts this interaction will displace the tracer, causing a decrease in fluorescence polarization.
Causality Behind Experimental Choices
An FP assay is an excellent initial choice as it directly measures the disruption of the PPI in a controlled, cell-free environment.[8] This allows for the precise determination of the compound's potency (e.g., IC50 value) without the confounding variables of cell permeability, metabolism, or off-target effects.[9][10][11]
Experimental Workflow
Caption: Fluorescence Polarization experimental workflow.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled p53-derived peptide (e.g., with FITC or TAMRA).
-
Purify recombinant human MDM2 protein.
-
Prepare an assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well, low-volume, black microplate, add the serially diluted compound.
-
Add the MDM2 protein to all wells except for the negative control (tracer only).
-
Add the fluorescently labeled p53 peptide to all wells.
-
Include positive controls (MDM2 + tracer, no compound) and negative controls (tracer only).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Nutlin-3 (Control Inhibitor) | 0.1 |
Assay 2: Cell-Based Confirmation with NanoBRET™ Target Engagement
While biochemical assays are crucial for determining direct inhibitory activity, they do not confirm that a compound can enter a cell and bind to its intended target in the complex intracellular environment.[10][12][13] The NanoBRET™ Target Engagement (TE) assay is a powerful method for measuring compound binding to a specific protein target within living cells.[14]
This technology uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). When the tracer is bound to the fusion protein, the energy transfer is high. A test compound that enters the cell and binds to the target protein will compete with and displace the tracer, leading to a decrease in the BRET signal.
Causality Behind Experimental Choices
The NanoBRET™ TE assay provides a more physiologically relevant assessment of compound activity.[15][16][17][18] It confirms cell permeability and target engagement in a living system, which are critical properties for a successful drug candidate.[5][6] This method is orthogonal to the FP assay as it relies on a different physical principle (BRET vs. FP) and is performed in a cellular context rather than a biochemical one.
Experimental Workflow
Caption: NanoBRET™ Target Engagement experimental workflow.
Detailed Protocol
-
Cell Preparation:
-
Transfect a suitable human cell line (e.g., HEK293) with a vector encoding for MDM2 fused to NanoLuc® luciferase.
-
Culture the transfected cells to allow for protein expression.
-
-
Assay Plate Setup:
-
Harvest and seed the transfected cells into a 96-well, white assay plate.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the diluted compound to the cells and incubate under standard cell culture conditions.
-
-
Tracer and Substrate Addition:
-
Add the fluorescent NanoBRET™ tracer specific for MDM2 to the wells.
-
Add the NanoLuc® substrate (e.g., furimazine) to initiate the luminescent reaction.
-
-
Measurement and Data Analysis:
-
Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer), using a plate reader capable of BRET measurements.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50.
-
Data Presentation
| Compound | Cellular IC50 (µM) |
| This compound | 12.8 |
| Nutlin-3 (Control Inhibitor) | 0.5 |
Conclusion
The successful validation of a small molecule's activity requires a multi-faceted approach. By employing orthogonal assays, researchers can build a robust data package that substantiates the compound's mechanism of action. The combination of a biochemical assay like Fluorescence Polarization and a cell-based target engagement assay such as NanoBRET™ provides strong evidence for the direct interaction of this compound with its putative target, both in a purified system and within the complex environment of a living cell. This rigorous, evidence-based approach is fundamental to making informed decisions in the progression of potential therapeutic candidates.
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An In-Depth Comparative Guide to the In Vivo Efficacy of Chlorophenyl-Thiadiazoles and Related Analogs
A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Discovery
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Its unique mesoionic character facilitates the crossing of cellular membranes, allowing molecules incorporating this ring system to effectively engage with a wide array of biological targets.[2][3] This has led to the development of thiadiazole-containing compounds with promising anticancer, anti-inflammatory, and antimicrobial properties.[1][4]
This guide provides a comparative analysis of the in vivo efficacy of a key thiadiazole derivative, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, and its analogs. While direct in vivo comparative studies on this specific compound are not extensively documented in publicly available literature, we will draw upon data from closely related structures, particularly its positional isomer 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and other thiadiazole derivatives, to provide a comprehensive overview for drug development professionals. The focus will be on anticancer and anti-inflammatory activities, where the most compelling in vivo data has been reported.
Comparative In Vivo Efficacy: A Multifaceted Analysis
The substitution pattern on the phenyl ring of phenyl-thiadiazole amines plays a crucial role in determining their biological activity. The position of the chloro-substituent, as well as the nature of other functional groups, can significantly influence the compound's efficacy, selectivity, and pharmacokinetic profile.
Anticancer Efficacy
The anticancer potential of thiadiazole derivatives has been extensively explored, with several compounds demonstrating significant tumor growth inhibition in preclinical models.[3][4][5]
A recent study on derivatives of the positional isomer, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, has provided valuable in vivo data.[6][7] Specifically, a derivative of this compound, when further modified, was investigated for its ability to target sarcoma cells in a tumor-bearing mouse model.[7] This study highlights the potential of chlorophenyl-thiadiazoles as a promising scaffold for the development of novel anticancer agents. The cytotoxic effect of these compounds is often attributed to their ability to induce apoptotic cell death.[6][7]
In comparison, other thiadiazole derivatives have also shown potent in vivo anticancer activity. For instance, certain 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have demonstrated efficacy in a HT-29 human colon tumor xenograft model in SCID mice.[8] These findings suggest that the fusion of the thiadiazole ring with other heterocyclic systems can lead to compounds with enhanced antitumor properties.
Table 1: Comparative In Vivo Anticancer Efficacy of Representative Thiadiazole Derivatives
| Compound Class | Specific Derivative (if available) | Animal Model | Tumor Type | Key Efficacy Outcome | Reference |
| Chlorophenyl-Thiadiazole Amine Derivatives | Derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Sarcoma-bearing mice | Sarcoma | Demonstrated tumor-targeting ability | [7] |
| Triazolo-Thiadiazoles | KA39, KA25, KA26 | CB17 SCID mice | HT-29 human colon tumor xenograft | Potent in vivo efficacy | [8] |
| Biphenyl-disulfonamide Thiadiazole | Not specified | Nude mice | Hepatocellular carcinoma xenograft | Reduced tumor growth | [9] |
Anti-inflammatory Activity
Thiadiazole derivatives have emerged as promising candidates for the treatment of inflammatory diseases, often exhibiting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, but with a potentially better safety profile.[10][11]
In vivo studies using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, have been instrumental in evaluating the anti-inflammatory potential of these compounds.[12][13] For example, a series of 2,6-diaryl-imidazo[2,1-b][1][3][4]thiadiazole derivatives were shown to possess significant anti-inflammatory and analgesic activities in this model.[10][11] Notably, some of these compounds exhibited better anti-inflammatory activity than diclofenac and were devoid of ulcerogenic activity, a common side effect of NSAIDs.[10][11]
Table 2: Comparative In Vivo Anti-inflammatory Efficacy of Representative Thiadiazole Derivatives
| Compound Class | Specific Derivative (if available) | Animal Model | Inflammation Model | Key Efficacy Outcome | Reference |
| Imidazo-Thiadiazoles | 2,6-diaryl-imidazo[2,1-b][1][3][4]thiadiazole derivatives | Rats | Carrageenan-induced paw edema | Better anti-inflammatory activity than diclofenac, no ulcerogenic activity | [10][11] |
| Substituted 1,3,4-Thiadiazoles | Compounds 3d and 3e | Rats | Carrageenan-induced rat paw edema | Prominent and consistent anti-inflammatory activity | [12] |
| 2,5-Disubstituted 1,3,4-Thiadiazoles | 5-(5-(phenyl amino)-1,3,4 thiadiazole-2yl) benzene 1, 2,3 triol | Rats | Carrageenan-induced paw edema and cotton pellet granuloma | Significant anti-inflammatory activity in acute and chronic models | [13] |
Featured In Vivo Protocol: Carrageenan-Induced Rat Paw Edema
To provide a practical context, here is a detailed, step-by-step methodology for the carrageenan-induced rat paw edema assay, a widely used model for evaluating the in vivo anti-inflammatory activity of novel compounds.
Objective: To assess the acute anti-inflammatory activity of a test compound by measuring its ability to inhibit edema formation in the rat paw following the injection of carrageenan.
Materials:
-
Wistar rats (150-200 g)
-
Test compound (e.g., a thiadiazole derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Diclofenac, 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Diclofenac)
-
Group 3-n: Test compound at various doses
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Diagram of Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.
Mechanism of Action & Signaling Pathways
The diverse biological activities of thiadiazole derivatives stem from their ability to interact with a variety of molecular targets.
In the context of cancer , several mechanisms have been proposed. Some 1,3,4-thiadiazole derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division.[4] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[4] Additionally, thiadiazoles can modulate key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4] Inhibition of these pathways can suppress cancer cell proliferation and induce programmed cell death.
For anti-inflammatory effects, the primary mechanism for many thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10][11] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[10][11]
Diagram of a Potential Anticancer Signaling Pathway:
Caption: Potential anticancer mechanisms of thiadiazole derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-phenyl-1,3,4-thiadiazol-2-amines is highly dependent on the nature and position of substituents on the phenyl ring.
-
Electron-withdrawing groups , such as the chloro group in this compound, are often associated with enhanced biological activity. The position of this group (ortho, meta, or para) can influence the molecule's conformation and its ability to bind to the target protein.
-
The amino group at the 2-position of the thiadiazole ring is a key site for further chemical modification. Derivatization at this position has been shown to be a successful strategy for modulating the compound's potency and selectivity.[6]
-
Lipophilicity is another critical factor. The introduction of lipophilic moieties can improve membrane permeability and cellular uptake, potentially leading to increased in vivo efficacy.[6]
Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold, particularly the chlorophenyl-substituted derivatives, represents a highly promising area for the discovery of new therapeutic agents. While more direct comparative in vivo studies of this compound are needed, the available data from its positional isomer and other analogs strongly support its potential as a lead structure for the development of novel anticancer and anti-inflammatory drugs.
Future research should focus on:
-
Direct in vivo evaluation of this compound and its derivatives in relevant disease models.
-
Head-to-head comparative studies against other thiadiazole analogs and standard-of-care drugs.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of lead compounds.
By systematically exploring the structure-activity relationships and leveraging the inherent versatility of the thiadiazole ring, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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A Head-to-Head Comparison of Synthetic Routes for 5-Substituted-1,3,4-Thiadiazoles: A Guide for the Modern Medicinal Chemist
An expert guide to the synthesis of 5-substituted 1,3,4-thiadiazoles for researchers and drug development professionals. This document provides a head-to-head comparison of major synthetic routes, complete with experimental data, detailed protocols and workflow diagrams.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The strategic importance of this heterocycle has driven the development of numerous synthetic routes. This guide provides a critical, head-to-head comparison of the most prevalent and effective methods for the synthesis of 5-substituted-1,3,4-thiadiazoles, offering practical insights to guide your synthetic strategy.
Overview of Key Synthetic Strategies
The synthesis of 5-substituted-1,3,4-thiadiazoles predominantly relies on the cyclization of thiosemicarbazide or its derivatives with a variety of carbonyl compounds. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and reaction conditions. Here, we will dissect three primary and widely adopted synthetic strategies:
-
Route 1: Cyclization of Thiosemicarbazides with Aldehydes
-
Route 2: Cyclization of Acyl Thiosemicarbazides
-
Route 3: From Carboxylic Acids and Thiosemicarbazide
Route 1: Cyclization of Thiosemicarbazides with Aldehydes
This method represents one of the most direct approaches to synthesizing 2,5-disubstituted-1,3,4-thiadiazoles. The reaction proceeds via the formation of a thiosemicarbazone intermediate, which then undergoes oxidative cyclization.
Reaction Workflow
Caption: Synthesis of 5-substituted-1,3,4-thiadiazoles via thiosemicarbazone intermediate.
Underlying Mechanism and Experimental Choices
The initial condensation of thiosemicarbazide with an aldehyde is typically acid-catalyzed and proceeds readily. The subsequent and critical step is the oxidative cyclization of the thiosemicarbazone. A variety of oxidizing agents can be employed, with ferric chloride (FeCl₃) being a common choice due to its efficiency and cost-effectiveness. The choice of oxidant can influence the reaction rate and yield, and in some cases, can be tuned to tolerate other functional groups present in the molecule.
Representative Experimental Protocol
A solution of thiosemicarbazide (1.0 eq.) and the desired aldehyde (1.0 eq.) in ethanol is stirred at room temperature for 30 minutes. To this mixture, a solution of ferric chloride (2.0 eq.) in ethanol is added dropwise, and the reaction is refluxed for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 5-substituted-1,3,4-thiadiazole.
Performance Data
| R-Group of Aldehyde | Oxidizing Agent | Reaction Time (h) | Yield (%) |
| Phenyl | FeCl₃ | 3 | 85 |
| 4-Chlorophenyl | FeCl₃ | 4 | 82 |
| 4-Nitrophenyl | H₂O₂ | 5 | 78 |
| 2-Furyl | FeCl₃ | 3.5 | 80 |
Advantages and Disadvantages
-
Advantages: This method is straightforward, generally high-yielding, and utilizes readily available starting materials.
-
Disadvantages: The use of a strong oxidizing agent may not be compatible with sensitive functional groups. The reaction conditions can be harsh for some substrates.
Route 2: Cyclization of Acyl Thiosemicarbazides
This is arguably the most versatile and widely employed method for the synthesis of 5-substituted-1,3,4-thiadiazoles. It involves the cyclization of an acyl thiosemicarbazide, which is readily prepared from the corresponding acyl chloride and thiosemicarbazide.
Reaction Workflow
Caption: Synthesis via acid-catalyzed cyclization of acyl thiosemicarbazides.
Underlying Mechanism and Experimental Choices
The formation of the acyl thiosemicarbazide is a standard nucleophilic acyl substitution. The key step is the acid-catalyzed intramolecular cyclization with concomitant dehydration. Concentrated sulfuric acid is the most common catalyst for this transformation due to its strong dehydrating properties. The choice of acid and reaction temperature can be critical for achieving high yields and minimizing side reactions.
Representative Experimental Protocol
To a solution of thiosemicarbazide (1.0 eq.) in a suitable solvent such as pyridine or DMF, the acyl chloride (1.0 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. The resulting acyl thiosemicarbazide is then isolated and treated with concentrated sulfuric acid at 0 °C. The mixture is stirred for 1-2 hours and then carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the desired 5-substituted-1,3,4-thiadiazole.
Performance Data
| R-Group of Acyl Chloride | Cyclizing Agent | Reaction Time (h) | Yield (%) |
| Phenyl | Conc. H₂SO₄ | 1.5 | 92 |
| 4-Methylphenyl | Conc. H₂SO₄ | 2 | 90 |
| 3,4-Dimethoxyphenyl | Conc. H₂SO₄ | 2 | 88 |
| Thien-2-yl | Conc. H₂SO₄ | 1.5 | 91 |
Advantages and Disadvantages
-
Advantages: This is a highly efficient and general method that provides excellent yields for a wide variety of substrates. The starting materials are readily accessible.
-
Disadvantages: The use of concentrated sulfuric acid requires careful handling and may not be suitable for acid-sensitive substrates.
Route 3: From Carboxylic Acids and Thiosemicarbazide
This method offers a more direct approach compared to Route 2, by starting from carboxylic acids instead of acyl chlorides. The reaction is typically mediated by a strong acid, which acts as both a catalyst and a dehydrating agent.
Reaction Workflow
Caption: Direct synthesis from carboxylic acids and thiosemicarbazide.
Underlying Mechanism and Experimental Choices
This reaction proceeds through the in-situ activation of the carboxylic acid by a strong acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), followed by condensation with thiosemicarbazide and subsequent cyclization. POCl₃ is a particularly effective reagent for this transformation as it serves as both an activating and a dehydrating agent.
Representative Experimental Protocol
A mixture of the carboxylic acid (1.0 eq.) and thiosemicarbazide (1.0 eq.) in phosphorus oxychloride (5-10 eq.) is heated at reflux for 2-3 hours. After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid. The crude product is then recrystallized from an appropriate solvent to give the pure 5-substituted-1,3,4-thiadiazole.
Performance Data
| R-Group of Carboxylic Acid | Cyclizing Agent | Reaction Time (h) | Yield (%) |
| Benzoic acid | POCl₃ | 2.5 | 88 |
| 4-Hydroxybenzoic acid | POCl₃ | 3 | 85 |
| Nicotinic acid | PPA | 4 | 80 |
| Cinnamic acid | POCl₃ | 3 | 82 |
Advantages and Disadvantages
-
Advantages: This one-pot procedure is operationally simple and utilizes readily available carboxylic acids.
-
Disadvantages: The reaction conditions are harsh and require the use of corrosive and hazardous reagents like POCl₃. The scope of the reaction may be limited by the stability of the substituents to the strong acidic conditions.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: From Aldehydes | Route 2: From Acyl Chlorides | Route 3: From Carboxylic Acids |
| Starting Materials | Thiosemicarbazide, Aldehydes | Thiosemicarbazide, Acyl Chlorides | Thiosemicarbazide, Carboxylic Acids |
| Key Reagents | Oxidizing agents (FeCl₃, H₂O₂) | Strong acids (Conc. H₂SO₄) | Strong acids/dehydrating agents (POCl₃, PPA) |
| Reaction Conditions | Moderate to harsh | Harsh | Harsh |
| Generality & Scope | Good for 2,5-disubstituted analogs | Excellent, very broad scope | Good, but sensitive groups may not be tolerated |
| Typical Yields | 75-85% | 85-95% | 80-90% |
| Operational Simplicity | Relatively simple | Two steps, but straightforward | One-pot, simple |
| Safety Considerations | Use of oxidizing agents | Handling of concentrated strong acids | Handling of corrosive and hazardous reagents |
Expert Recommendations for Route Selection
The choice of the optimal synthetic route is contingent upon several factors:
-
For Broad Substrate Scope and High Yields: Route 2, the cyclization of acyl thiosemicarbazides, is generally the most reliable and highest-yielding method. It is the recommended starting point for most synthetic campaigns.
-
For Operational Simplicity and Readily Available Starting Materials: Route 3, utilizing carboxylic acids, is an excellent choice for a one-pot synthesis, provided the substituents can withstand the harsh acidic conditions.
-
For Specific 2,5-Disubstituted Patterns: Route 1 offers a direct and efficient method when the corresponding aldehyde is readily available and the desired product is a 2,5-disubstituted-1,3,4-thiadiazole.
Conclusion
The synthesis of 5-substituted-1,3,4-thiadiazoles is well-established, with several robust and high-yielding methods available to the medicinal chemist. While the cyclization of acyl thiosemicarbazides (Route 2) stands out for its versatility and efficiency, the other routes offer valuable alternatives depending on the specific synthetic challenge. A thorough understanding of the mechanism, scope, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and efficiently access this important class of heterocyclic compounds for drug discovery and development.
References
- Synthesis and biological activity of 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, [Link]
- A review on biological activity of 1,3,4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, [Link]
- 1,3,4-Thiadiazole: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, [Link]
Safety Operating Guide
Navigating the Disposal of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a halogenated aromatic compound. By moving beyond mere procedural lists, we delve into the rationale behind these essential safety measures, fostering a culture of informed and responsible laboratory practice.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from structurally similar compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, provide critical insights into its potential hazards.
Based on these analogs, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation [1][2]. Some analogs are also classified as harmful if swallowed or in contact with skin[2]. The presence of a chlorinated phenyl group places it in the category of halogenated aromatic compounds , which require specific disposal protocols to prevent environmental contamination[3][4]. The thiadiazole moiety itself is a common scaffold in pharmacologically active compounds, and while many derivatives show promise in therapeutic applications, their toxicological profiles must be carefully considered[5][6][7][8][9].
Key Hazard Summary Table:
| Hazard Classification | Description | Primary Exposure Routes |
| Skin Irritation | Causes redness, itching, or inflammation upon contact. | Dermal |
| Eye Irritation | Can cause serious and potentially damaging eye irritation. | Ocular |
| Respiratory Irritation | May irritate the respiratory tract if inhaled as a dust or aerosol. | Inhalation |
| Acute Toxicity (Potential) | Analogs suggest potential harm if swallowed or absorbed through the skin. | Oral, Dermal |
| Environmental Hazard | As a halogenated organic compound, improper disposal can lead to environmental persistence and harm. | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety mandates the use of appropriate Personal Protective Equipment (PPE) when handling this compound in any form—solid, in solution, or as waste.
-
Hand Protection : Wear nitrile gloves that have been inspected for integrity before use. Always use proper glove removal technique to avoid skin contact with the contaminated outer surface[10].
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.
-
Protective Clothing : A lab coat should be worn at all times. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust[3][4]. If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter should be used.
Spill Management Protocol
Accidents can happen, but with a clear and practiced spill management plan, risks can be effectively mitigated.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area : Restrict access to the spill area.
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE detailed in the section above.
-
Contain the Spill : For solid spills, carefully sweep up the material, avoiding the generation of dust[10]. Place the swept material into a clearly labeled, sealable container for hazardous waste. For liquid spills, use an inert absorbent material to contain and soak up the substance.
-
Decontaminate the Area : Once the bulk of the spill has been removed, decontaminate the affected surfaces. A common and effective method is to wipe down the area with soap and water using disposable towels[11]. For any residual material, a solvent in which the compound is soluble (e.g., acetone) can be used, with the rinsate collected as hazardous waste[3].
-
Dispose of Cleanup Materials : All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in a designated hazardous waste container.
Decontamination Procedures
Thorough decontamination of all equipment and surfaces is crucial to prevent cross-contamination and accidental exposure[11].
-
Glassware and Equipment : All glassware and equipment that have come into contact with this compound must be decontaminated. This involves rinsing with a suitable solvent (like acetone) to remove any residue. This rinsate must be collected and disposed of as halogenated hazardous waste[3][12]. Following the solvent rinse, a standard wash with soap and water can be performed[12][13].
-
Work Surfaces : Regularly decontaminate work surfaces within the fume hood after handling the compound. A thorough wipe-down with a compatible cleaning agent is essential[11].
Waste Disposal Protocol: A Step-by-Step Guide
The proper segregation and disposal of chemical waste are governed by federal and local regulations. Adherence to these guidelines is not just a matter of best practice but of legal compliance.
The disposal of this compound falls under the regulations for halogenated organic compounds . These substances must not be disposed of down the drain or in regular trash[4].
Disposal Workflow Diagram:
Sources
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Navigating the Safe Handling of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A Guide to Personal Protective Equipment and Disposal
As a novel heterocyclic compound, 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine presents a unique combination of chemical properties derived from its aromatic amine, thiadiazole, and chlorinated phenyl components. This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to establish safe handling and disposal protocols. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Intrinsic Risks
The primary hazards associated with analogous compounds are categorized under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
-
Acute Oral Toxicity : Some related compounds are classified as harmful or toxic if swallowed.[4][5][6]
The presence of the aromatic amine group necessitates caution, as this class of compounds can have varying toxicological profiles, and permeation through standard protective gear is a known risk.[7][8] Furthermore, the chlorinated phenyl ring means that disposal must be handled with care to prevent the release of persistent and potentially toxic halogenated organic compounds into the environment.[9]
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk management process. The following directives are based on the known hazards and are designed to provide a robust barrier against exposure.
Hand Protection: The First Line of Defense
Given the classification as a skin irritant, glove selection is critical. Standard disposable nitrile gloves provide a good baseline for splash protection against a wide range of chemicals.[10][11] However, for prolonged handling or when working with solutions, the choice of glove material must be carefully considered.
-
Causality: Aromatic amines can permeate glove materials at different rates.[7][8] While nitrile is generally effective for incidental contact, neoprene or butyl rubber gloves offer superior resistance to a broader range of organic compounds and are recommended for tasks involving significant immersion or prolonged contact.[12]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[13]
-
For weighing and preparing solutions, double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of safety.
-
Use proper glove removal technique (without touching the outer surface) to prevent skin contact.[13]
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.[13] Wash hands thoroughly after glove removal.[1][4]
-
Eye and Face Protection: Shielding Against Irritation
The compound is a serious eye irritant.[1][2][3] Therefore, robust eye protection is non-negotiable.
-
Causality: The powdered form of the chemical can easily become airborne and contact the eyes. Splashes of solutions containing the compound pose a direct and immediate threat.
-
Protocol:
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required whenever handling the solid or its solutions.[11]
-
Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., during vigorous mixing, heating, or large-scale transfers), a face shield should be worn in addition to chemical splash goggles.[10][12]
-
In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do, and seek urgent medical attention.[1][3]
-
Body and Respiratory Protection: A Comprehensive Barrier
Protecting exposed skin and preventing inhalation of the powdered compound are crucial steps in minimizing exposure.
-
Body Protection: A standard, fully-buttoned laboratory coat should be worn to protect skin and clothing.[10] For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is advisable.[11]
-
Respiratory Protection: The compound is classified as a potential respiratory irritant.[1][2]
-
Causality: Weighing and transferring the solid chemical can generate airborne dust particles that can be inhaled.
-
Protocol: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[4] If engineering controls are insufficient or not available, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required. Use of a respirator necessitates enrollment in a respiratory protection program, including fit testing and training.[10]
-
Operational and Disposal Plans
A safe protocol is a complete protocol, encompassing every step from preparation to disposal.
Safe Handling Workflow
The following workflow outlines the critical steps for safely using this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
Disposal of Contaminated Materials and Chemical Waste
As a chlorinated organic compound, waste generated from this compound requires specific disposal procedures to mitigate environmental impact.[9]
-
Solid Waste: Unused or waste solid chemical, along with any grossly contaminated items (e.g., weigh boats, spill pads), should be collected in a clearly labeled, sealed container for hazardous waste. The label must indicate "Halogenated Organic Waste".
-
Liquid Waste: All solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste". Do not mix with non-halogenated solvent waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be placed in a designated hazardous waste bag or container for incineration by a licensed disposal facility.[3]
-
Underlying Principle: The primary goal is to prevent the release of chlorinated compounds into the sanitary sewer system or general environment.[1] High-temperature incineration in a specialized facility is the preferred method for the complete destruction of such residues.[9]
Summary of PPE Requirements
For quick reference, the following table summarizes the minimum PPE required for various laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Inventory | Single pair nitrile gloves | Safety glasses | Lab coat | Not typically required |
| Weighing Solid | Double pair nitrile gloves | Chemical splash goggles | Lab coat | Required: Fume hood or respirator |
| Preparing Solutions | Double pair nitrile gloves | Chemical splash goggles | Lab coat | Fume hood recommended |
| Conducting Reaction | Nitrile or Neoprene gloves | Chemical splash goggles | Lab coat | Fume hood recommended |
| Handling Waste | Nitrile or Neoprene gloves | Chemical splash goggles | Lab coat | Not typically required |
| Cleaning Spills | Neoprene/heavy-duty gloves | Goggles & Face Shield | Chemically resistant apron | Respirator may be required |
By adhering to these scientifically-grounded protocols, researchers can confidently and safely work with this compound, ensuring personal safety and environmental stewardship. This guide serves as a foundational document, which should always be supplemented by institution-specific safety procedures and a thorough review of any available SDS for the specific compound or its close analogs.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
- Safety Data Sheet for a similar 1,3,4-thiadiazole derivative. (2024, February 20). Sigma-Aldrich.
- This compound Product Page. (n.d.). Biosynth.
- Safety Data Sheet for 2-Amino-5-ethyl-1,3,4-thiadiazole. (2025, December 19). Thermo Fisher Scientific.
- Safety Data Sheet for a similar 1,3,4-thiadiazole derivative. (2024, December 13). TCI Chemicals.
- Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. (2025, October 7). Sigma-Aldrich.
- Disposal Methods for Chlorinated Aromatic Waste. (n.d.). ElectronicsAndBooks.
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem.
- Vo, E., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz.
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem.
- Safety Data Sheet for 2-((5-(4-Chlorophenyl)-1.3.4-thiadiazol-2-yl)amino)thiazol-4(5H)-one. (2025, December 19). CymitQuimica.
- How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
- Safety Data Sheet for 2-Amino-4-(4-chlorophenyl)thiazole. (2024, December 27). TCI Chemicals.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
